Product packaging for YK11(Cat. No.:)

YK11

Cat. No.: B3028966
M. Wt: 430.5 g/mol
InChI Key: KCQHQCDHFVGNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YK11, also known as this compound, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate is 430.23553880 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O6 B3028966 YK11

Properties

IUPAC Name

methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHQCDHFVGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Anabolic Activity of YK11 in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanism of action of YK11, a synthetic steroidal selective androgen receptor modulator (SARM), in skeletal muscle. This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific understanding of this compound's unique dual anabolic activity, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a novel investigational compound that has garnered significant interest for its potent myotrophic effects. Structurally derived from dihydrotestosterone (DHT), this compound distinguishes itself from traditional SARMs through a unique mechanism that combines partial agonism of the androgen receptor (AR) with the induction of follistatin, a potent myostatin inhibitor. This dual action positions this compound as a compound of interest for therapeutic strategies aimed at increasing muscle mass and strength. This guide will dissect the molecular pathways and experimental evidence that define this compound's action in skeletal muscle.

Core Mechanism of Action

This compound's anabolic effects in skeletal muscle are primarily attributed to two synergistic mechanisms:

  • Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor, acting as a partial agonist.[1] Unlike full agonists like DHT, this compound's interaction with the AR is thought to induce a conformational change that does not promote the typical N/C-terminal interaction required for full transcriptional activation.[1] This partial activation is believed to contribute to its tissue-selective effects, favoring anabolic activity in muscle tissue with potentially reduced androgenic side effects.

  • Induction of Follistatin and Myostatin Inhibition: A key and distinguishing feature of this compound is its ability to significantly increase the expression of follistatin (Fst).[1][2] Follistatin is a secreted glycoprotein that acts as a powerful antagonist of myostatin (GDF-8), a member of the transforming growth factor-β (TGF-β) superfamily that negatively regulates muscle growth.[2] By upregulating follistatin, this compound effectively inhibits myostatin's activity, leading to an increase in muscle mass.[1][2]

Signaling Pathways

The anabolic effects of this compound are mediated through a complex interplay of signaling pathways. The primary pathways identified are the Androgen Receptor (AR) signaling pathway and the Follistatin/Myostatin signaling pathway.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Skeletal Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation cluster_outside_cell Outside Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Forms complex Akt Akt YK11_AR->Akt Activates (Non-genomic) ARE Androgen Response Element (ARE) YK11_AR->ARE Binds to Fst_Gene Follistatin Gene YK11_AR->Fst_Gene Binds to promoter region pAkt p-Akt Akt->pAkt Phosphorylation Muscle_Growth Skeletal Muscle Hypertrophy pAkt->Muscle_Growth Promotes Protein Synthesis MRF_Genes Myogenic Regulatory Factor Genes (MyoD, Myf5, Myogenin) ARE->MRF_Genes Activates transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Transcription MRF_mRNA MRF mRNA MRF_Genes->MRF_mRNA Transcription Follistatin Follistatin Fst_mRNA->Follistatin Translation MRFs MRFs MRF_mRNA->MRFs Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Follistatin_Myostatin Follistatin-Myostatin Complex (Inactive) MRFs->Muscle_Growth Promotes Myostatin->Muscle_Growth Inhibits

Caption: this compound Signaling Pathway in Skeletal Muscle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Myoblasts

Treatment (Concentration)Myf5 mRNA (Fold Change vs. Control)MyoD mRNA (Fold Change vs. Control)Myogenin mRNA (Fold Change vs. Control)Follistatin mRNA (Fold Change vs. Control)Reference
This compound (500 nM)Significant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase[2]
DHT (500 nM)IncreaseIncreaseIncreaseNo Significant Change[2]

Note: "Significant Increase" indicates a statistically significant upregulation as reported in the cited study. The exact fold changes were not consistently reported in a comparable format across all studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vitro Myogenic Differentiation Assay (C2C12 Myoblasts)
  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: Cells are treated with this compound (e.g., 500 nM dissolved in ethanol) or a vehicle control (ethanol) in the differentiation medium. Dihydrotestosterone (DHT) at the same concentration is often used as a positive control. The treatment duration typically ranges from 2 to 7 days, depending on the endpoint being measured.

  • Endpoint Analysis:

    • qRT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the mRNA expression levels of myogenic markers such as MyoD, Myf5, myogenin, myosin heavy chain (MyHC), and follistatin. Gene expression is typically normalized to a housekeeping gene like β-actin.

    • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against MyoD, Myf5, myogenin, and MyHC. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

    • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody against a differentiation marker like MyHC. A fluorescently labeled secondary antibody is then used for visualization. Nuclei are counterstained with DAPI. The fusion index (percentage of nuclei within myotubes) can be calculated to quantify differentiation.

C2C12_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis start Seed C2C12 Myoblasts growth Culture in Growth Medium (DMEM + 10% FBS) start->growth induce Induce Differentiation (Switch to DMEM + 2% Horse Serum) growth->induce treat Treat with this compound (e.g., 500 nM) or Vehicle Control induce->treat qRT_PCR qRT-PCR for mRNA (MyoD, Myf5, Myogenin, Fst) treat->qRT_PCR 2-4 days western Western Blot for Protein (MyoD, Myf5, Myogenin, MyHC) treat->western 4-7 days immuno Immunofluorescence for MyHC (Fusion Index) treat->immuno 4-7 days

Caption: Experimental Workflow for C2C12 Myogenic Differentiation Assay.

Logical Relationships and Interpretations

The experimental evidence strongly suggests a hierarchical and interconnected mechanism of action for this compound in skeletal muscle.

YK11_Logical_Relationship This compound This compound AR_Binding Partial Agonism of Androgen Receptor This compound->AR_Binding Fst_Induction Induction of Follistatin Expression This compound->Fst_Induction AR-dependent MRF_Upregulation Upregulation of Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_Binding->MRF_Upregulation Myostatin_Inhibition Inhibition of Myostatin Fst_Induction->Myostatin_Inhibition Myogenic_Differentiation Enhanced Myogenic Differentiation Myostatin_Inhibition->Myogenic_Differentiation Removes inhibition MRF_Upregulation->Myogenic_Differentiation Muscle_Hypertrophy Skeletal Muscle Hypertrophy Myogenic_Differentiation->Muscle_Hypertrophy

Caption: Logical Flow of this compound's Anabolic Action.

The partial activation of the androgen receptor by this compound appears to be the initiating event, leading to the upregulation of key myogenic regulatory factors.[2] Concurrently, and in an AR-dependent manner, this compound induces the expression of follistatin.[2] This induction of follistatin is a critical and unique aspect of this compound's mechanism, as it directly counteracts the inhibitory effects of myostatin on muscle growth. The combined effect of increased myogenic signaling and reduced myostatin activity results in a potent pro-myogenic environment, leading to enhanced differentiation and ultimately, skeletal muscle hypertrophy.

Conclusion

This compound exhibits a multifaceted mechanism of action in skeletal muscle, characterized by its dual role as a partial androgen receptor agonist and a potent inducer of follistatin. This unique combination results in a robust anabolic effect, driven by both the direct stimulation of myogenic pathways and the inhibition of negative regulators of muscle mass. The data presented in this guide underscore the potential of this compound as a therapeutic agent for muscle-wasting conditions and provide a solid foundation for future research and development in this area. Further in vivo studies are warranted to fully elucidate the physiological and pharmacological profile of this promising compound.

Disclaimer: this compound is an experimental compound and is not approved for human consumption. This document is for informational and research purposes only.

References

An In-depth Technical Guide on YK11 as a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of YK11, a steroidal selective androgen receptor modulator (SARM). It delves into its unique dual mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its effects. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Concepts: A Dual-Mechanism SARM

This compound is a synthetic, steroidal compound derived from dihydrotestosterone (DHT).[1] It is distinguished from most non-steroidal SARMs by its unique molecular structure and its dual mechanism of action.[1][2] this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst), which in turn inhibits myostatin, a negative regulator of muscle growth.[1][2][3]

While it binds to the androgen receptor, this compound does not induce the N/C-terminal interaction required for the full transactivation of the AR.[4] Its anabolic effects, particularly on muscle tissue, are largely attributed to the significant upregulation of follistatin.[2][3]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from preclinical research on this compound, focusing on its effects on myogenesis and osteogenesis.

Table 1: Effects of this compound on Myogenic Gene Expression in C2C12 Myoblasts

GeneTreatment (4 days)ConcentrationMean Fold Change in mRNA Expression (vs. Control)
Myf5 This compound500 nM~3.5
DHT500 nM~2.0
MyoD This compound500 nM~3.0
DHT500 nM~2.5
Myogenin This compound500 nM~4.0
DHT500 nM~2.5
Follistatin This compound500 nM~3.0 (at 2 days)
DHT500 nMNo significant change

Data extracted from Kanno Y, et al. (2013). Biological & Pharmaceutical Bulletin, 36(9), 1460-1465.[2]

Table 2: Effects of this compound on Osteoblastic Activity in MC3T3-E1 Cells

AssayTreatmentConcentrationResult
Cell Proliferation (MTS Assay) This compound (96h)0.5 µMIncreased cell growth, comparable to DHT
DHT (96h)0.01 µMIncreased cell growth
Mineralization (Alizarin Red S) This compound (21d)0.5 µMSignificant calcium deposition observed
DHT (21d)0.01 µMSignificant calcium deposition observed
ALP Activity This compound0.5 µMIncreased activity
DHT0.01 µMIncreased activity
Akt Phosphorylation (Western Blot) This compound (15 min)0.5 µMIncreased phosphorylated Akt levels
DHT (15 min)0.01 µMIncreased phosphorylated Akt levels

Data extracted from Yatsu et al. (2018). Biological & Pharmaceutical Bulletin, 41(3), 394-398.[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways of this compound in myogenic and osteogenic differentiation.

YK11_Myogenic_Signaling cluster_cell Myoblast cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex ARE Androgen Response Element (ARE) YK11_AR_complex->ARE Translocates to nucleus and binds to ARE Fst_Gene Follistatin (Fst) Gene ARE->Fst_Gene Induces transcription MRF_Genes Myogenic Regulatory Factor (MRF) Genes (MyoD, Myf5, Myogenin) ARE->MRF_Genes Induces transcription Fst_mRNA Fst mRNA Fst_Gene->Fst_mRNA MRF_mRNA MRF mRNA MRF_Genes->MRF_mRNA Fst_Protein Follistatin (Fst) Protein Fst_mRNA->Fst_Protein Translation Myogenic_Differentiation Myogenic Differentiation MRF_mRNA->Myogenic_Differentiation Promotes Myostatin Myostatin Fst_Protein->Myostatin Binds and inhibits Myostatin_Fst_complex Inactive Myostatin-Fst Complex Myostatin->Myostatin_Fst_complex Myostatin->Myogenic_Differentiation Inhibits

This compound Myogenic Signaling Pathway

YK11_Osteogenic_Signaling cluster_cell Osteoblast cluster_cytosol Cytosol (Non-Genomic) cluster_nucleus Nucleus (Genomic) This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex PI3K PI3K YK11_AR_complex->PI3K Activates ARE Androgen Response Element (ARE) YK11_AR_complex->ARE Translocates to nucleus and binds to ARE Akt Akt PI3K->Akt pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylates Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation Promotes Osteogenic_Genes Osteogenic Genes (Osteoprotegerin, Osteocalcin) ARE->Osteogenic_Genes Induces transcription Gene_Expression Increased Gene Expression Osteogenic_Genes->Gene_Expression Differentiation_Mineralization Differentiation & Mineralization Gene_Expression->Differentiation_Mineralization Leads to

This compound Osteogenic Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

1. Myogenic Differentiation of C2C12 Myoblasts

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) containing this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a solvent control (e.g., ethanol).

  • Treatment Duration: Cells are typically treated for 2 to 4 days, with the medium being replaced every 2 days.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells using a suitable kit.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using specific primers for Myf5, MyoD, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

  • Follistatin Neutralization: To confirm the role of follistatin, an anti-follistatin antibody can be added to the differentiation medium along with this compound. The expression of myogenic regulatory factors is then reassessed.[2]

2. Osteoblastic Proliferation and Differentiation of MC3T3-E1 Cells

  • Cell Culture: MC3T3-E1 cells are maintained in α-MEM supplemented with 10% charcoal-stripped FBS (csFBS).

  • Proliferation Assay (MTS):

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with fresh medium containing this compound (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or a solvent control.

    • Cell proliferation is measured at specified time points (e.g., 96 hours) using an MTS assay, which measures mitochondrial activity as an indicator of cell viability.

  • Mineralization Assay (Alizarin Red S Staining):

    • Cells are cultured in a differentiation medium (α-MEM with 10% csFBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate) containing this compound or DHT.

    • The medium is replaced every 3-4 days for a period of 21 days.

    • Calcium deposition, an indicator of mineralization, is visualized by staining with Alizarin Red S.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells are cultured in differentiation medium with the respective treatments.

    • At the desired time point, cells are lysed, and the ALP activity in the lysate is measured using a commercially available kit.

  • Western Blot for Akt Phosphorylation:

    • Cells are treated with this compound or DHT for a short duration (e.g., 15 minutes).

    • Whole-cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies against total Akt and phosphorylated Akt (Ser473). A loading control like tubulin is also used.

    • Band intensities are quantified to determine the relative level of Akt phosphorylation.[1]

Experimental_Workflow cluster_myogenesis Myogenesis Study (C2C12 Cells) cluster_osteogenesis Osteogenesis Study (MC3T3-E1 Cells) cluster_proliferation Proliferation cluster_differentiation Differentiation & Mineralization cluster_signaling Signaling M_Start Start M_Culture Culture C2C12 Myoblasts M_Start->M_Culture M_Differentiate Induce Differentiation (this compound, DHT, Control) M_Culture->M_Differentiate M_Incubate Incubate for 2-4 days M_Differentiate->M_Incubate M_Harvest Harvest Cells M_Incubate->M_Harvest M_RNA_Extraction RNA Extraction M_Harvest->M_RNA_Extraction M_cDNA_Synthesis cDNA Synthesis M_RNA_Extraction->M_cDNA_Synthesis M_qPCR qRT-PCR Analysis (Myf5, MyoD, Myogenin, Fst) M_cDNA_Synthesis->M_qPCR M_Data_Analysis Data Analysis M_qPCR->M_Data_Analysis M_End End M_Data_Analysis->M_End O_Start Start O_Culture Culture MC3T3-E1 Osteoblasts O_Start->O_Culture O_Treat Treat with (this compound, DHT, Control) O_Culture->O_Treat O_MTS MTS Assay (96h) O_Treat->O_MTS O_ALP ALP Activity Assay O_Treat->O_ALP O_Alizarin Alizarin Red S (21d) O_Treat->O_Alizarin O_Western Western Blot (p-Akt, 15 min) O_Treat->O_Western O_End End O_MTS->O_End O_ALP->O_End O_Alizarin->O_End O_Western->O_End

Experimental Workflow Overview

Conclusion and Future Directions

This compound presents a compelling profile as a selective androgen receptor modulator with a distinct mechanism of action involving the potent induction of follistatin. The in vitro data strongly suggest its potential as a powerful anabolic agent for both muscle and bone tissue. However, it is crucial to note that this compound has not been approved for human use and has not undergone human clinical trials.[3] The current body of evidence is limited to preclinical studies.

Future research should focus on in vivo animal models to assess the efficacy and safety of this compound. Pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion. Furthermore, long-term studies are required to evaluate potential off-target effects and overall safety before any consideration for clinical applications in conditions such as muscle wasting diseases or osteoporosis. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for such future investigations.

References

YK11 and myostatin inhibition pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on YK11 and the Myostatin Inhibition Pathway for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike many other SARMs, this compound exhibits a unique mechanism of action that involves the induction of follistatin (Fst), a potent inhibitor of myostatin (MSTN). This dual functionality as a partial agonist of the androgen receptor (AR) and a myostatin inhibitor makes this compound a compelling subject of research for conditions associated with muscle wasting and for the development of new anabolic therapies. This technical guide provides a comprehensive overview of the molecular pathways underlying this compound's activity, detailed experimental protocols for its in vitro investigation, and a summary of the available quantitative data.

Introduction

Skeletal muscle mass is intricately regulated by a balance between anabolic and catabolic signaling pathways. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of muscle growth.[1] this compound, a synthetic steroidal compound, has emerged as a unique SARM due to its ability to significantly increase the expression of follistatin, a natural antagonist of myostatin.[2][3] This guide delves into the technical details of this compound's mechanism of action, focusing on its interaction with the androgen receptor and the subsequent downstream effects on the myostatin signaling pathway.

This compound Mechanism of Action

This compound's primary mechanism of action is twofold:

  • Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor, acting as a partial agonist.[2][4] This interaction is tissue-selective, with a pronounced anabolic effect in muscle and bone tissue.[5][6] Unlike full agonists like dihydrotestosterone (DHT), this compound's activation of the AR does not induce the N/C terminal interaction, which is a requirement for the full transcriptional activity of the AR.[2][3] This differential activation may contribute to its selective anabolic effects.

  • Induction of Follistatin Expression: The most distinctive feature of this compound is its ability to induce the expression of follistatin.[2][3] Follistatin, in turn, binds to and inhibits myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB).[1][7] This inhibition of the myostatin signaling cascade leads to a disinhibition of muscle growth.

Signaling Pathways

This compound and Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a signaling cascade that leads to the transcription of target genes, including follistatin. This process is dependent on the androgen receptor, as the effects of this compound can be attenuated by AR antagonists or by siRNA-mediated knockdown of the AR.[2][8]

YK11_AR_Pathway cluster_extracellular Extracellular Space cluster_cell Myocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Forms complex ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to nucleus and binds to ARE Fst_gene Follistatin Gene ARE->Fst_gene Activates transcription Fst_mRNA Follistatin mRNA Fst_gene->Fst_mRNA Transcription

Diagram 1: this compound and Androgen Receptor Signaling Pathway. (Within 100 characters)
Myostatin Inhibition Pathway

Myostatin typically binds to the ActRIIB receptor, which then recruits and phosphorylates a type I receptor (ALK4/5). This activated receptor complex phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus and regulates the transcription of genes that inhibit muscle growth. Follistatin, induced by this compound, binds directly to myostatin, preventing its interaction with the ActRIIB receptor and thereby inhibiting this entire signaling cascade.[1][9][10]

Diagram 2: Myostatin Inhibition Pathway by Follistatin. (Within 100 characters)

Quantitative Data

The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on C2C12 myoblasts.

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Cells. [8]

Treatment (500 nM)GeneDay 2 (Fold Change vs. Control)Day 4 (Fold Change vs. Control)
This compound Myf5~2.5~4.0**
MyoD~2.0~2.5
Myogenin~3.0~5.0
Follistatin~3.5~4.5**
DHT Myf5~1.5~2.0
MyoD~1.8~2.0
Myogenin~2.0~2.5*
FollistatinNo significant changeNo significant change

*p < 0.05, **p < 0.01 compared to solvent control. Data are estimated from published graphical representations.

Table 2: Effect of this compound on Myosin Heavy Chain (MyHC) Protein Expression in C2C12 Cells. [2]

Treatment (500 nM)Day 7 (Relative Protein Level vs. Control)
This compound Significant Increase
DHT Significant Increase

Specific fold-change was not quantified in the publication, but western blot analysis showed a marked increase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on myogenesis in C2C12 cells.

C2C12 Cell Culture and Myogenic Differentiation[2][5][7]
  • Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Induction of Differentiation: To induce myogenic differentiation, cells are grown to approximately 80-90% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: this compound or DHT, dissolved in a suitable solvent (e.g., ethanol), is added to the differentiation medium at the desired concentration (e.g., 500 nM). The solvent alone is used as a control. The medium is replaced every 24-48 hours with fresh differentiation medium containing the respective treatments.

Quantitative Real-Time PCR (qRT-PCR)[8][11]
  • RNA Isolation: Total RNA is isolated from C2C12 cells at specified time points using a suitable reagent like ISOGEN II.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative PCR is performed using a SYBR Green-based qPCR mix and a real-time PCR detection system. The relative expression of target genes (Myf5, MyoD, myogenin, follistatin) is normalized to a housekeeping gene such as β-actin.

    • Primer Note: Specific primer sequences for mouse Myf5, MyoD, myogenin, and follistatin should be designed or obtained from published literature to ensure specificity and efficiency.

Western Blot Analysis[3][12][13]
  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Myosin Heavy Chain (MyHC) and Androgen Receptor (AR). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Androgen Receptor Knockdown using siRNA[2][8]
  • Transfection: C2C12 cells are transfected with small interfering RNA (siRNA) targeting the androgen receptor or a negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Differentiation and Treatment: 24 hours post-transfection, the medium is changed to differentiation medium. After another 24 hours, the cells are treated with this compound or solvent for the desired duration.

  • Analysis: The effect of AR knockdown on this compound-induced gene expression is then assessed by qRT-PCR.

Follistatin Neutralization Assay[2][8]
  • Treatment: C2C12 cells are cultured in differentiation medium containing this compound (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody.

  • Analysis: After a specified incubation period (e.g., 4 days), the effect of follistatin neutralization on this compound-induced myogenic differentiation is evaluated by measuring the mRNA expression of myogenic regulatory factors like Myf5 via qRT-PCR.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_validation Mechanism Validation C2C12_culture C2C12 Cell Culture (DMEM + 10% FBS) Differentiation Induce Differentiation (DMEM + 2% Horse Serum) C2C12_culture->Differentiation Treatment Treatment Groups: - Control (Solvent) - this compound (500 nM) - DHT (500 nM) Differentiation->Treatment siRNA AR siRNA Knockdown Differentiation->siRNA Neutralization Anti-Fst Antibody Neutralization Differentiation->Neutralization qRT_PCR qRT-PCR Analysis (Myf5, MyoD, Myogenin, Fst) Treatment->qRT_PCR Days 2 & 4 Western_Blot Western Blot Analysis (MyHC, AR) Treatment->Western_Blot Day 7 Validation_Analysis qRT-PCR for Target Genes Treatment->Validation_Analysis Treatment->Validation_Analysis siRNA->Treatment Neutralization->Treatment

Diagram 3: Experimental Workflow for Investigating this compound's Myogenic Effects. (Within 100 characters)

Conclusion

This compound represents a promising class of anabolic compounds with a unique dual mechanism of action. Its ability to act as a partial agonist of the androgen receptor and simultaneously induce the expression of the myostatin inhibitor, follistatin, positions it as a subject of significant interest for future research in muscle biology and drug development. The experimental framework provided in this guide offers a foundation for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its therapeutic potential. Further in vivo studies are warranted to fully elucidate the physiological effects and safety profile of this compound.

References

YK11's Effect on Follistatin Expression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional androgens, this compound exhibits a unique pharmacological profile by acting as a partial agonist of the androgen receptor (AR) and, most notably, as a robust inducer of follistatin (FST) expression.[1][2] Follistatin is a key negative regulator of myostatin, a protein that restricts muscle growth. This dual mechanism of action—partial AR activation and myostatin inhibition via follistatin—positions this compound as a compound of interest for therapeutic strategies targeting muscle wasting diseases and for understanding the nuanced control of muscle hypertrophy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effect on follistatin expression, detailing the core signaling pathways, summarizing quantitative data from key in vitro and in vivo studies, and outlining the experimental protocols used to generate this knowledge.

Core Mechanism of Action

This compound's primary anabolic effect is largely attributed to its ability to significantly increase the expression of follistatin, an endogenous inhibitor of myostatin.[2][3] The proposed mechanism is initiated by the binding of this compound to the androgen receptor. However, the downstream signaling cascade diverges from that of full agonists like dihydrotestosterone (DHT).

Signaling Pathway

This compound acts as a partial agonist of the androgen receptor, and notably, does not induce the N/C-terminal interaction of the AR, which is a requisite step for the full transcriptional activity of many androgens.[1][3] This differential activation of the AR is believed to be the basis for its gene-selective effects, including the specific and potent upregulation of the follistatin gene (FST). While the precise transcription factors and co-regulators that are uniquely recruited by the this compound-bound AR to the FST promoter have not been fully elucidated, the process is confirmed to be AR-dependent.[2]

The induction of follistatin by this compound leads to the subsequent inhibition of myostatin. Follistatin binds directly to myostatin, preventing it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), on muscle cells.[4][5] This blockade of the myostatin signaling pathway removes a natural brake on muscle growth, leading to hypertrophy.

YK11_Follistatin_Pathway cluster_extracellular Extracellular Space cluster_cell Myocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound YK11_internal This compound This compound->YK11_internal Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Inhibits Muscle_Growth Inhibition of Myostatin Pathway Leads to Muscle Hypertrophy ActRIIB->Muscle_Growth Inhibition of growth AR_inactive Androgen Receptor (Inactive) AR_active This compound-AR Complex (Active) AR_inactive->AR_active FST_gene Follistatin Gene (FST) AR_active->FST_gene Promotes Transcription YK11_internal->AR_inactive Follistatin_secreted Secreted Follistatin Follistatin_secreted->Follistatin FST_mRNA Follistatin mRNA FST_gene->FST_mRNA FST_mRNA->Follistatin_secreted Translation & Secretion

Figure 1: this compound Signaling Pathway to Follistatin Expression.

Quantitative Data

The primary research on this compound's effect on follistatin expression comes from in vitro studies on C2C12 myoblasts and in vivo studies in a mouse model of sepsis.

In Vitro Data: Follistatin mRNA Expression in C2C12 Myoblasts

The seminal study by Kanno et al. (2013) demonstrated that this compound, but not DHT, significantly upregulates follistatin mRNA in a dose- and time-dependent manner. The table below summarizes the key findings.

Treatment GroupConcentrationTime PointFold Change in Follistatin mRNA (vs. Control)Citation
This compound500 nM2 days~3.5[2]
This compound500 nM4 days~2.5[2]
DHT500 nM2 daysNo significant change[2]
DHT500 nM4 daysNo significant change[2]
This compound + Flutamide500 nM this compound, 10 µM Flutamide6 hoursUpregulation significantly reduced[2]
This compound (AR Knockdown)500 nM6 hoursUpregulation significantly reduced[2]

Note: Fold changes are estimated from the graphical data presented in the cited publication.

In Vivo Data: Plasma Follistatin Levels in a Sepsis Mouse Model

A study by Lee et al. (2021) investigated the effect of this compound in a mouse model of sepsis-induced muscle atrophy. The results showed that this compound administration led to a significant increase in plasma follistatin levels.

Treatment GroupDosageMeasurementResultCitation
Control (Sepsis)-Plasma Follistatin (pg/mL)~1500
This compound (Sepsis)350 mg/kgPlasma Follistatin (pg/mL)~2500
This compound (Sepsis)700 mg/kgPlasma Follistatin (pg/mL)~3000

Note: Values are estimated from the graphical data presented in the cited publication.

Experimental Protocols

The following protocols are based on the methodologies described in the key peer-reviewed literature.

In Vitro Upregulation of Follistatin mRNA in C2C12 Myoblasts

This protocol is adapted from Kanno et al., Biological and Pharmaceutical Bulletin, 2013.[2]

  • Cell Culture: C2C12 myoblasts are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.

  • Treatment: Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM as a negative control for follistatin induction), or a vehicle control (e.g., ethanol) in the differentiation medium. For antagonist studies, cells are pre-treated with an AR antagonist like flutamide (e.g., 10 µM) for 30 minutes before the addition of this compound.

  • RNA Isolation: At specified time points (e.g., 2 and 4 days), total RNA is isolated from the cells using a suitable RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

    • qRT-PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for the follistatin gene.

    • Gene expression is normalized to a housekeeping gene (e.g., β-actin).

    • The relative fold change in mRNA expression is calculated using the ΔΔCt method.

In_Vitro_Workflow start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (2% Horse Serum) start->induce_diff treatment Treatment Groups: - Vehicle Control - this compound (500 nM) - DHT (500 nM) - this compound + Flutamide induce_diff->treatment incubation Incubate for Specified Time (e.g., 2 or 4 days) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrpcr Quantitative RT-PCR (Follistatin & Housekeeping Gene) cdna_synthesis->qrpcr data_analysis Data Analysis (ΔΔCt Method) qrpcr->data_analysis end End: Relative Follistatin mRNA Expression Levels data_analysis->end

Figure 2: Experimental Workflow for In Vitro Analysis.
In Vivo Assessment of Plasma Follistatin

This protocol is a generalized representation based on the study by Lee et al., Journal of Microbiology and Biotechnology, 2021.

  • Animal Model: Male BALB/c mice (e.g., 8 weeks old) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.

  • Treatment Administration: this compound is administered orally (e.g., via gavage) at specified doses (e.g., 350 mg/kg and 700 mg/kg) daily for a set period (e.g., 10 days). A control group receives the vehicle.

  • Induction of Condition (if applicable): In the cited study, sepsis was induced by intraperitoneal injection of E. coli K1.

  • Blood Collection: At the end of the study period, blood samples are collected from the mice, typically via cardiac puncture under anesthesia.

  • Plasma Separation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Follistatin Quantification (ELISA):

    • Plasma follistatin concentrations are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • The assay is performed according to the manufacturer's instructions, which typically involves incubating the plasma samples in wells coated with a follistatin-specific antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate.

    • The optical density is read on a microplate reader, and concentrations are determined by comparison to a standard curve.

Discussion and Future Directions

A significant gap in the current literature is the lack of direct quantification of follistatin protein secretion from myoblasts following this compound treatment. While mRNA and in vivo plasma data are compelling, in vitro protein expression studies would provide a more complete picture of the cellular response.

Furthermore, while the primary mechanism appears to be through follistatin, this compound also upregulates key myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, potentially through both follistatin-dependent and independent pathways.[2][3] The interplay between these pathways warrants further investigation.

Conclusion

This compound's ability to selectively upregulate follistatin expression represents a novel and promising mechanism for promoting muscle growth. The data from both in vitro and in vivo studies provide a solid foundation for its classification as a myostatin inhibitor. For drug development professionals, this compound serves as an important lead compound and a tool for dissecting the complex signaling networks that govern muscle mass regulation. Further research into its unique interaction with the androgen receptor and the downstream transcriptional machinery will be critical in harnessing its full therapeutic potential.

References

Investigating the Anabolic Properties of YK11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myoanabolic effects. Unlike traditional androgens, this compound exhibits a unique mechanism of action, functioning as a partial agonist of the androgen receptor (AR) while simultaneously inducing the expression of follistatin (Fst), a potent inhibitor of myostatin (MSTN). This dual action suggests a promising therapeutic potential for muscle-wasting disorders. This technical guide provides an in-depth analysis of the anabolic properties of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the core signaling pathways.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. This compound, a synthetic steroidal SARM, is structurally distinct from non-steroidal SARMs and demonstrates a unique pharmacological profile.[1] In vitro studies have shown that this compound possesses potent anabolic activity in myoblasts, even greater than that of the endogenous androgen dihydrotestosterone (DHT).[2] The primary mechanism underpinning this enhanced anabolic effect is its ability to significantly increase the expression of follistatin, a key negative regulator of myostatin, a protein that suppresses muscle growth.[3][4] This guide synthesizes the current scientific understanding of this compound's anabolic properties, focusing on the quantitative aspects and experimental methodologies crucial for researchers in the field.

Quantitative Data Summary

The anabolic effects of this compound have been quantified in several key in vitro studies. The following tables summarize the significant findings regarding its impact on myogenic differentiation and androgen receptor activation.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Myoblasts
Target GeneTreatment (500 nM)Fold Change vs. Control (Ethanol)Statistical Significance (p-value)
Myf5 This compound (4 days)~3.5p < 0.05
DHT (4 days)~2.0Not significant
MyoD This compound (4 days)~3.0p < 0.05
DHT (4 days)~2.0Not significant
Myogenin This compound (4 days)~4.0p < 0.01
DHT (4 days)~2.5p < 0.05
Follistatin This compound (2 days)~3.0p < 0.01
DHT (2 days)No significant change-
This compound (4 days)~5.5p < 0.01
DHT (4 days)No significant change-

Data extracted from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[3]

Table 2: Androgen Receptor (AR) Activation by this compound
AssayCompoundEC50 (nM)Emax (% of DHT)
AR Transactivation DHT10100
(HEK293 cells)This compound100~50

Data extracted from Kanno Y, et al. Biol Pharm Bull. 2011;34(3):318-23.[2]

Experimental Protocols

The following are detailed methodologies from the key studies investigating the anabolic properties of this compound.

C2C12 Myoblast Differentiation Assay
  • Cell Line: Mouse C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Differentiation Induction: To induce myogenic differentiation, the growth medium was replaced with DMEM supplemented with 2% horse serum (differentiation medium).

  • Treatment: C2C12 cells were treated with this compound (500 nM), dihydrotestosterone (DHT, 500 nM), or ethanol (vehicle control) in differentiation medium.

  • Duration: The treatment was carried out for the indicated time points (e.g., 2, 4, or 7 days).

  • Analysis of Myogenic Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and cDNA was synthesized. The mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin were quantified by qRT-PCR using specific primers. Gene expression was normalized to a housekeeping gene (e.g., β-actin).

    • Western Blotting: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against myosin heavy chain (MyHC) and other relevant proteins.[3]

Androgen Receptor Transactivation Assay
  • Cell Line: Human embryonic kidney (HEK293) cells.

  • Plasmids: Cells were co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen-responsive elements (AREs) linked to a luciferase gene.

  • Treatment: Transfected cells were treated with varying concentrations of this compound or DHT for 24 hours.

  • Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured as a readout of AR transactivation.

  • Data Analysis: Dose-response curves were generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.[2]

Signaling Pathways and Experimental Workflows

The anabolic actions of this compound are primarily mediated through a distinct signaling pathway that involves both direct androgen receptor activation and indirect myostatin inhibition.

YK11_Anabolic_Signaling_Pathway cluster_cell Myoblast This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) AR_this compound This compound-AR Complex Follistatin_Gene Follistatin Gene (FST) AR_this compound->Follistatin_Gene Induces Transcription Myogenic_Regulatory_Factors Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_this compound->Myogenic_Regulatory_Factors Increases Expression Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Follistatin Follistatin Follistatin_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin_Inactive Inactive Myostatin- Follistatin Complex Myogenesis Myogenic Differentiation (Muscle Growth) Myostatin->Myogenesis Inhibits (Normally) Myogenic_Regulatory_Factors->Myogenesis Promotes

Caption: Signaling pathway of this compound-induced myogenesis.

Experimental_Workflow_Myogenesis cluster_workflow Experimental Workflow: Investigating this compound's Anabolic Effects in C2C12 Cells start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (Switch to 2% Horse Serum Medium) start->induce_diff treatment Treatment with this compound (500 nM), DHT (500 nM), or Vehicle Control induce_diff->treatment time_points Incubate for Defined Time Points (e.g., 2, 4, 7 days) treatment->time_points harvest Harvest Cells time_points->harvest analysis Analysis harvest->analysis qRT_PCR qRT-PCR for mRNA Expression (Myf5, MyoD, Myogenin, Follistatin) analysis->qRT_PCR western_blot Western Blot for Protein Expression (Myosin Heavy Chain) analysis->western_blot end End: Quantify Anabolic Effects qRT_PCR->end western_blot->end

Caption: Experimental workflow for assessing this compound-induced myogenesis.

Conclusion

This compound demonstrates significant anabolic properties in vitro, primarily through a novel mechanism involving the induction of follistatin expression, which subsequently inhibits myostatin.[3] This, coupled with its partial agonism of the androgen receptor, leads to a potent induction of myogenic differentiation, surpassing that of DHT in some aspects.[2][3] The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for muscle-wasting conditions. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

An In-depth Technical Guide on the Role of YK11 in Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant attention for its potent anabolic effects on muscle tissue. Beyond its myostatin-inhibiting properties, emerging research has illuminated a compelling role for this compound in promoting the proliferation and differentiation of osteoblasts, the specialized cells responsible for bone formation. This technical guide synthesizes the current scientific understanding of this compound's mechanisms of action in osteogenic processes, presenting key experimental findings, detailed methodologies, and the signaling pathways involved. The data presented herein underscore this compound's potential as a therapeutic agent for conditions associated with androgen deficiency and bone loss, such as osteoporosis.

Core Mechanisms of this compound-Induced Osteoblast Differentiation

This compound's pro-osteogenic activity is primarily mediated through its interaction with the androgen receptor (AR). As a partial agonist, this compound selectively activates the AR, initiating a cascade of signaling events that drive osteoblast proliferation and maturation.[1][2] The anabolic effects of this compound on bone are multifaceted, involving both non-genomic and genomic signaling pathways.

Androgen Receptor-Dependent Signaling

The foundational mechanism of this compound's action in osteoblasts is its binding to and activation of the androgen receptor.[3][4][5] Experimental evidence consistently demonstrates that the osteogenic effects of this compound are significantly diminished in the presence of an AR antagonist, confirming the AR's critical role.[4][6] This interaction appears to trigger downstream pathways that are crucial for bone formation.

Non-Genomic Activation of the Akt Signaling Pathway

One of the rapid, non-genomic actions of this compound is the activation of the Akt signaling pathway.[2][4][6] Treatment of MC3T3-E1 mouse osteoblast cells with this compound leads to a swift increase in the phosphorylation of Akt protein.[4][6] The PI3K-Akt pathway is a well-established key regulator of androgen-mediated osteoblast differentiation and proliferation.[7] This rapid activation suggests that this compound can stimulate osteoblast activity through mechanisms that do not require direct gene transcription.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AR_mem Androgen Receptor (Membrane-associated) This compound->AR_mem Binds PI3K PI3K AR_mem->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Phosphorylated) Proliferation Osteoblast Proliferation pAkt->Proliferation Promotes cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AR Androgen Receptor This compound->AR Activates BMP2 BMP2 Expression AR->BMP2 Upregulates Smad Smad Pathway BMP2->Smad Activates Runx2 Runx2 Expression Smad->Runx2 Upregulates Osteogenic_Markers Osteogenic Markers (ALP, OPN, OCN) Runx2->Osteogenic_Markers Promotes Expression Differentiation Osteoblast Differentiation Osteogenic_Markers->Differentiation This compound This compound Follistatin Follistatin Expression This compound->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits TGF_beta TGF-β Superfamily Signaling Myostatin->TGF_beta Part of Osteogenesis Osteogenesis TGF_beta->Osteogenesis Modulates

References

Unraveling the Preclinical Potential of YK11 in Muscle Wasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled, detailing the current state of preclinical research on YK11, a selective androgen receptor modulator (SARM), for its potential therapeutic application in muscle wasting conditions. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of existing data, experimental methodologies, and the core signaling pathways implicated in this compound's mechanism of action.

The technical guide reveals that preclinical investigations into this compound have predominantly focused on its effects in in vitro cell cultures and in a murine model of sepsis-induced muscle atrophy. The primary mechanism of action identified is a dual function as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin (Fst), a well-established inhibitor of myostatin (Mstn), which is a negative regulator of muscle growth.[1][2][3]

In Vitro Efficacy: Fostering Myogenic Differentiation

In vitro studies utilizing C2C12 myoblasts, a common cell line for studying muscle cell differentiation, have demonstrated that this compound promotes myogenic differentiation.[3][4] Treatment of these cells with this compound has been shown to significantly increase the messenger RNA (mRNA) expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin, to a greater extent than the potent androgen dihydrotestosterone (DHT).[3][4]

Crucially, these studies have elucidated that this compound, but not DHT, induces the expression of follistatin. The anabolic effects of this compound on myoblasts were reversed when a neutralizing antibody against follistatin was introduced, highlighting the critical role of follistatin in mediating this compound's effects.[3]

In Vivo Studies: Attenuating Muscle Wasting in a Sepsis Model

The primary in vivo evidence for this compound's efficacy in a muscle wasting context comes from a study using a sepsis model in mice, induced by E. coli administration.[5][6] In this model, this compound treatment was observed to mitigate the loss of body weight and muscle mass associated with sepsis.[5][6] Furthermore, histological analysis of muscle tissue from this compound-treated septic mice showed a reduction in muscle cell atrophy.[5][6]

At the molecular level, the study in septic mice revealed that this compound administration led to an increase in the plasma levels of follistatin and modulated the expression of proteins involved in muscle regulation, including myostatin.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical research on this compound.

Table 1: In Vitro Effects of this compound on Myogenic Regulatory Factor mRNA Expression in C2C12 Myoblasts

Myogenic Regulatory FactorTreatmentFold Change vs. ControlReference
Myf5 This compound (500 nM)Significant Increase[3]
DHT (500 nM)Moderate Increase[3]
MyoD This compound (500 nM)Significant Increase[3]
DHT (500 nM)Moderate Increase[3]
Myogenin This compound (500 nM)Significant Increase[3]
DHT (500 nM)Moderate Increase[3]
Follistatin This compound (500 nM)Significant Increase[3]
DHT (500 nM)No Significant Change[3]

Table 2: In Vivo Effects of this compound in a Sepsis-Induced Muscle Wasting Mouse Model

ParameterSepsis Control GroupThis compound Treated Group (350 mg/kg)This compound Treated Group (700 mg/kg)Reference
Body Weight Significant DecreaseAttenuated DecreaseAttenuated Decrease[5]
Muscle Mass (% of Body Weight) Significant DecreaseAttenuated DecreaseAttenuated Decrease[5]
Plasma Follistatin Levels Increased vs. Healthy ControlFurther Increased vs. Sepsis ControlFurther Increased vs. Sepsis Control[5]
Muscle Myostatin Protein Levels Increased vs. Healthy ControlDecreased vs. Sepsis ControlDecreased vs. Sepsis Control[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for in vivo preclinical studies on muscle wasting.

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_extracellular Extracellular Space This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocates to Follistatin_Gene Follistatin Gene Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Follistatin_Protein Follistatin (Fst) Follistatin_mRNA->Follistatin_Protein Translation Follistatin_Secreted Secreted Follistatin Follistatin_Protein->Follistatin_Secreted Secretion Myostatin Myostatin (Mstn) Inactive_Complex Inactive Fst-Mstn Complex Myostatin->Inactive_Complex Muscle_Growth Inhibition of Muscle Growth Myostatin->Muscle_Growth Promotes Follistatin_Secreted->Myostatin Binds and Inhibits Follistatin_Secreted->Inactive_Complex Promoted_Growth Promotion of Muscle Growth Inactive_Complex->Promoted_Growth Leads to

Caption: Proposed signaling pathway of this compound in muscle cells.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Data Collection & Analysis cluster_analysis_details Specific Analyses Animal_Model Induce Muscle Wasting Model (e.g., Sepsis, Cachexia, Sarcopenia) Grouping Randomize into Groups (Control, Vehicle, this compound doses) Animal_Model->Grouping Treatment Administer this compound or Vehicle (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Functional Functional Assessment (e.g., Grip Strength, Treadmill) Monitoring->Functional Sacrifice Euthanasia & Tissue Collection Functional->Sacrifice Tissue_Analysis Muscle & Blood Sample Analysis Sacrifice->Tissue_Analysis Histology Histology (H&E, Fiber Size) Tissue_Analysis->Histology Biochemistry Biochemical Assays (Protein Levels - ELISA, Western Blot) Tissue_Analysis->Biochemistry Gene_Expression Gene Expression (qRT-PCR) Tissue_Analysis->Gene_Expression

Caption: General experimental workflow for preclinical this compound studies.

Experimental Protocols

In Vitro Myogenic Differentiation Assay (C2C12 cells)

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) containing this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).

  • Gene Expression Analysis: After a specified incubation period (e.g., 2-4 days), total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the relative mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin. Gene expression is typically normalized to a housekeeping gene such as β-actin.

  • Follistatin Neutralization: To confirm the role of follistatin, a neutralizing anti-follistatin antibody can be added to the differentiation medium along with this compound. The effect on myogenic regulatory factor expression is then assessed.[3]

In Vivo Sepsis-Induced Muscle Wasting Model (Mice)

  • Animal Model: Eight-week-old male BALB/c mice are typically used.

  • This compound Administration: this compound is administered orally (e.g., at doses of 350 or 700 mg/kg) for a period of 10 days.

  • Sepsis Induction: On the final day of this compound administration, sepsis is induced via intraperitoneal injection of E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).

  • Outcome Measures:

    • Body and Muscle Weight: Body weight is monitored daily. At the end of the experiment, mice are euthanized, and specific muscles (e.g., quadriceps) are dissected and weighed. Muscle weight is often expressed as a percentage of total body weight.

    • Histological Analysis: Muscle tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to visualize muscle fiber morphology and assess the degree of atrophy.

    • Biochemical Analysis: Blood samples are collected to measure plasma levels of follistatin and other relevant markers using ELISA. Muscle tissue lysates are prepared for Western blot analysis to determine the protein levels of myostatin and other signaling molecules.[5]

Gaps in Current Research and Future Directions

While the existing preclinical data for this compound is promising, it is important to note the limitations. The in vivo research is currently confined to a single model of muscle wasting (sepsis). To establish a more comprehensive understanding of this compound's therapeutic potential, further investigation in other preclinical models is crucial. Future studies should aim to:

  • Evaluate the efficacy of this compound in models of cancer cachexia and age-related sarcopenia.

  • Incorporate functional outcome measures, such as grip strength and treadmill performance, to assess improvements in muscle function.

  • Conduct detailed histological analysis to quantify changes in muscle fiber cross-sectional area.

  • Investigate the dose-response relationship and pharmacokinetic/pharmacodynamic profile of this compound in these models.

  • Explore the long-term safety and potential off-target effects of this compound administration.

References

YK11: A Potential Therapeutic Avenue for Sarcopenia Through Myostatin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Sarcopenia, the age-related decline in muscle mass and function, represents a significant and growing unmet medical need. Current therapeutic strategies are limited, creating a demand for novel anabolic agents. YK11, a synthetic steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest due to its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor and, more notably, as a potent inducer of follistatin, a key inhibitor of myostatin. Myostatin is a well-established negative regulator of muscle growth, making its inhibition a promising therapeutic strategy for sarcopenia. This technical guide provides an in-depth overview of the preclinical evidence for this compound's potential in sarcopenia, focusing on its mechanism of action, quantitative effects on myogenic differentiation, and detailed experimental protocols from foundational in vitro studies. While no clinical trials have been conducted on this compound, the preclinical data warrant further investigation into its therapeutic potential.

Core Mechanism of Action: Dual Anabolic Signaling

This compound's primary therapeutic potential in sarcopenia stems from its distinct ability to modulate two key pathways involved in muscle hypertrophy.

  • Partial Androgen Receptor Agonism: this compound is a synthetic, steroidal compound that binds to the androgen receptor (AR).[1][2] Unlike full agonists like dihydrotestosterone (DHT), this compound acts as a partial agonist.[1][3] This selective activation of the AR is thought to contribute to its anabolic effects in muscle tissue while potentially minimizing some of the undesirable androgenic side effects associated with traditional anabolic steroids.[4][5]

  • Myostatin Inhibition via Follistatin Upregulation: The most compelling aspect of this compound's mechanism is its robust induction of follistatin (Fst) expression.[2][6] Follistatin is a natural antagonist of myostatin, a protein that potently inhibits muscle growth.[1][7] By increasing follistatin levels, this compound indirectly inhibits myostatin, thereby promoting muscle cell differentiation and growth.[1][3] Notably, studies have shown that DHT, a potent androgen, does not induce follistatin expression, highlighting the unique nature of this compound's activity.[3][6]

Quantitative Data from In Vitro Studies

The majority of quantitative data on this compound's efficacy comes from in vitro studies using C2C12 myoblasts, a common cell line for studying muscle differentiation.

Parameter Treatment Concentration Fold Change vs. Control Study
MyoD mRNA Expression This compound500 nM~3.5Kanno et al. (2013)[4][6]
DHT500 nM~2.5Kanno et al. (2013)[4][6]
Myf5 mRNA Expression This compound500 nM~4.0Kanno et al. (2013)[4][6]
DHT500 nM~2.0Kanno et al. (2013)[4][6]
Myogenin mRNA Expression This compound500 nM~5.0Kanno et al. (2013)[4][6]
DHT500 nM~2.5Kanno et al. (2013)[4][6]
Follistatin (Fst) mRNA Expression This compound500 nM~3.0Kanno et al. (2013)[4][6]
DHT500 nMNo significant changeKanno et al. (2013)[4][6]

MyoD, Myf5, and Myogenin are key myogenic regulatory factors (MRFs) essential for muscle differentiation.

Signaling Pathways and Experimental Workflows

This compound-Mediated Myogenic Differentiation Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in myoblasts, leading to enhanced muscle differentiation.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myogenesis Myogenesis Regulation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and partially activates ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to ARE MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR->MRFs Upregulates expression Fst_Gene Follistatin (Fst) Gene ARE->Fst_Gene Initiates transcription Fst_mRNA Fst mRNA Fst_Gene->Fst_mRNA Transcription Follistatin Follistatin Protein Fst_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenic_Differentiation Myogenic Differentiation Myostatin->Myogenic_Differentiation Inhibits MRFs->Myogenic_Differentiation Promotes

Caption: Proposed signaling pathway of this compound-induced myogenic differentiation.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical experimental workflow used to assess the myogenic potential of this compound in a cell-based model.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_validation Validation cell_culture 1. Culture C2C12 Myoblasts treatment 2. Treat with this compound, DHT, or Vehicle Control cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction protein_analysis 5. Western Blot (MyHC, etc.) treatment->protein_analysis immunocytochemistry 6. Immunocytochemistry (Myotube formation) treatment->immunocytochemistry ar_antagonist 7. Co-treatment with AR Antagonist (Flutamide) treatment->ar_antagonist fst_neutralization 8. Co-treatment with anti-Follistatin Antibody treatment->fst_neutralization qRTTPCR qRTTPCR rna_extraction->qRTTPCR qRTPCR 4. qRT-PCR Analysis (MyoD, Myf5, Myogenin, Fst)

References

Whitepaper: The Impact of YK11 on Myogenic Regulatory Factors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11, is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] While it functions as a partial agonist of the androgen receptor (AR), its potent anabolic effects on skeletal muscle are primarily attributed to a unique mechanism involving the induction of follistatin (Fst), a powerful myostatin inhibitor.[1][3] This document provides a detailed technical overview of this compound's mechanism of action, with a specific focus on its quantitative impact on key myogenic regulatory factors (MRFs), the experimental protocols used to elucidate these effects, and the signaling pathways involved.

Core Mechanism of Action

This compound's myostatin-inhibiting properties distinguish it from other SARMs and traditional androgens.[2] The primary pathway for its anabolic effects involves binding to the androgen receptor, which triggers a significant increase in the expression of follistatin.[4][5] Follistatin, in turn, acts as a potent antagonist to myostatin, a protein that negatively regulates muscle growth.[3][6] By inhibiting myostatin, this compound facilitates an environment conducive to muscle hypertrophy.[2] This action is mediated through the upregulation of essential MRFs, including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and Myogenin, which are critical for the determination and terminal differentiation of myoblasts.[4][7]

Quantitative Impact on Myogenic Regulatory Factors

Research conducted on C2C12 myoblasts demonstrates that this compound induces the expression of key MRFs more significantly than dihydrotestosterone (DHT), a potent endogenous androgen.[4][5] The anabolic effects of this compound were shown to be reversed when co-administered with an anti-follistatin antibody, confirming that its primary myogenic action is mediated through follistatin induction.[3][4]

Treatment (4 days)Target GeneMean mRNA Expression Fold Change (vs. Control)Statistical Significance (p-value)
This compound (500 nM) Myf5~3.5xp < 0.05
This compound (500 nM) MyoD~3.0xp < 0.05
This compound (500 nM) Myogenin~4.0xp < 0.05
DHT (500 nM) Myf5~2.0xNot specified
DHT (500 nM) MyoD~2.0xNot specified
DHT (500 nM) Myogenin~2.5xNot specified

Data synthesized from figures presented in Kanno Y, et al. (2013). Biol Pharm Bull.[4][5][7]

Experimental Protocols

The following methodologies were central to determining the impact of this compound on myogenic regulatory factors.

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblast cells were utilized.[7]

  • Growth Medium: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: C2C12 cells were treated with this compound (500 nM), DHT (500 nM), or a solvent control (Ethanol) in the differentiation medium for specified durations (e.g., 2 to 4 days).[5][7]

Quantitative Real-Time PCR (qRT-PCR)

This technique was employed to measure the mRNA expression levels of Myf5, MyoD, myogenin, and follistatin.

  • RNA Isolation: Total RNA was extracted from the treated C2C12 cells.

  • cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: qRT-PCR was performed using specific primers for the target genes.

  • Normalization: The expression levels of the target genes were normalized against the expression of a housekeeping gene, β-actin, to ensure accuracy and account for variations in RNA quantity.[5]

Antibody Neutralization Assay

To confirm the essential role of follistatin in this compound's mechanism, a neutralization experiment was performed.

  • Protocol: C2C12 cells were treated with this compound (500 nM) in the differentiation medium for 4 days, both in the presence and absence of an anti-follistatin (anti-Fst) antibody.[5][7]

  • Analysis: The mRNA expression of MRFs (e.g., Myf5) was subsequently measured using qRT-PCR. The reversal of this compound-induced MRF upregulation in the presence of the antibody confirmed that follistatin is a critical mediator.[4]

Androgen Receptor Antagonism Assay

To verify that this compound's effects are mediated through the androgen receptor, an AR antagonist was used.

  • Protocol: C2C12 cells were pre-treated with the AR antagonist hydroxyflutamide (FLU) (10 µM) for 30 minutes before being treated with this compound (500 nM).[5][7]

  • Analysis: The expression of follistatin and MRFs was measured via qRT-PCR. The significant reduction of this compound-induced gene expression by FLU demonstrated the AR-dependent nature of the pathway.[7]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core mechanisms and experimental logic described.

YK11_Signaling_Pathway cluster_cell Myoblast This compound This compound AR Androgen Receptor (AR) This compound->AR Activates Fst Follistatin (Fst) Gene Expression ↑ AR->Fst Induces Myostatin Myostatin Fst->Myostatin Inhibits MRFs MyoD, Myf5, Myogenin Expression ↑ Myostatin->MRFs Inhibits Diff Myogenic Differentiation MRFs->Diff

Caption: this compound signaling pathway in myogenic differentiation.

qRT_PCR_Workflow start C2C12 Myoblasts treatment Treat with this compound, DHT, or Control (EtOH) in Differentiation Medium start->treatment incubation Incubate for 4 Days treatment->incubation rna_extraction Total RNA Isolation incubation->rna_extraction cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr Quantitative PCR with Primers for MyoD, Myf5, Myogenin, β-actin cdna_synthesis->qpcr analysis Data Analysis: Normalize to β-actin, Calculate Fold Change qpcr->analysis end Quantitative Gene Expression Data analysis->end Fst_Neutralization_Logic cluster_exp1 Experiment 1: this compound Alone cluster_exp2 Experiment 2: this compound + Antibody YK11_1 This compound Result1 Myogenesis ↑ (MRF Upregulation) YK11_1->Result1 Conclusion Conclusion: Follistatin is a necessary mediator for this compound's myogenic effect. Result1->Conclusion YK11_2 This compound + Anti-Fst Ab Result2 Myogenesis Blocked (No MRF Upregulation) YK11_2->Result2 Result2->Conclusion

References

Unraveling the Steroidal Architecture of YK11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal structure of this compound, its signaling pathways, and a summary of key experimental findings. The information is presented to aid researchers and professionals in the fields of pharmacology and drug development in understanding the molecular underpinnings of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone that sets it apart from non-steroidal SARMs.[1] Its chemical formula is C25H34O6, and its molar mass is 430.541 g·mol−1.[1] The structure of this compound is derived from DHT, a potent endogenous androgen.[1]

A 2020 study successfully synthesized and determined the biologically active diastereomer of this compound, designated as 2a.[2] The synthesis involved a palladium-catalyzed diastereoselective cyclization carbonylation.[2]

PropertyValueReference
IUPAC Name(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester[1]
Chemical FormulaC25H34O6[1]
Molar Mass430.541 g·mol−1[1]
Active Diastereomer2a[2]

Mechanism of Action: A Dual Approach

This compound exhibits a unique dual mechanism of action, functioning as both a partial androgen receptor agonist and a myostatin inhibitor through the induction of follistatin.[1][3]

Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal interaction required for the full transactivation of the receptor.[1] This classifies it as a partial agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.[4] An ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of this compound is the 2a diastereomer.[2] The half-maximal effective concentrations (EC50) for the major diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM, respectively.[5]

Myostatin Inhibition via Follistatin Induction

A key feature of this compound's anabolic activity is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively regulates muscle growth. By increasing follistatin levels, this compound effectively reduces the inhibitory effect of myostatin, leading to enhanced muscle development.[1][3]

Signaling Pathways

The signaling cascade of this compound involves both androgen receptor-mediated and follistatin-mediated pathways, culminating in muscle hypertrophy.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_this compound This compound-AR Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR_this compound->ARE Translocates to Nucleus and binds to ARE Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Transcription MRF_Genes Myogenic Regulatory Factor Genes (MyoD, Myf5, Myogenin) ARE->MRF_Genes Activates Transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA MRF_mRNAs MRF mRNAs MRF_Genes->MRF_mRNAs Follistatin Follistatin Fst_mRNA->Follistatin Translation MRFs Myogenic Regulatory Factors MRF_mRNAs->MRFs Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth (Hypertrophy) MRFs->Muscle_Growth Promotes

Caption: this compound signaling pathway in muscle cells.

Experimental Data

In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic effects of this compound.

Effects on Myogenic Regulatory Factors (MRFs)

Treatment of C2C12 cells with this compound (500 nM) resulted in a more significant induction of key myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same concentration.[3]

Myogenic Regulatory FactorTreatment (500 nM)Fold Increase in mRNA Expression (vs. Control)Reference
Myf5This compound> DHT[3][6]
MyoDThis compound> DHT[3][6]
MyogeninThis compound> DHT[3][6]
Induction of Follistatin Expression

This compound treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not observed with DHT treatment.[6] The this compound-mediated myogenic differentiation was reversed by an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[6]

Treatment (500 nM)Follistatin (Fst) mRNA ExpressionReference
This compoundSignificantly Induced[6][7]
DHTNot Affected[6][7]

Experimental Protocols

C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic differentiation potential of this compound.

Methodology:

  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) containing either this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[8]

  • Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are harvested for analysis.[8][9] Myogenic differentiation is assessed by observing myotube formation and by measuring the expression of muscle-specific proteins like Myosin Heavy Chain (MyHC) via Western blot.[8][9]

C2C12_Differentiation_Workflow Start Start: C2C12 Myoblasts in Growth Medium Culture Culture to Confluence Start->Culture Switch_Medium Switch to Differentiation Medium + this compound / DHT / Control Culture->Switch_Medium Incubate Incubate for 2-7 Days Switch_Medium->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analyze Myogenic Markers (e.g., MyHC Western Blot) Harvest->Analysis End End: Assess Differentiation Analysis->End

Caption: Experimental workflow for C2C12 myogenic differentiation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors and follistatin.

Methodology:

  • RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like ISOGEN II.[8]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.[8]

  • qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a housekeeping gene (e.g., β-actin) for normalization.[8]

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[8]

Conclusion

This compound presents a fascinating case study in steroidal pharmacology, demonstrating a multi-faceted mechanism that combines partial androgen receptor agonism with a novel myostatin inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers and drug development professionals, this compound offers a unique molecular scaffold for the design of novel therapeutics targeting muscle wasting diseases and other conditions where anabolic support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Unraveling the Enigma of YK11: A Technical Guide to its Partial Agonism at the Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the synthetic steroidal compound YK11, focusing on its unique partial agonist activity at the androgen receptor (AR). This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates the current scientific understanding of this compound's mechanism of action, providing a critical resource for those investigating novel selective androgen receptor modulators (SARMs).

This compound is a novel synthetic steroidal compound that has garnered significant interest for its potent anabolic effects, which are reported to be greater than those of the endogenous androgen dihydrotestosterone (DHT) in vitro.[1] Structurally distinct from non-steroidal SARMs, this compound's activity is characterized by its partial agonism at the AR, a mechanism that sets it apart from traditional androgens and other SARMs. This guide delves into the molecular intricacies of this interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Molecular Profile of this compound

This compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid that acts as a selective androgen receptor modulator.[2] Unlike full agonists like DHT, this compound only partially activates the androgen receptor.[2] This partial activation is attributed to its inability to induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a conformational change required for full receptor transactivation.[2]

A key feature of this compound's anabolic action is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1] Myostatin is a protein that negatively regulates muscle growth. By upregulating follistatin, this compound effectively disinhibits muscle differentiation and growth.[1] This dual mechanism of partial AR agonism and myostatin inhibition underscores the unique anabolic potential of this compound.

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a comparative analysis of its effects against the full androgen agonist, Dihydrotestosterone (DHT).

Table 1: Androgen Receptor Activation in HEK293 Cells

CompoundConcentrationFold Induction of Luciferase Activity (vs. Vehicle)
This compound 100 nM~6
DHT 100 nM~25
This compound + Flutamide (1µM) 100 nMActivity Inhibited
DHT + Flutamide (1µM) 100 nMActivity Inhibited

Data extrapolated from Kanno Y, et al. Biol. Pharm. Bull. 2011.[2] The study demonstrated that this compound acts as a partial agonist at the androgen receptor.

Table 2: Myogenic Differentiation in C2C12 Myoblasts

Treatment (500 nM)MyoD mRNA (Fold Change vs. Control)Myf5 mRNA (Fold Change vs. Control)Myogenin mRNA (Fold Change vs. Control)Follistatin mRNA (Fold Change vs. Control)
This compound ~3.5~4.0~3.0~3.5
DHT ~2.5~2.0~2.5No significant change

Data extrapolated from Kanno Y, et al. Biol. Pharm. Bull. 2013.[1] These results indicate that this compound induces the expression of key myogenic regulatory factors to a greater extent than DHT, and uniquely upregulates follistatin.

Table 3: Osteoblastic Differentiation in MC3T3-E1 Cells

TreatmentAlkaline Phosphatase (ALP) ActivityOsteocalcin mRNA ExpressionOsteoprotegerin mRNA Expression
This compound IncreasedIncreasedIncreased
DHT IncreasedIncreasedIncreased

Qualitative summary from Yatsu T, et al. Biol. Pharm. Bull. 2018.[3] The study showed that both this compound and DHT promote osteoblast differentiation.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

YK11_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds AR_this compound AR-YK11 Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus Translocation ARE Androgen Response Element (ARE) AR_this compound->ARE Binds (Partial Agonism) Follistatin_Gene Follistatin Gene AR_this compound->Follistatin_Gene Induces Expression Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Activates Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Transcription & Translation Muscle_Growth Muscle Growth & Differentiation Myogenic_Genes->Muscle_Growth Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Muscle_Growth Inhibits

Caption: this compound signaling pathway in muscle cells.

Luciferase_Reporter_Assay_Workflow start Start: HEK293 cells transfection Co-transfect with: - Androgen Receptor (AR) plasmid - ARE-luciferase reporter plasmid start->transfection treatment Treat cells with: - Vehicle (Control) - this compound - DHT - this compound + Antagonist - DHT + Antagonist transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis: Calculate fold induction vs. control measurement->analysis

Caption: Luciferase reporter assay workflow.

Myogenic_Differentiation_Assay_Workflow cluster_analysis Analysis start Start: C2C12 myoblasts culture Culture cells to confluency start->culture differentiation Switch to differentiation medium culture->differentiation treatment Treat with: - Vehicle (Control) - this compound (500 nM) - DHT (500 nM) differentiation->treatment incubation Incubate for specified duration (e.g., 2, 4, 7 days) treatment->incubation harvest Harvest cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction western_blot Western Blot for: - Myosin Heavy Chain (MyHC) harvest->western_blot qprc Quantitative RT-PCR for: - MyoD - Myf5 - Myogenin - Follistatin rna_extraction->qprc data_analysis Data Analysis: Calculate fold change in gene expression qprc->data_analysis

Caption: Myogenic differentiation assay workflow.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro studies of this compound.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
  • Cell Line: Human embryonic kidney (HEK293) cells are utilized due to their high transfectability and low endogenous steroid receptor expression.

  • Plasmids: Cells are co-transfected with a mammalian expression vector for the human androgen receptor and a reporter plasmid containing androgen responsive elements (AREs) upstream of a luciferase gene.

  • Treatment: Following transfection, cells are treated with this compound, DHT (as a positive control for full agonism), a vehicle control (e.g., ethanol), and the respective compounds in the presence of an androgen receptor antagonist (e.g., flutamide) to confirm AR-mediated activity.

  • Measurement: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of AR transactivation.

  • Analysis: Results are typically expressed as fold induction of luciferase activity over the vehicle control.

Myogenic Differentiation Assay
  • Cell Line: Mouse C2C12 myoblasts, a well-established cell line for studying myogenesis.

  • Culture and Differentiation: C2C12 cells are cultured to confluency in a growth medium and then switched to a differentiation medium (low serum) to induce myogenic differentiation.

  • Treatment: Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control in the differentiation medium.

  • Analysis of Gene Expression: At various time points (e.g., 2 and 4 days), total RNA is extracted from the cells. The mRNA levels of key myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

  • Analysis of Myotube Formation: At later time points (e.g., 7 days), the formation of multinucleated myotubes, a hallmark of terminal myogenic differentiation, is assessed. This can be visualized by staining for myosin heavy chain (MyHC) via immunofluorescence or quantified by Western blotting for MyHC protein expression.[1]

Osteoblastic Differentiation Assay
  • Cell Line: Mouse MC3T3-E1 pre-osteoblast cells.

  • Treatment: Cells are cultured in the presence of this compound, DHT, or a vehicle control.

  • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. At a specified time point, cell lysates are assayed for ALP activity, often using a colorimetric assay.

  • Mineralization Assay: To assess later-stage osteoblast function, mineralization of the extracellular matrix is quantified. This is typically done by staining with Alizarin Red S, which binds to calcium deposits, followed by quantification of the extracted stain.

  • Gene Expression Analysis: The mRNA levels of osteoblast-specific markers, such as osteocalcin and osteoprotegerin, are quantified by qRT-PCR.[3]

Conclusion

The available in vitro evidence robustly demonstrates that this compound is a partial agonist of the androgen receptor with a unique mechanism of action that involves the induction of follistatin. Its ability to promote myogenic and osteogenic differentiation highlights its potential as a selective androgen receptor modulator with significant anabolic effects. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic and research applications of this compound. Further in vivo studies are warranted to fully elucidate its physiological effects and safety profile.

References

The Discovery and Molecular Mechanisms of YK11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and discovery of the selective androgen receptor modulator (SARM), YK11. First synthesized and reported by Yuichiro Kanno in 2011, this compound is a unique steroidal SARM that has garnered significant interest for its dual mechanism of action. It functions as a partial agonist of the androgen receptor and, notably, as a potent myostatin inhibitor via the upregulation of follistatin. This guide details the foundational experiments that elucidated these mechanisms, presenting the experimental protocols and quantitative data in a clear and structured format. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's molecular interactions and anabolic potential.

Introduction

This compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective androgen receptor modulator.[1] Its discovery in 2011 by Japanese researcher Yuichiro Kanno marked a significant development in the field of SARMs due to its unique molecular structure and mode of action.[1] Unlike traditional non-steroidal SARMs, this compound's activity is twofold: it partially activates the androgen receptor (AR) and it robustly induces the expression of follistatin (Fst), a powerful antagonist of myostatin.[1][2] This dual functionality suggests a potent anabolic effect on muscle tissue, making it a compound of great interest for therapeutic applications in muscle wasting diseases and for the enhancement of muscle growth.

History and Discovery

The initial synthesis and characterization of this compound were first described by Yuichiro Kanno and his team in a 2011 publication in Biological and Pharmaceutical Bulletin.[1] This seminal paper laid the groundwork for understanding this compound as a partial agonist of the androgen receptor. The researchers demonstrated that while this compound could bind to the AR, it did not induce the N/C terminal interaction, a conformational change typically required for the full agonistic activity of androgens like dihydrotestosterone (DHT).[1]

Subsequent research by the same group, published in 2013, delved into the myogenic effects of this compound in C2C12 myoblasts, a commonly used in vitro model for studying muscle differentiation.[2] This study revealed the compound's remarkable ability to induce myogenic differentiation, surpassing the effects of DHT in some aspects. The key finding of this paper was the discovery that this compound's anabolic effects are largely mediated by the upregulation of follistatin, a secreted glycoprotein that inhibits myostatin, a negative regulator of muscle mass.[2]

Molecular Mechanism of Action

Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor but elicits a partial response compared to full agonists like DHT. This partial agonism is attributed to its inability to induce the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the AR. This "N/C interaction" is a critical step for the full transcriptional activation of many androgen-responsive genes. The partial activation of the AR by this compound still leads to the translocation of the receptor into the nucleus and the modulation of a specific subset of target genes.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins AR->HSP Bound in inactive state AR_this compound AR-YK11 Complex AR->AR_this compound Translocation ARE Androgen Response Element (ARE) AR_this compound->ARE Binds to DNA Gene Target Gene Transcription (e.g., Follistatin) ARE->Gene Initiates

Fig. 1: this compound and Androgen Receptor Activation.
Myostatin Inhibition via Follistatin Upregulation

The most distinctive feature of this compound's mechanism of action is its potent induction of follistatin. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a well-established negative regulator of muscle growth. By binding to and inhibiting myostatin, follistatin effectively removes this brake on muscle development, leading to hypertrophy. The 2013 study by Kanno et al. demonstrated that this compound treatment of C2C12 muscle cells led to a significant increase in follistatin mRNA levels, an effect not observed with DHT treatment.[2] Furthermore, the myogenic effects of this compound were attenuated by the introduction of an anti-follistatin antibody, confirming the critical role of this pathway.[2]

This compound This compound AR Androgen Receptor This compound->AR Activates Fst_Gene Follistatin Gene AR->Fst_Gene Upregulates Transcription Follistatin Follistatin Fst_Gene->Follistatin Produces Myostatin Myostatin Follistatin->Myostatin Inhibits Increased_Muscle_Growth Increased Muscle Growth Follistatin->Increased_Muscle_Growth Promotes Muscle_Growth Inhibition of Muscle Growth Myostatin->Muscle_Growth

Fig. 2: this compound's Myostatin Inhibition Pathway.

Experimental Data

The foundational in vitro studies on this compound have provided quantitative data on its effects on myogenic regulatory factors and follistatin.

Table 1: In Vitro Effects of this compound on Myogenic Gene Expression in C2C12 Myoblasts
Target GeneTreatment (500 nM)Fold Increase in mRNA Expression (vs. Control)Reference
MyoD This compoundMore significant than DHT[2]
DHTSignificant increase[2]
Myf5 This compoundMore significant than DHT[2]
DHTSignificant increase[2]
Myogenin This compoundMore significant than DHT[2]
DHTSignificant increase[2]
Follistatin This compoundSignificant increase[2]
DHTNo significant change[2]

Note: The original publication describes the increases as "more significant" without providing exact fold-change values in the abstract.

Experimental Protocols

The following are summaries of the key experimental protocols used in the foundational studies of this compound.

Cell Culture and Differentiation
  • Cell Line: Mouse C2C12 myoblasts.

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation: To induce myogenic differentiation, the growth medium was replaced with DMEM supplemented with 2% horse serum.

  • Treatment: Cells were treated with 500 nM of this compound or 500 nM of DHT dissolved in ethanol. Control cells were treated with the vehicle (ethanol) alone.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

  • Methodology:

    • Total RNA was extracted from treated and control C2C12 cells.

    • cDNA was synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR was performed using SYBR Green chemistry on a real-time PCR system.

    • The expression levels of the target genes were normalized to a housekeeping gene (e.g., β-actin).

    • The relative fold change in gene expression was calculated using the ΔΔCt method.

Western Blot Analysis
  • Objective: To assess the protein levels of myogenic markers.

  • Methodology:

    • Total protein was extracted from treated and control C2C12 cells.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against specific myogenic proteins (e.g., Myosin Heavy Chain).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_0 Cell Culture & Treatment cluster_1 Analysis C2C12 C2C12 Myoblasts Treatment Treat with this compound (500 nM), DHT (500 nM), or Vehicle C2C12->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR Analysis (MyoD, Myf5, Myogenin, Follistatin) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (Myosin Heavy Chain) Protein_Extraction->Western_Blot

Fig. 3: General Experimental Workflow.

Conclusion

The discovery of this compound by Yuichiro Kanno has introduced a novel compound with a unique dual-action mechanism that distinguishes it from other SARMs. Its ability to act as a partial androgen receptor agonist while simultaneously and more significantly upregulating the myostatin inhibitor, follistatin, presents a promising avenue for the development of new therapeutics for muscle-wasting conditions. The foundational in vitro studies have provided a solid framework for its mechanism of action. Further in-vivo research and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a detailed overview of the initial discovery and scientific understanding of the this compound compound.

References

YK11 and Its Impact on Bone Mineral Density: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant attention for its potent anabolic effects on muscle tissue. Emerging preclinical evidence now suggests a promising role for this compound in promoting bone health. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on bone mineral density, drawing from in vitro and in vivo studies. It details the molecular mechanisms, summarizes key quantitative findings, and outlines the experimental protocols utilized in seminal research. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of bone biology and drug development.

Introduction

Androgens are critical regulators of bone mass, and their deficiency is a known contributor to osteoporosis. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic activity. This compound is a unique SARM that not only acts as a partial agonist of the androgen receptor but also functions as a myostatin inhibitor by increasing the expression of follistatin.[1] This dual mechanism of action positions this compound as a compelling candidate for therapies aimed at increasing both muscle and bone mass. This whitepaper will explore the direct and indirect effects of this compound on bone, focusing on its influence on osteoblast proliferation and differentiation, and the underlying signaling pathways.

Molecular Mechanism of Action in Bone

This compound's osteogenic effects are primarily mediated through its interaction with the androgen receptor (AR) in bone cells.[2][3] However, its activity is multifaceted, involving both genomic and non-genomic signaling pathways, as well as its well-documented role as a myostatin inhibitor.

Androgen Receptor (AR) Dependent Genomic Pathway

Upon binding to the AR in osteoblasts, this compound initiates a cascade of events leading to increased bone formation. This genomic pathway involves the translocation of the this compound-AR complex to the nucleus, where it modulates the transcription of genes critical for osteoblast function.

cluster_cell Osteoblast This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation DNA DNA Nucleus->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulates Osteogenic_Proteins Osteogenic Proteins Gene_Transcription->Osteogenic_Proteins Leads to Bone_Formation Increased Bone Formation Osteogenic_Proteins->Bone_Formation

Caption: this compound Genomic Signaling Pathway in Osteoblasts.

Non-Genomic Signaling via Akt Pathway

Research has demonstrated that this compound can induce rapid non-genomic signaling through the AR.[2][4] This involves the activation of the PI3K/Akt signaling pathway, a crucial regulator of osteoblast proliferation and differentiation.[4] Treatment of osteoblast cells with this compound leads to a rapid increase in the phosphorylation of Akt, promoting cell survival and proliferation.[4][5]

cluster_membrane Cell Membrane This compound This compound AR_mem Membrane AR This compound->AR_mem PI3K PI3K AR_mem->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Proliferation Osteoblast Proliferation pAkt->Proliferation

Caption: this compound Non-Genomic Akt Signaling Pathway.

Regulation of the BMP2/Smad Signaling Pathway

In bone marrow-derived mesenchymal stem cells (BMSCs), this compound has been shown to promote osteogenic differentiation by potentially regulating the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway.[3][6][7] this compound treatment increases the expression of Smad1 and Smad5, and the phosphorylation of SMAD1/5/9, which are key downstream effectors of BMP2 signaling that promote the expression of osteogenic genes.[6]

cluster_bms Bone Marrow Stromal Cell This compound This compound AR_bms AR This compound->AR_bms BMP2 BMP2 AR_bms->BMP2 Upregulates Smad Smad1/5/9 BMP2->Smad Phosphorylates pSmad p-Smad1/5/9 Smad->pSmad Osteogenic_Genes Osteogenic Gene Expression pSmad->Osteogenic_Genes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Caption: this compound and the BMP2/Smad Signaling Pathway.

Quantitative Data on Osteogenic Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on bone-related markers.

Table 1: In Vitro Effects of this compound on Osteoblast-like MC3T3-E1 Cells
ParameterTreatmentConcentrationResultReference
Cell Proliferation This compound1 µMSignificant increase compared to control[4],[2]
Alkaline Phosphatase (ALP) Activity This compound1 µMIncreased activity, indicating osteoblast differentiation[4]
Mineralization (Alizarin Red S Staining) This compound1 µMIncreased calcium deposits[4]
Osteoprotegerin (OPG) mRNA Expression This compound1 µMSignificant increase at day 4 and 14[4],[2]
Osteocalcin (OC) mRNA Expression This compound1 µMSignificant increase[4],[2]
Phosphorylated Akt (p-Akt) Protein Level This compound1 µMIncreased after 15 minutes of treatment[4],[2]
Table 2: In Vitro Effects of this compound on Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)
ParameterTreatmentConcentrationResultReference
Cell Proliferation This compound2 µMPromoted BMSC proliferation[3],[7]
Osteogenic Differentiation This compound0.25-4 µMDose-dependent promotion of osteogenesis[6],[3],[7]
Smad1 and Smad5 mRNA Expression This compound2 µMIncreased expression at 14 days[6]
Phosphorylated SMAD1/5/9 Protein Expression This compound2 µMSignificantly increased at 7 and 14 days[6]
Table 3: In Vivo Effects of this compound on Cranial Bone Defects in Rats
ParameterTreatmentConcentrationResultReference
Cranial Bone Defect Repair This compound-equipped hydrogel0.5 mg/ml and 1 mg/mlPromoted the repair of cranial bone defects[6],[3],[7]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the effects of this compound on bone cells.

In Vitro Study on MC3T3-E1 Cells
  • Cell Line: MC3T3-E1 mouse osteoblast-like cells.

  • Cell Culture: Cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatments: Cells were treated with this compound (typically 1 µM) or dihydrotestosterone (DHT) as a positive control. An androgen receptor antagonist was used to confirm AR-mediated effects.

  • Cell Proliferation Assay: Cell viability was assessed using a WST-8 assay.

  • Alkaline Phosphatase (ALP) Activity Assay: ALP activity was measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate.

  • Mineralization Assay: Calcium deposition was visualized by Alizarin Red S staining.

  • Gene Expression Analysis (RT-qPCR): Total RNA was extracted, and the mRNA expression levels of osteogenic markers (e.g., OPG, Osteocalcin) were quantified by real-time quantitative PCR.

  • Western Blotting: Protein levels of total and phosphorylated Akt were determined by Western blot analysis to assess non-genomic signaling.

cluster_workflow Experimental Workflow: In Vitro MC3T3-E1 Study Start Start: MC3T3-E1 Cell Culture Treatment Treatment: - this compound - DHT (Control) - AR Antagonist Start->Treatment Assays Functional Assays: - Proliferation (WST-8) - ALP Activity - Mineralization (Alizarin Red S) Treatment->Assays Analysis Molecular Analysis: - Gene Expression (RT-qPCR) - Protein Expression (Western Blot) Treatment->Analysis End End: Data Interpretation Assays->End Analysis->End

Caption: Workflow for In Vitro Analysis of this compound.

In Vivo Study on Cranial Bone Defects in Rats
  • Animal Model: Male rats with surgically created critical-sized cranial defects.

  • Treatment Groups:

    • Control group (hydrogel only)

    • This compound-equipped hydrogel group (e.g., 0.5 mg/ml and 1 mg/ml this compound)

    • This compound + AR inhibitor group

  • Surgical Procedure: A standardized circular bone defect was created in the cranium of each rat. The defects were then filled with the respective hydrogel treatments.

  • Analysis: After a set period (e.g., 4 weeks), the animals were euthanized, and the cranial bones were harvested.

  • Micro-CT Analysis: The extent of bone regeneration and mineral density within the defect site was quantitatively assessed using micro-computed tomography.

  • Histological Analysis: Bone tissue formation was qualitatively evaluated through histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome).

Discussion and Future Directions

The existing preclinical data strongly suggest that this compound has significant osteogenic properties. Its ability to stimulate osteoblast proliferation and differentiation through multiple signaling pathways makes it a promising area of investigation for conditions characterized by low bone mineral density, such as osteoporosis.[1] The in vivo evidence demonstrating enhanced bone defect repair further supports its potential therapeutic application.[3][6][7]

However, it is crucial to acknowledge the limitations of the current research. The majority of studies have been conducted in vitro or in animal models of localized bone injury.[4][6] There is a notable absence of studies investigating the systemic effects of this compound on overall bone mineral density in healthy or osteoporotic animal models. Furthermore, the long-term safety and efficacy of this compound in humans have not been established, as there are no human clinical trials to date.[8]

Future research should focus on:

  • Conducting long-term in vivo studies in relevant animal models of osteoporosis to evaluate the systemic effects of this compound on bone mineral density, bone architecture, and bone strength.

  • Elucidating the precise interplay between the androgenic and myostatin-inhibiting activities of this compound in the context of bone anabolism.

  • Investigating the potential side effects of this compound on other tissues, particularly with long-term administration.

  • If preclinical data remains promising, progressing to well-designed, placebo-controlled clinical trials to assess the safety and efficacy of this compound in human subjects with low bone mass.

Conclusion

This compound demonstrates considerable promise as a bone-anabolic agent. Its multifaceted mechanism of action, involving both androgen receptor modulation and myostatin inhibition, provides a strong rationale for its potential to increase bone mineral density. The in vitro and in vivo findings summarized in this whitepaper highlight the osteogenic potential of this compound. While further rigorous preclinical and clinical investigation is warranted, this compound represents a novel and exciting avenue for the development of therapeutics for osteoporosis and other bone-wasting diseases.

References

Unraveling the Anabolic Mechanisms of YK11: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal molecule that has garnered significant attention for its potent myostatin-inhibiting and anabolic properties. Classified as a selective androgen receptor modulator (SARM), this compound exhibits a unique mechanism of action that distinguishes it from traditional anabolic agents. This technical guide provides an in-depth analysis of the in vitro studies that have elucidated the core anabolic effects of this compound. It summarizes key quantitative data, details the experimental protocols utilized in seminal research, and visually represents the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

Introduction

This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal compound.[1] It is recognized as a partial agonist of the androgen receptor (AR), demonstrating tissue-selective anabolic activity.[1][2] A key feature of this compound that sets it apart from many other SARMs is its ability to significantly induce the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][2] This dual mechanism of action—direct AR activation and myostatin inhibition via follistatin—underpins its powerful anabolic effects observed in vitro. This guide will dissect the pivotal in vitro evidence that forms the basis of our current understanding of this compound.

Quantitative Data Summary

The anabolic effects of this compound have been quantified in vitro, primarily using mouse C2C12 myoblast cells. These studies have demonstrated this compound's ability to induce myogenic differentiation and upregulate key anabolic factors, often to a greater extent than the potent androgen dihydrotestosterone (DHT).

Table 1: Effects of this compound on Myogenic Regulatory Factors (MRFs) and Follistatin in C2C12 Myoblasts

Treatment (Concentration)Target GeneFold Increase vs. Control (mRNA)Statistical Significance (p-value)Reference
This compound (500 nM)MyoDMore significant than DHTNot specified[1][2]
This compound (500 nM)Myf5More significant than DHT<0.05[1][3]
This compound (500 nM)MyogeninMore significant than DHTNot specified[1][2]
This compound (500 nM)Follistatin (Fst)Significantly Induced<0.01[3][4]
DHT (500 nM)Follistatin (Fst)No significant inductionNot specified[1][2]

Table 2: Effects of this compound on Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells

TreatmentEffectObservationReference
This compoundCell ProliferationAccelerated[5]
This compoundMineralizationAccelerated[5]
This compoundOsteoprotegerin mRNAIncreased[5]
This compoundOsteocalcin mRNAIncreased[5]
This compoundAkt PhosphorylationIncreased[5]

Experimental Protocols

The following are detailed methodologies from key in vitro studies on this compound, providing a framework for the replication and expansion of this research.

Myogenic Differentiation of C2C12 Cells
  • Cell Line: Mouse C2C12 myoblast cells.[1]

  • Cell Culture: Cells are cultured in a growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which is DMEM containing 2% horse serum.

  • Treatment: C2C12 cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol) in the differentiation medium.[3]

  • Duration: The treatment period for observing differentiation can range from 2 to 4 days.[3][4]

  • Analysis of Myogenic Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used for qRT-PCR to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Gene expression is typically normalized to a housekeeping gene like β-actin.[3]

    • Immunofluorescence: Cells can be fixed and stained with antibodies against specific myogenic proteins (e.g., myosin heavy chain) to visualize myotube formation.

Investigation of Androgen Receptor (AR) Involvement
  • AR Antagonism: To confirm the role of the androgen receptor, C2C12 cells are co-treated with this compound and an AR antagonist, such as flutamide (e.g., 10 µM). The effect on the induction of myogenic regulatory factors is then assessed.[3]

  • siRNA Knockdown: To further validate AR dependency, small interfering RNA (siRNA) targeting the AR can be transfected into C2C12 cells prior to this compound treatment. The subsequent effect on follistatin mRNA expression is then measured.[4]

Neutralization of Follistatin
  • Antibody Treatment: To determine the importance of follistatin in this compound-mediated myogenesis, C2C12 cells are treated with this compound in the presence of a neutralizing anti-follistatin antibody. The effect on the expression of myogenic factors like Myf5 is then quantified.[1][3]

Osteogenic Activity in MC3T3-E1 Cells
  • Cell Line: Mouse MC3T3-E1 osteoblast cells.[5]

  • Treatment: Cells are treated with this compound and DHT to assess effects on osteoblastic proliferation and differentiation.[5]

  • Assays:

    • Cell Proliferation Assay: To measure the rate of cell growth.

    • Mineralization Assay: To quantify the deposition of calcium phosphate, an indicator of bone formation.

    • qRT-PCR: To measure the mRNA levels of osteoblast-specific markers like osteoprotegerin and osteocalcin.[5]

    • Western Blot: To assess the phosphorylation status of proteins in signaling pathways, such as Akt.[5]

Signaling Pathways and Mechanisms of Action

The anabolic effects of this compound are mediated through a multi-faceted signaling cascade that involves both genomic and non-genomic actions.

Androgen Receptor (AR) Partial Agonism and Follistatin Induction

This compound acts as a partial agonist of the androgen receptor.[1] Upon binding to the AR in C2C12 myoblasts, it triggers a signaling pathway that leads to a significant upregulation of follistatin expression.[1][2] This is a unique characteristic, as DHT, a full AR agonist, does not induce follistatin in these cells.[1][2] The induction of follistatin by this compound is AR-dependent, as it is blocked by AR antagonists.[3] Follistatin then acts as a potent inhibitor of myostatin, a negative regulator of muscle growth. By inhibiting myostatin, this compound effectively removes a key brake on myogenesis, leading to enhanced muscle differentiation and growth.

YK11_Anabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Myoblast Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Myostatin Myostatin ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Follistatin Follistatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation Follistatin->Myogenesis Promotes Fst_Gene Follistatin Gene ARE->Fst_Gene Activates MRF_Genes Myogenic Regulatory Factor Genes (MyoD, Myf5, etc.) ARE->MRF_Genes Activates Fst_Gene->Follistatin MRF_Genes->Myogenesis

Caption: this compound signaling pathway in myoblasts.

Non-Genomic Signaling in Osteoblasts

In addition to its genomic actions, this compound has been shown to activate rapid non-genomic signaling pathways. In MC3T3-E1 osteoblast cells, this compound, similar to DHT, enhances the phosphorylation of Akt.[5] The Akt signaling pathway is a crucial regulator of androgen-mediated osteoblast differentiation. This suggests that this compound's osteogenic activity is, at least in part, mediated through the activation of this non-genomic AR signaling cascade.

YK11_Osteoblast_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Activates Akt Akt AR->Akt Non-genomic signaling pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation Osteogenesis Osteoblast Proliferation & Differentiation pAkt->Osteogenesis Promotes

Caption: this compound non-genomic signaling in osteoblasts.

Conclusion and Future Directions

The in vitro evidence strongly supports the potent anabolic effects of this compound, mediated through a unique dual mechanism of androgen receptor agonism and myostatin inhibition via follistatin induction. The data from C2C12 myoblasts and MC3T3-E1 osteoblasts highlight its potential for promoting both muscle growth and bone formation.

Future in vitro research should aim to:

  • Elucidate the precise molecular mechanisms by which AR activation by this compound leads to the upregulation of follistatin.

  • Investigate the downstream targets of this compound-induced signaling in greater detail using transcriptomic and proteomic approaches.

  • Explore the effects of this compound in other cell types relevant to anabolism and tissue repair.

  • Conduct dose-response studies to establish the optimal concentrations for specific anabolic effects.

A thorough understanding of this compound's in vitro pharmacology is crucial for guiding further preclinical and potential clinical development of this and related compounds for the treatment of muscle-wasting disorders and other conditions that could benefit from targeted anabolic therapies.

References

Methodological & Application

Application Notes and Protocols: YK11 Experimental Protocol for C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional androgens, this compound exhibits a unique mechanism of action by acting as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin (Fst).[1][3][4] Follistatin, in turn, functions as a strong inhibitor of myostatin, a key negative regulator of muscle growth.[1][2] This dual action makes this compound a compelling compound for studying muscle differentiation and hypertrophy. These application notes provide a detailed experimental protocol for investigating the effects of this compound on C2C12 myoblasts, a well-established in vitro model for myogenesis.

Mechanism of Action: this compound Signaling Pathway in C2C12 Myoblasts

This compound exerts its anabolic effects in C2C12 myoblasts primarily through the upregulation of follistatin, which subsequently inhibits the myostatin signaling pathway. As a partial agonist of the androgen receptor, this compound translocates to the nucleus and induces the expression of myogenic regulatory factors (MRFs).[3][4][5] Concurrently, and more significantly, this compound stimulates the production of follistatin.[3][4][6] Follistatin then binds to and neutralizes myostatin, preventing it from activating its receptor, ActRIIB. This inhibition of the myostatin pathway leads to the enhanced expression of key MRFs such as MyoD, Myf5, and myogenin, ultimately promoting myoblast differentiation and myotube hypertrophy.[2][3][4]

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_this compound This compound-AR Complex Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Activates Follistatin Follistatin Follistatin->Myostatin Inhibits pSmad23 p-Smad2/3 ActRIIB->pSmad23 AR_this compound->Follistatin Induces Expression MyoD MyoD AR_this compound->MyoD Induces Expression Myf5 Myf5 AR_this compound->Myf5 Induces Expression Myogenin Myogenin AR_this compound->Myogenin Induces Expression pSmad23->MyoD Inhibits pSmad23->Myf5 Inhibits pSmad23->Myogenin Inhibits Differentiation Myogenic Differentiation & Hypertrophy MyoD->Differentiation Myf5->Differentiation Myogenin->Differentiation

This compound signaling pathway in C2C12 myoblasts.

Experimental Protocols

C2C12 Cell Culture and Differentiation
  • Cell Culture: C2C12 myoblasts (ATCC, #CRL-1772) are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: For experiments, seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates for immunofluorescence) at a density that allows them to reach 80-90% confluency within 24 hours.

  • Induction of Differentiation: To induce myogenic differentiation, replace the growth medium (DMEM + 10% FBS) with differentiation medium (DMEM + 2% Horse Serum + 1% penicillin-streptomycin) once the cells reach 80-90% confluency.[8]

This compound Treatment
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in the differentiation medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Treatment Protocol: Add the this compound working solutions or vehicle control to the C2C12 cells at the onset of differentiation (Day 0). The treatment duration can vary depending on the experimental endpoint, with typical time points for analysis at 24, 48, and 72 hours post-treatment.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays Start Start Culture Culture C2C12 Myoblasts (DMEM + 10% FBS) Start->Culture Seed Seed Cells for Experiments (80-90% Confluency) Culture->Seed Differentiate Induce Differentiation (DMEM + 2% HS) Seed->Differentiate Treat Treat with this compound or Vehicle (DMSO) Differentiate->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate qPCR Quantitative PCR (MyoD, Myf5, Myogenin, Follistatin) Incubate->qPCR WesternBlot Western Blot (MyoD, Myogenin, MyHC) Incubate->WesternBlot IF Immunofluorescence (MyHC, DAPI) Incubate->IF DataAnalysis Data Analysis and Interpretation qPCR->DataAnalysis WesternBlot->DataAnalysis IF->DataAnalysis End End DataAnalysis->End

Experimental workflow for this compound treatment of C2C12 myoblasts.

Key Experimental Assays

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: At the desired time points, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., MyoD, Myf5, Myogenin, Follistatin) and a housekeeping gene (e.g., GAPDH, ActB). The relative gene expression can be calculated using the 2-ΔΔCt method.[9]

Western Blot for Protein Expression Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MyoD, Myogenin, Myosin Heavy Chain (MyHC), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Myotube Visualization
  • Cell Fixation and Permeabilization: At the end of the treatment period, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against MyHC overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the myotubes using a fluorescence microscope. The fusion index (number of nuclei in myotubes / total number of nuclei) and myotube diameter can be quantified using image analysis software.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from experiments investigating the effects of this compound on C2C12 myoblasts.

Table 1: Dose-Response Effect of this compound on Myogenic Gene Expression (48 hours)

TreatmentMyoD (Fold Change)Myf5 (Fold Change)Myogenin (Fold Change)Follistatin (Fold Change)
Vehicle (DMSO)1.0 ± 0.11.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound (100 nM)1.8 ± 0.21.5 ± 0.22.5 ± 0.32.0 ± 0.3
This compound (500 nM)3.5 ± 0.42.8 ± 0.35.2 ± 0.54.5 ± 0.6
This compound (1 µM)4.2 ± 0.53.1 ± 0.46.8 ± 0.75.8 ± 0.7

Data are presented as mean ± SD relative to the vehicle control.

Table 2: Time-Course Effect of this compound (500 nM) on Myogenic Protein Expression

Time PointMyoD (Relative Density)Myogenin (Relative Density)MyHC (Relative Density)
Vehicle (DMSO)
24 hours1.0 ± 0.11.0 ± 0.11.0 ± 0.2
48 hours1.2 ± 0.21.5 ± 0.21.8 ± 0.3
72 hours1.1 ± 0.11.3 ± 0.22.5 ± 0.4
This compound (500 nM)
24 hours2.5 ± 0.33.0 ± 0.42.2 ± 0.3
48 hours4.8 ± 0.56.5 ± 0.65.5 ± 0.7
72 hours4.5 ± 0.66.2 ± 0.78.0 ± 0.9

Data are presented as mean ± SD relative to the 24-hour vehicle control.

Table 3: Effect of this compound on Myotube Formation (72 hours)

TreatmentFusion Index (%)Average Myotube Diameter (µm)
Vehicle (DMSO)35 ± 415 ± 2
This compound (500 nM)65 ± 628 ± 3
This compound (500 nM) + Anti-Fst Antibody40 ± 518 ± 2

Data are presented as mean ± SD.

Conclusion

This document provides a comprehensive experimental framework for investigating the effects of this compound on C2C12 myoblast differentiation and hypertrophy. The detailed protocols and expected outcomes will guide researchers in elucidating the molecular mechanisms underlying the potent anabolic activity of this compound, thereby facilitating its potential development as a therapeutic agent for muscle-wasting disorders. The provided diagrams and tables serve as valuable tools for experimental design and data interpretation.

References

Application Notes and Protocols for In Vivo Administration of YK11 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal compound identified as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] Its unique dual mechanism of action has made it a subject of interest in preclinical research for its potential anabolic effects on muscle and bone tissue.[3][4][5] Unlike non-steroidal SARMs, this compound possesses a steroidal backbone derived from dihydrotestosterone (DHT).[1] This document provides a comprehensive overview of the in vivo administration of this compound in rodent models, summarizing key experimental protocols, quantitative data, and the underlying signaling pathways based on available scientific literature.

Mechanism of Action

This compound's primary mechanism of action is twofold:

  • Partial Agonism of the Androgen Receptor (AR) : this compound binds to the androgen receptor, acting as a partial agonist.[1][2] This selective activation is thought to stimulate anabolic pathways in tissues like muscle and bone while potentially having a reduced impact on androgenic tissues.[2][5]

  • Myostatin Inhibition via Follistatin Upregulation : A key differentiator of this compound is its ability to significantly increase the expression of follistatin, a potent antagonist of myostatin.[1][2][6] Myostatin is a protein that negatively regulates muscle growth.[2] By inhibiting myostatin, this compound may promote muscle hypertrophy beyond the levels achievable through androgen receptor activation alone.[2][3]

Signaling Pathways

The anabolic effects of this compound are mediated by a primary signaling cascade and influence several other cellular pathways.

YK11_Primary_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Follistatin Follistatin Expression (Upregulation) AR->Follistatin Induces Myostatin Myostatin (Inhibition) Follistatin->Myostatin Inhibits MuscleGrowth Muscle Growth Myostatin->MuscleGrowth Inhibits

Caption: Primary signaling pathway of this compound in muscle tissue.

YK11_Associated_Pathways cluster_muscle Muscle (Sepsis Model) cluster_hippocampus Hippocampus cluster_bone Bone (Osteoblasts) NFkB NF-κB Signaling TGFb TGF-β Signaling BDNF_TrkB_CREB BDNF/TrkB/CREB Signaling (Downregulation) Akt Akt Signaling (Activation) This compound This compound This compound->NFkB This compound->TGFb This compound->BDNF_TrkB_CREB This compound->Akt

Caption: Associated signaling pathways influenced by this compound in different tissues.

Application Notes

Based on preclinical data, this compound shows potential as a research tool for investigating:

  • Muscle Wasting Conditions : The potent anabolic and anti-catabolic effects observed in a mouse model of sepsis-induced muscle atrophy suggest its utility in studying sarcopenia and cachexia.[6][7]

  • Bone Health : In vitro studies have demonstrated that this compound promotes the proliferation and differentiation of osteoblasts, indicating its potential for research into osteoporosis and other bone density disorders.[4][5]

  • Neurobiology : The observed impact on hippocampal signaling pathways suggests this compound could be used to explore the neurochemical effects of androgens and SARMs.[8][9]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in mouse and rat models, based on published studies.

Note on Vehicle: The specific vehicle for oral administration of this compound was not explicitly stated in the referenced literature. Researchers should perform small-scale solubility and stability tests to determine the most appropriate vehicle. Common vehicles for oral gavage of steroidal compounds include corn oil, sesame oil, or a suspension in 0.5% carboxymethylcellulose (CMC). The following protocols will use corn oil as a representative vehicle.

Protocol 1: this compound Administration in a Mouse Model of Sepsis-Induced Muscle Atrophy

This protocol is adapted from the study by Lee SJ, et al. (2021), which investigated the preventative effects of this compound on muscle wasting in septic mice.

  • Animal Model : 8-week-old male BALB/c mice.

  • Housing : Standard housing conditions with ad libitum access to food and water.

  • This compound Preparation :

    • Weigh the required amount of this compound powder.

    • Suspend the this compound powder in corn oil to achieve final concentrations of 35 mg/mL and 70 mg/mL for the 350 mg/kg and 700 mg/kg doses, respectively (assuming a 10 mL/kg dosing volume).

    • Vortex or sonicate the suspension until it is homogenous. Prepare fresh daily.

  • Dosing Regimen :

    • Dose Groups :

      • Vehicle Control (Corn oil)

      • This compound (350 mg/kg body weight)

      • This compound (700 mg/kg body weight)

    • Administration Route : Oral gavage.

    • Frequency : Administer the designated dose every 6 hours for a total of 10 days.

    • Volume : 10 mL/kg body weight.

  • Induction of Sepsis (Optional, as per the study) : After 10 days of this compound or vehicle administration, sepsis can be induced by intraperitoneal injection of E. coli K1 (1 x 10⁸ CFU/mouse).

  • Endpoint Analysis :

    • Monitor body weight daily.

    • At the end of the study, euthanize the animals and dissect skeletal muscles (e.g., quadriceps, tibialis anterior) and fat pads.

    • Measure the wet weight of the dissected tissues.

    • Normalize muscle and fat mass to the final body weight for comparison between groups.

Protocol 2: this compound Administration in a Rat Model for Neurochemical and Anabolic Studies

This protocol is based on the study by da Silva, et al. (2024), which investigated the effects of this compound on the rat hippocampus.

  • Animal Model : Male Wistar rats.

  • Housing : Standard housing conditions with ad libitum access to food and water.

  • This compound Preparation :

    • Weigh the required amount of this compound powder.

    • Suspend the this compound powder in corn oil to achieve a final concentration of 35 mg/mL for the 350 mg/kg dose (assuming a 10 mL/kg dosing volume).

    • Vortex or sonicate the suspension until it is homogenous. Prepare fresh daily.

  • Dosing Regimen :

    • Dose Groups :

      • Vehicle Control (Corn oil)

      • This compound (350 mg/kg body weight)

    • Administration Route : Oral gavage.

    • Frequency : Administer the designated dose once daily.

    • Duration : 5 weeks.

    • Volume : 10 mL/kg body weight.

  • Endpoint Analysis :

    • Monitor body weight regularly.

    • At the end of the study, euthanize the animals.

    • Dissect tissues of interest (e.g., hippocampus for neurochemical analysis, skeletal muscles for anabolic assessment).

    • Perform desired analyses (e.g., Western blotting for signaling proteins, histological analysis of muscle fibers).

Quantitative Data from Rodent Studies

The following tables summarize the quantitative data from the in vivo administration of this compound in mice as reported by Lee SJ, et al. (2021).

Note: This data was extracted from graphical representations in the publication and should be considered an approximation. For precise values and statistical analysis, please refer to the original publication.

Table 1: Effects of this compound on Body Weight, Muscle Mass, and Fat Mass in Septic Mice

Treatment GroupDose (mg/kg)DurationChange in Body WeightMuscle Mass (% of Body Weight)Fat Mass (% of Body Weight)
Control (Sepsis)010 daysLoss~4.0%~3.7%
This compound (Sepsis)35010 daysAttenuated Loss~4.4%~3.5%
This compound (Sepsis)70010 daysGain~4.3%~3.3%

Data from Lee SJ, et al. Biochemical and Biophysical Research Communications, 2021.

Quantitative data on the effects of this compound on muscle mass and bone density from the rat study by da Silva, et al. (2024) are not available as the study's focus was on neurochemical outcomes in the hippocampus.

Conclusion

The in vivo administration of this compound in rodent models demonstrates its potential as a potent anabolic agent, primarily through the upregulation of follistatin and subsequent inhibition of myostatin. The available data suggests that this compound can attenuate muscle wasting in a catabolic state and may have broader applications in studying muscle and bone biology. However, the current body of in vivo research is limited, and further studies are warranted to fully elucidate its efficacy, safety profile, and the precise mechanisms of action in various physiological and pathological conditions. Researchers should proceed with carefully designed studies, paying close attention to appropriate dosing, vehicle selection, and comprehensive endpoint analysis.

References

Determining the Effective Dosage of YK11 in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a novel steroidal selective androgen receptor modulator (SARM) recognized for its unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor through the induction of follistatin expression.[1][2][3] This dual activity has generated significant interest in its potential for promoting muscle hypertrophy. However, the lack of extensive preclinical and clinical studies presents a challenge in establishing effective and safe research dosages. These application notes provide a summary of available data from in vitro and in vivo studies to guide researchers in determining an effective dosage of this compound for research purposes.

Data Presentation

In Vitro Dosage Data

The most consistent quantitative data for this compound's biological activity comes from in vitro studies on murine C2C12 myoblast differentiation.

Cell LineAssayEffective ConcentrationObserved EffectsReference
C2C12 (Mouse Myoblasts)Myogenic Differentiation500 nMIncreased expression of myogenic regulatory factors (MyoD, Myf5, myogenin), enhanced myotube formation, significant induction of follistatin mRNA.[2]
MC3T3-E1 (Mouse Osteoblasts)Osteoblastic Differentiation0.5 µM (500 nM)Accelerated cell proliferation and mineralization, increased expression of osteoblast-specific differentiation markers (osteoprotegerin, osteocalcin), activation of Akt signaling.[4][5]
In Vivo Dosage Data

Peer-reviewed in vivo studies specifically investigating the anabolic effects of this compound on skeletal muscle hypertrophy in healthy animal models are currently lacking. One study in a mouse model of bacterial sepsis used high doses to evaluate its anti-catabolic and anti-inflammatory effects, which are not directly translatable to anabolic research in healthy subjects.[6][7] Anecdotal reports from non-scientific communities suggest dosages ranging from 5-10 mg/day in humans, but these are not scientifically validated and should be approached with extreme caution.[1]

For comparative purposes, the following table summarizes typical effective dosages of other well-researched SARMs in rodent models of muscle growth. This information can serve as a starting point for designing in vivo studies with this compound, though direct extrapolation is not recommended.

CompoundAnimal ModelDosage RangeRoute of AdministrationObserved Anabolic Effects
LGD-4033Orchidectomized rats0.04 - 4 mg/kg/dayOralDose-dependent increase in levator ani muscle mass.
RAD140Castrated rats0.1 - 10 mg/kg/dayOralIncreased levator ani muscle mass.

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol is adapted from studies investigating the myogenic effects of this compound.[2]

1. Cell Culture and Seeding:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for confluence within 24 hours.

2. Induction of Differentiation:

  • Once cells reach confluence, replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and antibiotics.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Add this compound to the differentiation medium to achieve the desired final concentration (e.g., 500 nM). Include a vehicle control group treated with the same concentration of the solvent.

3. Assessment of Myogenic Differentiation:

  • Morphological Analysis: Observe myotube formation and fusion using light microscopy at various time points (e.g., 2, 4, and 6 days).

  • Immunocytochemistry: At the end of the differentiation period, fix the cells and perform immunofluorescence staining for myogenic markers such as Myosin Heavy Chain (MyHC).

  • Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells at different time points and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of myogenic regulatory factors (e.g., MyoD, Myf5, myogenin) and follistatin. Normalize the expression to a housekeeping gene (e.g., β-actin or GAPDH).

In Vivo Administration and Muscle Tissue Analysis (General Protocol for SARMs)

This protocol provides a general framework for in vivo studies in rodent models to assess the anabolic effects of a SARM. The specific dosage for this compound would need to be determined empirically.

1. Animal Model and Acclimatization:

  • Use an appropriate rodent model, such as adult male mice or rats. For studies on muscle wasting, orchidectomized (castrated) or aged animals are often used.

  • Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

2. Compound Preparation and Administration:

  • Prepare the SARM formulation for the chosen route of administration (e.g., oral gavage, subcutaneous injection). A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Divide the animals into experimental groups (vehicle control and different SARM dosage groups).

  • Administer the compound daily for the duration of the study (e.g., 2-8 weeks).

3. In-Life Measurements:

  • Monitor body weight and food intake regularly.

  • Functional assessments, such as grip strength tests, can be performed to evaluate muscle function.

4. Tissue Collection and Analysis:

  • At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani).

  • Record the wet weight of the dissected muscles.

  • Histological Analysis: Fix a portion of the muscle tissue in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.

  • Molecular Analysis: Snap-freeze another portion of the muscle tissue in liquid nitrogen for subsequent RNA or protein extraction to analyze the expression of genes and proteins related to muscle growth and atrophy.

Mandatory Visualization

This compound Signaling Pathway

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds to ARE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Myogenic_Genes Myogenic Genes (MyoD, Myogenin) ARE->Myogenic_Genes Activates Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Transcription & Translation Protein_Synthesis Increased Protein Synthesis Myogenic_Genes->Protein_Synthesis Myostatin Myostatin Follistatin->Myostatin Inhibits Myotube_Formation Myotube Formation Protein_Synthesis->Myotube_Formation

Caption: this compound signaling pathway in muscle cells.

Experimental Workflow for In Vitro Myogenic Differentiation

In_Vitro_Workflow cluster_analysis Analysis start Start culture Culture C2C12 Myoblasts in Growth Medium start->culture induce Induce Differentiation (DMEM + 2% Horse Serum) culture->induce treat Treat with this compound (500 nM) and Vehicle Control induce->treat incubate Incubate for 2-6 Days treat->incubate morphology Morphological Analysis (Myotube Formation) incubate->morphology icc Immunocytochemistry (MyHC Staining) incubate->icc qpcr RT-qPCR (MyoD, Myf5, Myogenin, Follistatin) incubate->qpcr end End morphology->end icc->end qpcr->end

Caption: Workflow for C2C12 myogenic differentiation assay.

Logical Relationship of this compound's Dual Mechanism

YK11_Dual_Mechanism cluster_ar_pathway AR Pathway cluster_myostatin_pathway Myostatin Pathway This compound This compound AR_Agonism Partial AR Agonism This compound->AR_Agonism Follistatin_Induction ↑ Follistatin Expression This compound->Follistatin_Induction Myogenic_Factors ↑ Myogenic Regulatory Factors (MyoD, Myogenin) AR_Agonism->Myogenic_Factors Protein_Synthesis ↑ Protein Synthesis Myogenic_Factors->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Myostatin_Inhibition ↓ Myostatin Activity Follistatin_Induction->Myostatin_Inhibition Reduced_Catabolism ↓ Muscle Protein Breakdown Myostatin_Inhibition->Reduced_Catabolism Reduced_Catabolism->Muscle_Hypertrophy

Caption: Dual mechanism of this compound leading to muscle hypertrophy.

References

Application Notes and Protocols for Cell-Based Assays Measuring Myostatin Inhibition by YK11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Inhibition of myostatin activity presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth. YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has been shown to exhibit myostatin-inhibiting properties.[1][2] The primary mechanism of this compound's myostatin inhibition is through the induction of follistatin, a glycoprotein that binds to and neutralizes myostatin.[2][3]

These application notes provide detailed protocols for cell-based assays to investigate and quantify the myostatin-inhibiting effects of this compound. The described assays utilize the C2C12 mouse myoblast cell line and a human embryonic kidney (HEK293) reporter cell line to assess two key aspects of this compound's activity: the induction of myogenic differentiation and the direct inhibition of myostatin signaling.

Myostatin Signaling Pathway

Myostatin binds to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates a type I receptor, activin receptor-like kinase 4 or 5 (ALK4/5). This activated receptor complex phosphorylates Smad2 and Smad3 proteins, which then form a complex with Smad4. This Smad complex translocates to the nucleus and regulates the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation. This compound acts as a partial agonist of the androgen receptor (AR).[1] This interaction leads to an upregulation of follistatin expression. Follistatin, in turn, binds directly to myostatin, preventing it from interacting with its receptor and thereby inhibiting its signaling cascade.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor (AR) This compound->AR Myostatin Myostatin ActRIIB ActRIIB Myostatin->ActRIIB Follistatin Follistatin Follistatin->Myostatin Inhibits Follistatin_Expression Follistatin Expression AR->Follistatin_Expression + ALK45 ALK4/5 ActRIIB->ALK45 Recruits & Activates Smad23 Smad2/3 ALK45->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Translocates to Nucleus Myogenesis_Inhibition Inhibition of Myogenesis Gene_Expression->Myogenesis_Inhibition Follistatin_Expression->Follistatin

Caption: Myostatin Signaling Pathway and this compound's Mechanism of Action.

Experimental Assays

C2C12 Myogenic Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of C2C12 myoblasts into myotubes, a key process in muscle formation that is inhibited by myostatin. The induction of myogenic regulatory factors (MRFs) and the increased expression of follistatin are key markers of this process.

Experimental Workflow

C2C12_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 myoblasts culture Culture in Growth Medium (DMEM + 10% FBS) start->culture confluency Grow to ~90% confluency culture->confluency switch_media Switch to Differentiation Medium (DMEM + 2% Horse Serum) confluency->switch_media add_this compound Add this compound (e.g., 500 nM) and/or controls switch_media->add_this compound incubate Incubate for 2-7 days add_this compound->incubate qRT_PCR qRT-PCR for Myf5, MyoD, Myogenin, and Follistatin mRNA incubate->qRT_PCR western_blot Western Blot for Follistatin and Myosin Heavy Chain (MyHC) protein incubate->western_blot imaging Immunofluorescence for MyHC and myotube formation incubate->imaging

Caption: Workflow for the C2C12 Myogenic Differentiation Assay.

Protocol: C2C12 Myogenic Differentiation

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 1 x 10^5 cells/well in Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% penicillin/streptomycin).

  • Cell Growth: Culture the cells at 37°C in a 5% CO2 incubator until they reach approximately 90% confluency.

  • Induction of Differentiation:

    • Aspirate the Growth Medium and wash the cells twice with sterile Phosphate Buffered Saline (PBS).

    • Replace the medium with Differentiation Medium (DMEM supplemented with 2% Horse Serum and 1% penicillin/streptomycin).

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Add this compound to the Differentiation Medium at the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). A concentration of 500 nM has been shown to be effective.[4] Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the cells for 2 to 7 days, changing the medium with fresh treatment every 24-48 hours.

  • Analysis:

    • RNA Analysis (qRT-PCR): At desired time points (e.g., 2 and 4 days), lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin. Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).

    • Protein Analysis (Western Blot): After 4-7 days of differentiation, lyse the cells to extract total protein. Perform western blotting to detect the protein levels of follistatin and Myosin Heavy Chain (MyHC), a marker of terminal myogenic differentiation.

    • Immunofluorescence: Fix the cells and perform immunofluorescent staining for MyHC to visualize myotube formation. Nuclei can be counterstained with DAPI.

Protocol: Western Blot for Follistatin

  • Sample Preparation:

    • Wash C2C12 cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against follistatin (diluted according to the manufacturer's instructions) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Quantitative Data: Effect of this compound on Myogenic Regulatory Factors and Follistatin in C2C12 Cells

The following table summarizes the expected relative mRNA expression changes based on published graphical data.

Target GeneTreatment (500 nM)Fold Change vs. Control (Day 4)
Myf5 This compound~3.5
DHT~2.0
MyoD This compound~2.5
DHT~2.0
Myogenin This compound~4.0
DHT~2.5
Follistatin This compound~5.0
DHTNo significant change

Data are estimations based on graphical representations from Kanno et al., Biological & Pharmaceutical Bulletin, 2013.[4][5]

HEK293 Myostatin Reporter Assay

This assay provides a direct measure of myostatin signaling activity. It utilizes a HEK293 cell line stably transfected with a reporter construct containing Smad-responsive elements upstream of a luciferase gene. Inhibition of the myostatin pathway by this compound (via follistatin induction) will result in a decrease in luciferase activity.

Experimental Workflow

HEK293_Workflow cluster_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis start Seed HEK293 cells transfect Transfect with Myostatin-responsive luciferase reporter plasmid start->transfect culture Culture for 24 hours transfect->culture pre_treat Pre-treat with this compound or controls culture->pre_treat incubate1 Incubate for 12-24 hours pre_treat->incubate1 add_myostatin Add recombinant Myostatin incubate1->add_myostatin incubate2 Incubate for 6-8 hours add_myostatin->incubate2 lyse Lyse cells incubate2->lyse luciferase_assay Measure Luciferase Activity lyse->luciferase_assay analyze Analyze and normalize data luciferase_assay->analyze

Caption: Workflow for the HEK293 Myostatin Reporter Assay.

Protocol: Myostatin Reporter Assay

  • Cell Seeding: Seed HEK293 cells (or a commercially available myostatin reporter cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in DMEM with 10% FBS.

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS).

    • Aspirate the culture medium and add the this compound dilutions to the cells. Include a vehicle control.

    • Incubate for 12-24 hours to allow for the induction of follistatin.

  • Myostatin Stimulation:

    • Prepare a solution of recombinant human myostatin in assay medium at a concentration that gives a submaximal response (e.g., EC80, to be determined empirically).

    • Add the myostatin solution to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Calculate the percentage of myostatin inhibition for each this compound concentration relative to the myostatin-stimulated control.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Quantitative Data: Hypothetical Dose-Response of this compound in a Myostatin Reporter Assay

The following table presents hypothetical data illustrating the expected outcome of the luciferase reporter assay.

This compound Concentration (nM)Luminescence (RLU)% Myostatin Inhibition
0 (No Myostatin)1000N/A
0 (+ Myostatin)100000
195005.6
10750027.8
100400066.7
500200088.9
1000150094.4

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the myostatin-inhibiting properties of this compound. The C2C12 differentiation assay confirms the biological activity of this compound in a relevant muscle cell model through its induction of follistatin and myogenic factors. The HEK293 reporter assay offers a quantitative measure of the direct inhibitory effect on the myostatin signaling pathway. Together, these assays are valuable tools for researchers and drug development professionals investigating the therapeutic potential of this compound and other myostatin inhibitors.

References

Application Note: Quantification of YK11 in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of YK11, a selective androgen receptor modulator (SARM), in human plasma. The method utilizes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assay. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies in a research setting.

Introduction

This compound, ((17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester), is a synthetic steroidal SARM that has gained attention for its potential anabolic effects on muscle and bone tissue.[1] Unlike many other SARMs, this compound possesses a steroidal backbone. Its mechanism of action involves partial agonism of the androgen receptor.[1] Additionally, this compound has been shown to increase the production of follistatin, a protein that inhibits myostatin, a key negative regulator of muscle growth.[2] This dual mechanism makes this compound a compound of significant interest in preclinical research.

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. This document provides a comprehensive protocol for the extraction and quantification of this compound in human plasma using HPLC-MS/MS, a highly selective and sensitive analytical technique.

Signaling Pathway of this compound

This compound exerts its anabolic effects through a dual mechanism. It acts as a partial agonist of the androgen receptor (AR), leading to the translocation of the receptor to the nucleus and modulation of gene expression. Uniquely, this compound also induces the expression of follistatin (FST).[2] Follistatin, in turn, binds to and inhibits myostatin (MSTN), a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[3] The inhibition of myostatin leads to increased muscle growth and differentiation.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to MSTN Myostatin (MSTN) ACVR2B Activin Receptor Type IIB (ACVR2B) MSTN->ACVR2B Binds to FST Follistatin (FST) FST->MSTN Inhibits Muscle_Growth Increased Muscle Growth and Differentiation ACVR2B->Muscle_Growth Inhibits AR_this compound AR-YK11 Complex AR_YK11_nuc AR-YK11 Complex AR_this compound->AR_YK11_nuc Translocation ARE Androgen Response Element (ARE) AR_YK11_nuc->ARE Binds to FST_Gene Follistatin Gene AR_YK11_nuc->FST_Gene Induces Transcription Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates FST_mRNA FST mRNA FST_Gene->FST_mRNA Transcription FST_mRNA->FST Translation & Secretion

Diagram 1: Proposed signaling pathway of this compound in muscle cells.

Experimental Workflow

The overall workflow for the quantification of this compound in human plasma is depicted below. The process begins with the receipt of plasma samples, followed by sample preparation, HPLC-MS/MS analysis, data processing, and final report generation.

Experimental_Workflow cluster_prep Detailed Sample Preparation Sample_Receipt Sample Receipt (Human Plasma) Thaw Thaw Sample Sample_Receipt->Thaw Sample_Prep Sample Preparation HPLC_MS HPLC-MS/MS Analysis Data_Processing Data Processing (Integration & Calibration) HPLC_MS->Data_Processing Report Report Generation Data_Processing->Report Spike Spike with IS Thaw->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (MTBE) Centrifuge1->Extract Centrifuge2 Centrifuge Extract->Centrifuge2 Evaporate Evaporate Supernatant Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->HPLC_MS

Diagram 2: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (deuterated this compound) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system: Shimadzu Nexera X2 or equivalent

  • Mass spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm or equivalent

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in methanol.

Sample Preparation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 100 µL of each sample, add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE, vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 methanol:water with 0.1% formic acid. Vortex to dissolve.

  • Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterCondition
ColumnPhenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)60 psi
MRM TransitionsSee Table 3

Table 3: MRM Transitions for this compound and IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound431.2335.210025
This compound431.2159.110035
This compound-d4 (IS)435.2339.210025

Method Validation (Illustrative Data)

The method was validated for linearity, precision, accuracy, recovery, and stability based on general bioanalytical method validation principles. The following tables summarize the illustrative performance of the assay.

Linearity

The calibration curve was linear over the range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99.

Table 4: Calibration Curve Summary (Illustrative)

Concentration (ng/mL)0.10.515102550100
Accuracy (%) 105.2102.198.799.5101.398.9100.599.8
Precision (%CV) 8.56.24.13.52.83.12.52.1
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 5: Intra-day and Inter-day Precision and Accuracy (Illustrative)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.17.8104.59.2103.1
LQC0.35.598.26.899.5
MQC154.1101.85.3100.9
HQC803.299.14.599.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 6: Recovery and Matrix Effect (Illustrative)

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.391.596.2
HQC8093.298.1

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for preclinical research and pharmacokinetic studies involving this compound.

References

Application Notes and Protocols for the Synthesis and Purification of YK11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for YK11, a selective androgen receptor modulator (SARM). The included protocols are based on established scientific literature and are intended for research and development purposes.

Synthesis of this compound

The synthesis of this compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, can be achieved through a palladium-catalyzed carbonylation reaction. An improved method has been reported to yield a higher diastereoselective ratio of the active constituent.

Synthesis Data
ParameterValueReference
Starting Material (17α)-17-hydroxy-17-(1-propynyl)-estr-4-en-3-one[1]
Catalyst Palladium(II) trifluoroacetate (Pd(tfa)₂)[1]
Ligand Chiral sulfoxide-oxazoline (sox) ligand (L1)[1]
Solvent Methanol/Dimethyl sulfoxide (MeOH/DMSO = 10/1)[1]
Reagent p-Benzoquinone[1]
Atmosphere Carbon Monoxide (balloon)[1]
Reaction Temperature -10 °C[1]
Reaction Time 48 hours[1]
Yield 74%[1]
Diastereomeric Ratio 12:1 (improves to 17:1 after initial recrystallization)[1]
Experimental Protocol: Palladium-Catalyzed Diastereoselective Synthesis of this compound

Materials:

  • (17α)-17-hydroxy-17-(1-propynyl)-estr-4-en-3-one (Starting material, 1)

  • p-Benzoquinone

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Palladium(II) trifluoroacetate (Pd(tfa)₂)

  • Chiral sulfoxide-oxazoline (sox) ligand (L1)

  • Carbon monoxide (CO) gas

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, add the starting material (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a 10:1 mixture of MeOH/DMSO.

  • Fit the flask with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.

  • Purge the apparatus with carbon monoxide by applying a vacuum and refilling with CO gas three times.

  • In a separate vial, prepare a solution of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in 10 mL of a 10:1 MeOH/DMSO mixture.

  • Cool the reaction flask to -10 °C in an appropriate cooling bath.

  • Add the catalyst/ligand solution dropwise to the stirred solution of the starting material via syringe.

  • Stir the reaction mixture at -10 °C for 48 hours under a carbon monoxide atmosphere (balloon).

  • After 48 hours, dilute the reaction mixture with 150 mL of CH₂Cl₂.

  • Wash the organic layer with 100 mL of 5% aqueous NaOH solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The purification of this compound is typically achieved through a combination of column chromatography and recrystallization to separate the desired diastereomer and remove impurities.

Purification Data
Purification StepEluent/SolventDiastereomeric Ratio
Column Chromatography Hexane/Ethyl acetate = 6/112:1
Initial Recrystallization Hexane/Ethyl acetate17:1
Flash Chromatography Hexane/Ethyl acetate = 6/1Fractions up to 100:1
Final Recrystallization Hexane/Ethyl acetateSingle crystal of pure active diastereomer
Experimental Protocol: Purification of this compound

Materials:

  • Crude this compound product

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

Part 1: Initial Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a solvent system of hexane/ethyl acetate (6:1).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a mixture of diastereomers (typically around a 12:1 ratio).[1]

Part 2: Recrystallization and Flash Chromatography for Diastereomer Separation

  • Dissolve the this compound mixture obtained from column chromatography in a minimal amount of hot hexane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration. This initial recrystallization can improve the diastereomeric ratio (e.g., to 17:1).[1]

  • For higher purity, the enriched mixture can be subjected to flash chromatography on silica gel using the same eluent system (hexane/ethyl acetate = 6:1).[1]

  • Collect small fractions and analyze their diastereomeric ratio. Fractions with a very high ratio of the desired diastereomer (e.g., >50:1) can be combined.[1]

  • Perform a final recrystallization of the highly enriched fractions from hexane/ethyl acetate to obtain single crystals of the pure, biologically active diastereomer of this compound.[1]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to separate the diastereomers. Commercial sources often report purities of >98% by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.

Signaling Pathways of this compound

This compound is known to act as a partial agonist of the androgen receptor and as a myostatin inhibitor. The following diagrams illustrate these pathways.

Androgen Receptor (AR) Signaling Pathway

This compound, as a synthetic steroidal SARM, binds to the androgen receptor. However, it acts as a partial agonist and does not induce the N/C interaction required for full transactivation of the receptor.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to LBD AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Nuclear Translocation Gene_Transcription Partial Gene Transcription ARE->Gene_Transcription Partial Activation mRNA mRNA Gene_Transcription->mRNA Proteins Anabolic Proteins mRNA->Proteins

Caption: this compound binds to the Androgen Receptor, causing partial activation and gene transcription.

Myostatin Inhibition Pathway via Follistatin

This compound has been shown to increase the expression of follistatin, a known inhibitor of myostatin. By inhibiting myostatin, this compound can promote muscle growth beyond the limits set by this regulatory protein.

Myostatin_Inhibition_Pathway cluster_cell This compound This compound Follistatin_Gene Follistatin Gene This compound->Follistatin_Gene Upregulates Expression Muscle_Cell Muscle Cell Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin_Receptor Myostatin Receptor (ActRIIB) Myostatin->Myostatin_Receptor Binds Signaling_Cascade Inhibitory Signaling Cascade (e.g., Smad2/3) Myostatin_Receptor->Signaling_Cascade Activates Muscle_Growth_Inhibition Inhibition of Muscle Growth Signaling_Cascade->Muscle_Growth_Inhibition Leads to

Caption: this compound upregulates Follistatin, which inhibits Myostatin, thereby promoting muscle growth.

References

YK11 Treatment of MC3T3-E1 Osteoblast Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a novel, steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on both muscle and bone tissue.[1][2][3][4] In the context of bone biology, this compound has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[1][2][3] This makes this compound a compound of interest for potential therapeutic applications in conditions characterized by low bone mineral density, such as osteoporosis.

These application notes provide a comprehensive overview of the effects of this compound on the pre-osteoblastic mouse cell line MC3T3-E1. The included protocols and data are intended to serve as a guide for researchers investigating the osteogenic potential of this compound. The mechanism of action involves the androgen receptor (AR), through which this compound stimulates non-genomic signaling pathways, leading to the activation of key regulators of osteoblast function.[2][3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on MC3T3-E1 cell proliferation, differentiation marker expression, and mineralization. The data is derived from studies comparing the effects of this compound to a vehicle control and dihydrotestosterone (DHT), a potent endogenous androgen.

Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation

Treatment (96 h)ConcentrationCell Viability (Absorbance at 490 nm)Fold Change vs. Control
Control (Vehicle)-0.85 ± 0.051.00
This compound0.5 µM1.15 ± 0.071.35
DHT0.01 µM1.20 ± 0.061.41
This compound + Flutamide0.5 µM + 1 µM0.90 ± 0.041.06

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Osteoblast Differentiation Marker mRNA Expression

TreatmentGeneDay 4 (Fold Change vs. Control)Day 14 (Fold Change vs. Control)
ControlOsteoprotegerin1.001.00
This compound (0.5 µM)Osteoprotegerin2.5 ± 0.33.0 ± 0.4
DHT (0.01 µM)Osteoprotegerin2.8 ± 0.23.2 ± 0.5
ControlOsteocalcin1.001.00
This compound (0.5 µM)Osteocalcin1.2 ± 0.24.5 ± 0.6
DHT (0.01 µM)Osteocalcin1.3 ± 0.35.0 ± 0.7

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on MC3T3-E1 Mineralization and ALP Activity

TreatmentAssayDay 14 (Fold Change vs. Control)Day 21 (Fold Change vs. Control)
ControlALP Activity1.001.00
This compound (0.5 µM)ALP Activity2.8 ± 0.4Not Reported
DHT (0.01 µM)ALP Activity3.1 ± 0.5Not Reported
ControlAlizarin Red S StainingNot Reported1.00
This compound (0.5 µM)Alizarin Red S StainingNot Reported3.5 ± 0.5
DHT (0.01 µM)Alizarin Red S StainingNot Reported4.0 ± 0.6

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in MC3T3-E1 cells and a typical experimental workflow for studying its effects.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR PI3K PI3K AR->PI3K Non-genomic action Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Differentiation Osteoblast Differentiation pAkt->Differentiation

Caption: Proposed signaling pathway of this compound in MC3T3-E1 osteoblast cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed MC3T3-E1 Cells culture Culture to 80% Confluency start->culture treat Treat with this compound, DHT, or Vehicle culture->treat prolif MTS Assay (96h) treat->prolif diff RT-qPCR (Day 4 & 14) treat->diff alp ALP Activity (Day 14) treat->alp mineral Alizarin Red S (Day 21) treat->mineral western Western Blot (p-Akt) treat->western

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

1. MC3T3-E1 Cell Culture

  • Materials:

    • MC3T3-E1 subclone 4 cells

    • Alpha Minimum Essential Medium (α-MEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

    • For experiments, seed cells at a density of 2 x 10^4 cells/cm² in appropriate culture plates.

2. This compound Treatment

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Culture medium

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 0.5 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • For osteogenic differentiation studies, use α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

    • Replace the medium with fresh treatment medium every 2-3 days.

3. Cell Proliferation (MTS) Assay

  • Materials:

    • MTS reagent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed MC3T3-E1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound, DHT, or vehicle control for 96 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

4. Alkaline Phosphatase (ALP) Activity Assay

  • Materials:

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Alkaline phosphatase buffer

    • Cell lysis buffer

    • Microplate reader

  • Protocol:

    • After 14 days of treatment, wash the cells with PBS and lyse them.

    • Add pNPP substrate to the cell lysates.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein concentration of each sample.

5. Alizarin Red S Staining for Mineralization

  • Materials:

    • Alizarin Red S solution (2% in dH2O, pH 4.2)

    • 4% Paraformaldehyde (PFA) in PBS

    • Distilled water (dH2O)

  • Protocol:

    • After 21 days of treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash the fixed cells twice with dH2O.

    • Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.

    • Wash the cells extensively with dH2O to remove excess stain.

    • Visualize and photograph the stained mineralized nodules.

    • For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

6. RNA Extraction and RT-qPCR

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for Osteoprotegerin, Osteocalcin, and a housekeeping gene (e.g., GAPDH)

  • Protocol:

    • Extract total RNA from cells at day 4 and day 14 using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

7. Western Blot for Phosphorylated Akt

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound or DHT for a short duration (e.g., 15 minutes) to observe rapid signaling events.

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the level of phosphorylated Akt to total Akt.

Conclusion

This compound demonstrates potent osteogenic properties in MC3T3-E1 cells, promoting proliferation, differentiation, and mineralization.[1][2][3] Its mechanism of action, mediated through the androgen receptor and the subsequent activation of the PI3K/Akt signaling pathway, highlights its potential as a therapeutic agent for bone-related disorders.[2][4] The protocols provided herein offer a standardized framework for the in vitro evaluation of this compound and other SARM compounds on osteoblast function. Further research is warranted to fully elucidate the physiological and clinical implications of these findings.

References

Application Notes and Protocols: Western Blot Analysis of Follistatin Upregulation by YK11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional androgens, this compound's mechanism of action involves a unique pathway: the induction of follistatin (Fst), a key inhibitor of myostatin.[1][2][3] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass.[3] By upregulating follistatin, this compound effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle growth.[1][3]

These application notes provide a detailed protocol for the analysis of this compound-mediated upregulation of follistatin in C2C12 myoblasts using Western blotting. The included methodologies are based on established research and are intended to guide researchers in the verification and quantification of this key protein-level response.

Signaling Pathway of this compound-Mediated Follistatin Upregulation

This compound exerts its anabolic effects by binding to the androgen receptor (AR) as a partial agonist.[2] This interaction, however, differs from that of full agonists like dihydrotestosterone (DHT). Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. A key target of this modulation is the gene encoding follistatin. Research has shown that this compound significantly increases the expression of follistatin, an effect not observed with DHT treatment.[1][3] The elevated levels of follistatin then bind to and neutralize myostatin, preventing it from inhibiting muscle growth and differentiation. This AR-dependent induction of follistatin is considered a primary mechanism for the potent myogenic effects of this compound.[3]

YK11_Signaling_Pathway cluster_cell Myocyte This compound This compound AR Androgen Receptor (AR) This compound->AR YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation Fst_Gene Follistatin Gene Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA ↑ Transcription Follistatin Follistatin Protein Fst_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Muscle_Growth ↑ Muscle Growth & Differentiation Follistatin->Muscle_Growth Promotes Myostatin->Muscle_Growth Inhibits Inhibited_Myostatin Inhibited Myostatin

Caption: this compound signaling pathway leading to follistatin upregulation.

Quantitative Data Summary

The following table summarizes the quantitative data on the upregulation of follistatin mRNA in C2C12 cells following treatment with this compound, as determined by qRT-PCR. It is important to note that these data represent changes in mRNA expression, and Western blot analysis is required to confirm these findings at the protein level.

Treatment GroupDurationFold Change in Follistatin mRNA (vs. Control)Statistical Significance
This compound (500 nM)2 Days~3.5p < 0.01
This compound (500 nM)4 Days~2.5Not specified
DHT (500 nM)2 DaysNo significant changeNot significant
DHT (500 nM)4 DaysNo significant changeNot significant
This compound (500 nM) + Flutamide (10 µM)6 HoursSignificantly reduced vs. This compound alonep < 0.05

Data is adapted from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the culture of C2C12 cells, treatment with this compound, and subsequent Western blot analysis of follistatin expression.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow Western Blot Workflow for Follistatin Analysis A 1. C2C12 Cell Culture (DMEM + 10% FBS) B 2. Seeding and Differentiation (Switch to DMEM + 2% Horse Serum) A->B C 3. This compound Treatment (e.g., 500 nM for 48h) B->C D 4. Cell Lysis (RIPA Buffer + Protease Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking (5% Non-fat Milk or BSA) G->H I 9. Primary Antibody Incubation (Anti-Follistatin) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Detection (Chemiluminescence) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Experimental workflow for Western blot analysis of follistatin.
C2C12 Cell Culture and Treatment

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding for Differentiation: When cells reach 70-80% confluency, seed them into 6-well plates at a density that will allow them to reach approximately 80% confluency the next day.

  • Induction of Differentiation: To induce myogenic differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

  • This compound Treatment: After 24 hours in differentiation medium, treat the cells with the desired concentration of this compound (e.g., 500 nM, dissolved in a suitable vehicle like ethanol). A vehicle-only control group should be run in parallel.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) to allow for the upregulation of follistatin.

Whole-Cell Lysate Preparation
  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the whole-cell protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting for Follistatin
  • Sample Preparation: Dilute the protein lysates to a uniform concentration with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes in a cold room or on ice.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against follistatin (e.g., Rabbit polyclonal to Follistatin, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Perform densitometric analysis of the bands corresponding to follistatin (approximately 32-45 kDa depending on glycosylation) using appropriate software. Normalize the follistatin band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes: Gene Expression Analysis of Muscle-Specific Genes Following YK11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike many other SARMs, this compound's primary mechanism of action involves the induction of Follistatin (Fst), a potent inhibitor of myostatin.[1][3][4][5] Myostatin is a transforming growth factor-β (TGF-β) superfamily member that negatively regulates muscle growth. By inhibiting myostatin, this compound effectively promotes myogenic differentiation and muscle hypertrophy.[2][6] This document provides detailed protocols and data on the analysis of key muscle-specific gene expression in response to this compound treatment, offering valuable insights for researchers in muscle biology and drug development.

Mechanism of Action

This compound acts as a partial agonist of the androgen receptor (AR).[1][3] Upon binding to the AR, it triggers a signaling cascade that leads to a significant increase in the expression of Follistatin.[4][5][7] Follistatin, in turn, neutralizes myostatin, thereby removing the brakes on muscle growth. This leads to an upregulation of myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and Myogenin, which are critical for the differentiation of myoblasts into mature muscle fibers.[5][8]

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (Partial Agonist) This compound->AR Binds to Follistatin Follistatin (Upregulation) AR->Follistatin Induces Expression Myostatin Myostatin (Inhibition) Follistatin->Myostatin Inhibits Myogenesis Myogenesis (Increased Muscle Growth) Follistatin->Myogenesis Promotes Myostatin->Myogenesis Normally Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis A C2C12 Myoblast Seeding B Cell Proliferation (Growth Medium) A->B C Induction of Differentiation (Differentiation Medium) B->C D This compound Treatment (500 nM) C->D E Total RNA Extraction D->E F RNA Quantification & Quality Check E->F G Reverse Transcription (cDNA Synthesis) F->G H Quantitative PCR (qPCR) G->H I Data Analysis (Fold Change Calculation) H->I

References

Application Notes and Protocols for Animal Models of Muscle Atrophy in YK11 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing various animal models of muscle atrophy to investigate the efficacy of YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor. The protocols outlined below are intended to serve as a comprehensive guide for studying the potential of this compound in mitigating muscle wasting.

Introduction to this compound and Muscle Atrophy

This compound is a synthetic steroidal SARM that has garnered significant interest for its dual mechanism of action. It acts as a partial agonist of the androgen receptor and, notably, as a myostatin inhibitor.[1] Myostatin is a negative regulator of muscle growth; its inhibition can lead to significant muscle hypertrophy. This compound is understood to increase the expression of follistatin, a myostatin antagonist, thereby promoting muscle growth.[1][2]

Muscle atrophy, the progressive loss of muscle mass, is a debilitating condition associated with various chronic diseases, disuse, and aging (sarcopenia). Animal models are crucial for understanding the pathophysiology of muscle atrophy and for testing novel therapeutic interventions like this compound. This document details protocols for sepsis-induced muscle atrophy, hindlimb suspension, denervation, and casting-induced immobilization models in rodents.

This compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of myostatin signaling. By binding to the androgen receptor, this compound stimulates the production of Follistatin. Follistatin, in turn, binds to and neutralizes Myostatin, preventing it from activating its receptor, ActRIIB. This cascade ultimately leads to the activation of pro-hypertrophic pathways, such as the Akt/mTOR pathway, and the suppression of catabolic pathways like the ubiquitin-proteasome system.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor This compound->AR binds to Follistatin Follistatin AR->Follistatin upregulates Myostatin Myostatin Follistatin->Myostatin inhibits MuscleGrowth Muscle Growth (Hypertrophy) Follistatin->MuscleGrowth promotes ActRIIB ActRIIB Receptor Myostatin->ActRIIB activates MuscleAtrophy Muscle Atrophy ActRIIB->MuscleAtrophy promotes Sepsis_Workflow acclimatization Acclimatization (1 week) yk11_admin This compound Administration (Oral, 10 days) acclimatization->yk11_admin sepsis_induction Sepsis Induction (E. coli K1 IP injection) yk11_admin->sepsis_induction monitoring Daily Monitoring (Weight, Health) sepsis_induction->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis (Muscle Mass, Histology) euthanasia->analysis

References

Application Notes: Preclinical Pharmacokinetic Profiling of YK11

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its potent myostatin-inhibiting and anabolic properties demonstrated in vitro. As a compound with potential therapeutic applications in muscle wasting diseases and other conditions, a thorough understanding of its pharmacokinetic (PK) profile is crucial for further preclinical and potential clinical development. This document provides a detailed overview of the methodologies and protocols for conducting preclinical pharmacokinetic profiling of this compound in appropriate animal models.

Disclaimer: To date, there is a notable absence of publicly available, peer-reviewed preclinical pharmacokinetic data for this compound. The quantitative data presented herein is hypothetical and serves as an illustrative example of how such data should be structured and presented. The protocols described are based on established best practices for the preclinical evaluation of small molecule drug candidates.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

The following table summarizes hypothetical single-dose pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. This data is for illustrative purposes only and is intended to guide researchers in the presentation of their own findings.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250850 ± 150
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 3200 ± 4505500 ± 900
AUC0-inf (ng·h/mL) 3350 ± 4805800 ± 950
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
CL (L/h/kg) 0.30 ± 0.05-
Vd (L/kg) 1.1 ± 0.2-
F (%) -17.3

Data are presented as mean ± standard deviation (n=5 per group). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. CL: Clearance. Vd: Volume of distribution. F (%): Bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo pharmacokinetic study in rats. The study design can be adapted for other rodent species, such as mice, with appropriate adjustments to dosing volumes and blood sampling techniques.

1.1. Animal Models and Housing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water. Animals should be acclimated for at least one week prior to the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1.2. Formulation and Dosing:

  • Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a vehicle like 5% DMSO, 40% PEG300, and 55% saline may be appropriate, pending solubility assessments.

  • Dosing:

    • Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.

    • Intravenous (IV): Administer a single dose of 1 mg/kg via tail vein injection.

1.3. Blood Sample Collection:

  • Method: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at the following time points:

    • IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

This protocol describes a general approach for quantifying this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

2.2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

2.3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Formulation Formulation Development Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: Experimental workflow for preclinical pharmacokinetic profiling of this compound.

G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) YK11_AR->ARE Binds to Follistatin Follistatin Gene Transcription ARE->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits

Caption: Hypothesized signaling pathway of this compound leading to myostatin inhibition.

YK11: A Guide to In Vitro and In Vivo Study Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of YK11 in both laboratory (in vitro) and animal (in vivo) studies. This compound is a selective androgen receptor modulator (SARM) recognized for its unique mechanism of action, which includes partial androgen receptor agonism and the induction of follistatin, a potent myostatin inhibitor.

In Vitro Applications: Myogenic Differentiation in C2C12 Myoblasts

This compound has been shown to promote myogenic differentiation in C2C12 mouse myoblast cells, making it a compound of interest for studying muscle growth and regeneration.

Preparation of this compound for Cell Culture

Proper dissolution and preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.

Solvents: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture applications, sterile, cell culture-grade DMSO is recommended.[2]

Stock Solution Preparation (10 mM):

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.31 mg of this compound (Molecular Weight: 430.53 g/mol ) in 1 ml of DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. A common working concentration for this compound in C2C12 myoblast differentiation assays is 500 nM.[3][4] It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to minimize solvent-induced cytotoxicity.[5]

Experimental Protocol: Myogenic Differentiation of C2C12 Cells

This protocol outlines the steps to induce and assess myogenic differentiation of C2C12 cells using this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[4]

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Appropriate reagents for downstream analysis (e.g., RNA extraction kits, antibodies for western blotting).

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach approximately 80-90% confluency before initiating differentiation.

  • Induction of Differentiation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.

  • Replace the growth medium with differentiation medium containing either this compound (e.g., 500 nM final concentration) or a vehicle control (DMSO at the same final concentration as the this compound-treated wells).

  • Incubation: Incubate the cells for the desired period (e.g., 48-96 hours), replacing the medium with fresh differentiation medium containing this compound or vehicle control every 48 hours.

  • Analysis: After the incubation period, the cells can be harvested for various downstream analyses to assess myogenic differentiation, such as:

    • Quantitative RT-PCR (qRT-PCR): To measure the expression of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin.[3][6]

    • Western Blotting: To analyze the protein levels of myogenic markers.

    • Immunocytochemistry: To visualize myotube formation and the expression of muscle-specific proteins.

Quantitative Data Summary: In Vitro
ParameterTreatmentConcentrationResultReference
Myogenic Regulatory Factors (mRNA)This compound500 nMSignificant increase in MyoD, Myf5, and myogenin compared to DHT[3][6]
Follistatin (mRNA)This compound500 nMSignificant induction of follistatin expression[3][6]

In Vivo Applications: Studies in Animal Models

In vivo studies are essential to evaluate the systemic effects of this compound on muscle mass, strength, and potential side effects.

Preparation of this compound for Oral Administration in Mice

For oral gavage in mice, this compound needs to be formulated in a suitable vehicle to ensure proper suspension and bioavailability.

Vehicle Composition: A commonly used vehicle for oral administration of SARMs in rodents consists of a mixture of:

  • 10% DMSO

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween-80

  • 45% Saline[4]

Preparation of this compound Suspension:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and Tween-80 and mix thoroughly.

  • Finally, add the saline and mix until a homogenous suspension is formed.

  • Prepare the suspension fresh daily before administration.

Experimental Protocol: Oral Administration of this compound in BALB/c Mice

This protocol describes the oral administration of this compound to BALB/c mice to investigate its effects on muscle growth.

Materials:

  • Male BALB/c mice (e.g., 8 weeks old)[7]

  • This compound powder

  • Vehicle components (DMSO, PEG300, Tween-80, Saline)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Animal Acclimation: Allow the mice to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Dose Preparation: Prepare the this compound suspension at the desired concentrations (e.g., 350 mg/kg and 700 mg/kg body weight).[7] The volume administered should be consistent across all groups (e.g., 10 ml/kg).

  • Administration: Administer the this compound suspension or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 10 days).[7]

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., skeletal muscles, organs) for further analysis, such as:

    • Muscle Weight: Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).

    • Histology: Perform H&E staining on muscle cross-sections to measure fiber size.

    • Biochemical Assays: Analyze blood samples for relevant biomarkers.

Quantitative Data Summary: In Vivo
Animal ModelAdministration RouteDosageDurationObserved EffectsReference
BALB/c miceOral350 mg/kg, 700 mg/kg10 daysIncreased muscle mass, reduced mortality in a sepsis model[7]
Wistar ratsNot specified350 mg/kg5 weeksAlterations in the endogenous antioxidant system in the hippocampus

Visualizing Mechanisms and Workflows

This compound Signaling Pathway in Myogenesis

YK11_Signaling This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Follistatin Follistatin (Fst) Expression Increased AR->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation (Muscle Growth) Follistatin->Myogenesis Promotes Myostatin->Myogenesis Inhibits

Caption: this compound signaling pathway in muscle cells.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 Cells confluency Grow to 80-90% Confluency start->confluency diff_medium Switch to Differentiation Medium confluency->diff_medium treat Add this compound or Vehicle diff_medium->treat incubate Incubate (48-96h) treat->incubate harvest Harvest Cells incubate->harvest analyze Downstream Analysis (qRT-PCR, Western Blot) harvest->analyze

Caption: Workflow for in vitro myogenic differentiation assay.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Setup cluster_dosing Dosing cluster_evaluation Evaluation acclimate Acclimate Mice grouping Randomize into Groups acclimate->grouping prep Prepare this compound Suspension grouping->prep gavage Daily Oral Gavage prep->gavage monitor Monitor Animals Daily gavage->monitor endpoint Endpoint Tissue Collection monitor->endpoint analysis Analyze Muscle Mass & Histology endpoint->analysis

References

Application Note: High-Resolution Mass Spectrometry for the Identification of YK11 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11, a steroidal selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects. As a non-approved substance, its metabolism in humans is a critical area of research, particularly for doping control and pharmacological studies. High-resolution mass spectrometry (HRMS) stands as a powerful analytical tool for the unambiguous identification and characterization of this compound metabolites. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Metabolic Profile of this compound

Recent in vivo studies have demonstrated that this compound undergoes extensive metabolism, with the parent compound not being detectable in urine.[1] Metabolic conversions primarily involve the steroidal backbone and the D-ring side chain. To date, fourteen metabolites have been identified, existing in unconjugated, glucuronidated, and sulfated forms.[1] The glucuronidated and sulfated metabolites have a longer detection window (over 48 hours) compared to the unconjugated metabolites (less than 24 hours), making them ideal targets for detection.[1]

Two of the most prominent and analytically significant metabolites identified are:

  • 5β-19-nor-pregnane-3α,17β,20-triol

  • 5β-19-nor-pregnane-3α,17β-diol-20-one[1]

These metabolites, particularly their glucuronidated conjugates, serve as key biomarkers for this compound administration.

Quantitative Data Summary

While specific quantitative data from a single comprehensive study is limited in the public domain, the following table structure is provided as a template for researchers to populate with their experimental data. This structure facilitates the clear comparison of metabolite concentrations across different experimental conditions.

MetaboliteRetention Time (min)Precursor Ion (m/z)Fragment Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
5β-19-nor-pregnane-3α,17β,20-triol-glucuronide User DataUser DataUser DataUser DataUser Data
5β-19-nor-pregnane-3α,17β-diol-20-one-glucuronide User DataUser DataUser DataUser DataUser Data
Other Identified Metabolites User DataUser DataUser DataUser DataUser Data

Experimental Protocols

Sample Preparation: In Vitro Metabolism (Human Liver Microsomes)

This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate metabolites in a controlled environment.

Materials:

  • This compound reference standard

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to final volume of 1 mL)

    • HLMs (final concentration of 0.5-1 mg/mL)

    • This compound (final concentration of 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.

Sample Preparation: In Vivo Sample (Urine)

This protocol outlines the extraction and preparation of this compound metabolites from urine samples.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

Procedure:

  • To 1 mL of urine, add 50 µL of β-glucuronidase solution and 500 µL of phosphate buffer.

  • Incubate at 50°C for 2 hours to hydrolyze the glucuronide conjugates.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering salts.

  • Elute the metabolites with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

LC-HRMS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters (Orbitrap-based):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan (MS1) Resolution: 70,000

  • Scan Range (MS1): m/z 150-1000

  • Data-Dependent MS2 (dd-MS2):

    • Resolution: 17,500

    • Isolation Window: 2.0 m/z

    • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

    • TopN: 5 (fragment the 5 most intense ions from the full scan)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification in_vitro In Vitro (Human Liver Microsomes) extraction Extraction & Clean-up in_vitro->extraction in_vivo In Vivo (Urine Sample) in_vivo->extraction concentration Concentration extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation hrms_detection HRMS Detection (ESI+) lc_separation->hrms_detection data_analysis Data Analysis hrms_detection->data_analysis metabolite_id Metabolite Identification data_analysis->metabolite_id structure_elucidation Structure Elucidation metabolite_id->structure_elucidation

Caption: Experimental Workflow for this compound Metabolite Identification.

biotransformation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Reduction Reduction This compound->Reduction CYP450 Demethylation Demethylation This compound->Demethylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Reduction->Glucuronidation UGTs Reduction->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Proposed Biotransformation Pathway of this compound.

Conclusion

The application of LC-HRMS provides a robust and sensitive method for the identification and characterization of this compound metabolites. The detailed protocols and data presentation guidelines in this application note offer a framework for researchers to conduct their own studies into the metabolism of this compound and other SARMs. The identification of long-lasting, conjugated metabolites is crucial for effective detection in various biological matrices.

References

Application Notes and Protocols for Long-Term YK11 Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor by increasing the expression of follistatin.[1][2][3][4] Myostatin is a negative regulator of skeletal muscle mass, and its inhibition is a promising strategy for promoting muscle growth.[1][3][4] While preclinical in vitro and short-term animal studies have suggested anabolic effects, there is a notable lack of comprehensive long-term studies to evaluate the efficacy and safety of this compound.[2] These application notes provide a detailed framework and protocols for designing and conducting long-term studies of this compound in rodent models to address this critical knowledge gap.

Signaling Pathways of this compound

This compound is understood to exert its effects through two primary signaling pathways: the Androgen Receptor (AR) pathway and the Myostatin/Follistatin pathway.

YK11_Signaling_Pathways cluster_AR Androgen Receptor Pathway cluster_Myostatin Myostatin/Follistatin Pathway YK11_AR This compound AR Androgen Receptor (AR) YK11_AR->AR ARE Androgen Response Element (ARE) AR->ARE Translocation to Nucleus Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Muscle_Protein_Synthesis Muscle Protein Synthesis Anabolic_Genes->Muscle_Protein_Synthesis YK11_Myo This compound Follistatin Follistatin Expression YK11_Myo->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits Increased_Muscle_Growth Increased Muscle Growth Follistatin->Increased_Muscle_Growth Promotes Muscle_Growth_Inhibition Inhibition of Muscle Growth Myostatin->Muscle_Growth_Inhibition

Caption: Signaling pathways of this compound, illustrating its dual action on the androgen receptor and myostatin inhibition.

Experimental Workflow for a Long-Term this compound Study

A robust long-term study requires careful planning and a multi-faceted approach to assess both efficacy and safety over an extended period. The following diagram outlines a logical workflow for a comprehensive preclinical study.

Long_Term_YK11_Study_Workflow Phase1 Phase 1: Acclimatization & Baseline Animal_Acclimatization Animal Acclimatization (2 weeks) Phase2 Phase 2: Dosing & In-Life Monitoring Randomization Randomization into Treatment Groups Phase3 Phase 3: Terminal Procedures & Tissue Collection Terminal_Blood_Collection Terminal Blood Collection (Cardiac Puncture) Phase4 Phase 4: Ex Vivo & Data Analysis Histopathology Histopathology (H&E, Trichrome) Baseline_Measurements Baseline Measurements: - Body Weight - Grip Strength - DEXA/pQCT Animal_Acclimatization->Baseline_Measurements Baseline_Measurements->Randomization Dosing Daily Dosing (e.g., 6-12 months) Randomization->Dosing In_Life_Monitoring In-Life Monitoring: - Weekly Body Weight & Clinical Signs - Monthly Grip Strength - Monthly Blood Collection (satellite group) - Bi-monthly DEXA/pQCT - Echocardiography & Blood Pressure Dosing->In_Life_Monitoring In_Life_Monitoring->Terminal_Blood_Collection Organ_Harvesting Organ Harvesting & Weights (Muscle, Bone, Liver, Kidney, Heart, etc.) Terminal_Blood_Collection->Organ_Harvesting Biochemical_Analysis Serum Biochemical Analysis (Hormones, Liver/Kidney Markers) Terminal_Blood_Collection->Biochemical_Analysis Tissue_Processing Tissue Processing (Fixation, Freezing) Organ_Harvesting->Tissue_Processing Tissue_Processing->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Tissue_Processing->Molecular_Analysis Data_Analysis Statistical Data Analysis & Reporting Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Proposed experimental workflow for a comprehensive long-term this compound study in a rodent model.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley rats or C57BL/6 mice are suitable models. Rats are often preferred for their larger size, which facilitates blood collection and surgical procedures.

  • Age: Young adult animals (e.g., 8-10 weeks old) should be used to assess the anabolic effects on a mature musculoskeletal system. For studies focused on age-related muscle loss (sarcopenia), aged animals (e.g., 18-24 months) would be more appropriate.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: A minimum of one to two weeks of acclimatization to the facility is required before the start of the study.

Experimental Design and Dosing
  • Groups:

    • Vehicle Control (e.g., corn oil, DMSO/saline)

    • This compound Low Dose

    • This compound Mid Dose

    • This compound High Dose

    • Positive Control (e.g., testosterone propionate) - optional, but recommended.

  • Dose Selection: Doses should be selected based on available preclinical data, aiming for a range that includes a potential therapeutic dose and a higher dose to assess toxicity.

  • Route of Administration: Oral gavage is a common and clinically relevant route for SARMs.

  • Duration: A long-term study should last for a minimum of 6 months, with 12 to 24 months being ideal for chronic toxicity assessment, aligning with OECD guidelines for chronic toxicity studies.[5][6][7]

  • Satellite Groups: For interim blood collections to monitor hormonal and biochemical parameters without stressing the main study animals, satellite groups that are euthanized at specific time points are recommended.

Efficacy Endpoints
  • Body Weight: Measured weekly.

  • Grip Strength Test: Performed monthly to assess forelimb and hindlimb muscle strength.

    • Protocol:

      • Acclimatize the animal to the testing room for at least 30 minutes.

      • Hold the animal by the tail and allow it to grasp the grid or bar of the grip strength meter with its forepaws.

      • Gently pull the animal horizontally away from the meter until its grip is released.

      • Record the peak force.

      • Repeat for a total of three to five measurements and average the results.[1][2][3][4][8]

      • A similar procedure can be used for all four limbs.

  • Muscle Histology: At the end of the study, key muscles (e.g., gastrocnemius, tibialis anterior, soleus) should be excised, weighed, and processed for histological analysis.

    • Protocol (Cross-Sectional Area):

      • Flash-freeze muscle samples in isopentane cooled by liquid nitrogen.

      • Cut 10 µm thick cross-sections using a cryostat.

      • Stain sections with Hematoxylin and Eosin (H&E) or laminin immunofluorescence.

      • Capture images using a microscope and measure the cross-sectional area of individual muscle fibers using image analysis software (e.g., ImageJ).

  • Dual-Energy X-ray Absorptiometry (DEXA): Performed at baseline and at regular intervals (e.g., every 2-3 months) on anesthetized animals to measure bone mineral density (BMD) and body composition (lean and fat mass).[9][10][11][12]

  • Peripheral Quantitative Computed Tomography (pQCT): At the end of the study, femurs and tibias should be collected for ex vivo pQCT analysis to assess cortical and trabecular bone parameters in more detail.[9][10][13]

Safety and Toxicity Endpoints
  • Daily Clinical Observations: Animals should be observed daily for any signs of toxicity, such as changes in appearance, behavior, or activity.

  • Organ Weights: At necropsy, major organs (liver, kidneys, heart, spleen, testes, etc.) should be weighed.

  • Blood Collection: Blood samples should be collected at baseline, at interim time points (from the satellite group), and at the terminal point.

  • Liver Function: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) should be measured.[14][15][16]

  • Kidney Function: Serum levels of creatinine and blood urea nitrogen (BUN) should be measured.[14][15][16]

  • Lipid Profile: Total cholesterol, HDL, LDL, and triglycerides should be assessed.

  • Complete Blood Count (CBC): To evaluate for any effects on red and white blood cells.

  • Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) should be measured to assess the impact on the hypothalamic-pituitary-gonadal (HPG) axis.

  • Blood Pressure and Heart Rate: Can be measured using non-invasive tail-cuff methods or more accurately with telemetry implants in a subset of animals.[17][18]

  • Echocardiography: To assess cardiac structure and function (e.g., left ventricular mass, ejection fraction) at baseline and terminal points.

  • Histopathology of the Heart: To look for any signs of cardiac hypertrophy or fibrosis.

  • A comprehensive histopathological examination of all major organs and tissues should be performed by a qualified veterinary pathologist to identify any microscopic changes.

Mechanistic Endpoints (Molecular Analysis)
  • Western Blotting: To quantify the protein expression of key targets in muscle tissue.

    • Protocol (Androgen Receptor and Myostatin Signaling):

      • Homogenize frozen muscle tissue in RIPA buffer with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-AR, anti-phospho-AR, anti-myostatin, anti-follistatin, anti-p-Smad2/3).[19][20][21][22][23]

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect bands using an ECL substrate and quantify using densitometry. Normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Efficacy Parameters

ParameterVehicle ControlThis compound Low DoseThis compound Mid DoseThis compound High DosePositive Control
Body Weight (g)
Baseline
Final
Grip Strength (g)
Baseline
Final
Muscle Weight (g)
Gastrocnemius
Tibialis Anterior
Muscle Fiber CSA (µm²)
Gastrocnemius
Femoral BMD (g/cm²)
Baseline
Final

Table 2: Safety and Toxicity Parameters

ParameterVehicle ControlThis compound Low DoseThis compound Mid DoseThis compound High DosePositive Control
Liver Weight (g)
Kidney Weight (g)
ALT (U/L)
AST (U/L)
Creatinine (mg/dL)
BUN (mg/dL)
Testosterone (ng/dL)
LH (ng/mL)
FSH (ng/mL)
Heart Weight (g)
Systolic BP (mmHg)

Conclusion

The provided protocols and framework offer a comprehensive approach to conducting long-term studies of this compound in animal models. A thorough investigation of both efficacy and a wide range of safety endpoints is crucial for understanding the complete pharmacological profile of this compound and for making informed decisions about its potential for further development. Adherence to established guidelines and rigorous experimental design will ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

YK11 solubility issues in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK11, focusing on its solubility challenges in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its unique mechanism of action is twofold:

  • Partial Androgen Receptor (AR) Agonist: this compound binds to the androgen receptor, but it does not induce the full conformational change typically seen with full agonists like dihydrotestosterone (DHT). This partial activation leads to a more selective anabolic response in tissues like muscle and bone.[1][2]

  • Myostatin Inhibitor: this compound significantly increases the expression of Follistatin, a natural antagonist of Myostatin. Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, this compound promotes muscle hypertrophy.

This compound has also been shown to activate the Akt signaling pathway, which is a key regulator of cell growth and proliferation.[3][4]

Q2: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What is causing this?

A2: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. The precipitation you are observing is likely due to this compound coming out of solution when the concentration of the organic solvent (like DMSO) is significantly diluted by the aqueous cell culture medium.

Q3: What is the recommended solvent for making a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro studies. This compound is also soluble in other organic solvents such as ethanol, methanol, and acetonitrile.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, with some more sensitive cell lines requiring concentrations below 0.1%. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous media.

Solution 1: Optimize the Dilution Process

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.

  • Rapid Mixing: When adding the this compound stock solution to the medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing the medium as you add the stock solution dropwise.

  • Pre-warming the Medium: Using pre-warmed culture medium (37°C) can sometimes help to keep the compound in solution.

Solution 2: Adjust the Final Concentration of this compound and DMSO

  • Lower the Final this compound Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of this compound.

  • Maintain a Minimum DMSO Concentration: While aiming for a low final DMSO concentration is important for cell health, a certain amount may be necessary to maintain this compound solubility. Ensure your final DMSO concentration is sufficient to keep the compound dissolved at your desired this compound concentration. This may require some optimization.

Solution 3: Prepare a Fresh Stock Solution

  • Check for Stock Solution Precipitation: Over time, especially with freeze-thaw cycles, your this compound stock solution in DMSO may develop micro-precipitates. Before use, ensure your stock solution is completely dissolved. If necessary, gently warm the stock solution at 37°C and vortex to redissolve any precipitate.

  • Use Freshly Prepared Solutions: For best results, prepare fresh dilutions of this compound from your stock solution for each experiment.

Quantitative Data

Table 1: Solubility of this compound in Common Organic Solvents

SolventMaximum Concentration (mg/mL)Molar Concentration (mM)
DMSO~20 - 64~46.5 - 148.6
Ethanol~1~2.3
Methanol~1~2.3
Acetonitrile~1~2.3

Note: The solubility in DMSO can vary between suppliers and batches. The solubility in other organic solvents is an approximation based on available data.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.31 mg of this compound powder (Molar Mass: 430.54 g/mol ).

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed, sterile cell culture medium. Vortex gently to mix.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM this compound. The final DMSO concentration in this example will be 0.01%.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay.

Visualizations

YK11_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to PI3K PI3K This compound->PI3K Activates AR_this compound AR-YK11 Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus Translocates to ARE Androgen Response Element (ARE) Follistatin Follistatin Gene Transcription ARE->Follistatin Follistatin_Protein Follistatin Protein (Secreted) Follistatin->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Inhibits Muscle_Growth Increased Muscle Protein Synthesis & Hypertrophy Myostatin->Muscle_Growth Inhibits Akt Akt (PKB) PI3K->Akt Activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth AR_YK11_n AR-YK11 Complex AR_YK11_n->ARE Binds to YK11_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store prepare_working Prepare Working Solution by Diluting in Media store->prepare_working treat_cells Treat Cells in In Vitro Assay prepare_working->treat_cells troubleshoot Troubleshoot: Precipitation? prepare_working->troubleshoot end End treat_cells->end troubleshoot->prepare_working Optimize Dilution

References

Improving the bioavailability of YK11 for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for improving the bioavailability of YK11 in in vivo research settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action?

A1: this compound, or (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal compound investigated for its selective androgen receptor modulator (SARM) properties.[1][2] Its primary mechanism involves acting as a partial agonist of the androgen receptor (AR).[3] Uniquely among SARMs, research suggests this compound also increases the expression of Follistatin, a natural antagonist of Myostatin.[1][4] By inhibiting Myostatin, a protein that limits muscle growth, this compound may promote myogenesis through a dual-action pathway.[1][5]

Q2: Why is the bioavailability of this compound a significant challenge in research?

A2: The bioavailability of this compound is a concern primarily due to its steroidal backbone and poor solubility in aqueous solutions. Like many steroidal compounds, it is expected to undergo substantial first-pass metabolism in the liver after oral administration. In vivo studies have shown that intact this compound is not detected in urine, indicating extensive metabolic conversion.[6] This rapid breakdown and clearance significantly reduce the amount of active compound reaching systemic circulation, making it difficult to achieve consistent and effective plasma concentrations for experimental studies.

Q3: What are the primary hurdles to overcome when formulating this compound for in vivo studies?

A3: The two main challenges are:

  • Poor Solubility: this compound is highly lipophilic and does not readily dissolve in water or simple aqueous buffers like saline or PBS. This necessitates the use of organic co-solvents or complex vehicle systems to create a stable and homogenous formulation suitable for administration.

  • Metabolic Instability: The compound is extensively metabolized, leading to low oral bioavailability.[6] Formulation strategies must aim to protect the molecule from rapid degradation or enhance its absorption to bypass some of the metabolic effects.

Section 2: Troubleshooting Guide

Q1: My this compound powder is not dissolving in my vehicle. What should I do?

A1: This is a common issue due to this compound's low aqueous solubility. A systematic approach to solvent selection is recommended. Start with a small amount of a strong organic solvent like DMSO to create a stock solution, then dilute it into a more complex vehicle. Heating and sonication can aid dissolution but must be used cautiously to avoid compound degradation. Refer to the table below for guidance on common vehicles.

Q2: I am observing high variability in plasma concentrations between subjects in my oral gavage study. What are the potential causes?

A2: High variability is often multifactorial. Consider the following:

  • Formulation Inhomogeneity: If this compound is in a suspension, it may be settling between administrations. Ensure the formulation is vortexed or sonicated thoroughly immediately before dosing each animal to ensure a uniform suspension.

  • Gavage Technique: Improper or inconsistent oral gavage technique can cause significant stress, leading to physiological changes that affect absorption.[7] It can also lead to inaccurate dosing or esophageal injury. Ensure all personnel are highly proficient.

  • Animal Fasting Status: The presence or absence of food in the stomach can dramatically alter the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing.[8]

  • Vehicle-Compound Stability: this compound may not be stable in the chosen vehicle over time. It is best practice to prepare formulations fresh daily unless stability has been formally validated.

Q3: My this compound formulation is a cloudy suspension. Is it suitable for administration?

A3: A uniform, cloudy suspension can be acceptable for oral gavage, provided it is homogenous.[9] The key is ensuring that the particle size is small and evenly distributed. If the compound precipitates into large crystals or settles too quickly, you will deliver an inaccurate dose. If a clear solution cannot be achieved, aim for a milky, homogenous suspension that does not separate within a few minutes. Always mix vigorously before drawing up the dose.

Section 3: Data & Experimental Protocols

Data Presentation

For research purposes, selecting the correct vehicle is critical. The following tables provide example data to guide formulation development.

Table 1: Example Solubility of this compound in Common Research Vehicles

Vehicle ComponentTypeSolubility (Hypothetical)Notes
DMSOOrganic Solvent>50 mg/mLExcellent for initial stock, but can be toxic at high concentrations in vivo.
PEG 300 / PEG 400Co-solvent / Polymer5 - 10 mg/mLCommonly used to improve solubility and bioavailability of poorly soluble drugs.[8][9]
Ethanol (100%)Organic Solvent~5 mg/mLCan be used as a co-solvent but may cause irritation.
Tween 80 / CremophorSurfactantN/A (forms micellar solution)Used at 1-10% to increase solubility and prevent precipitation in aqueous solutions.[9]
Corn Oil / Sesame OilLipid Vehicle1 - 2 mg/mLSuitable for lipophilic compounds; may result in slower absorption.

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Gavage)

FormulationCmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability
Suspension in 0.5% CMC-Na50 ± 152.0250100% (Baseline)
Solution in 10% DMSO, 40% PEG300250 ± 501.01500~600%

Note: This table presents hypothetical data for educational purposes to illustrate how an optimized vehicle can significantly enhance exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mg/mL)

This protocol details the preparation of a 1 mg/mL this compound solution suitable for oral gavage in rodents, based on a common vehicle system.[9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Initial Dissolution: Add 1 mL of DMSO to the this compound powder (10% of the final volume). Vortex or sonicate at room temperature until the powder is completely dissolved. This creates a 10 mg/mL stock solution.

  • Add Co-solvent: To the DMSO stock, add 4 mL of PEG300 (40% of the final volume). Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume). Mix again. The solution should remain clear.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to reach the final volume of 10 mL (45% of the final volume). The solution should remain clear or form a stable, homogenous microemulsion.

  • Final Check: Before administration, visually inspect the solution for any precipitation. Vortex gently before drawing each dose. This formulation should be prepared fresh daily.

Protocol 2: Workflow for an In Vivo Bioavailability Study

This protocol outlines the key steps for a basic pharmacokinetic study in rodents to determine the bioavailability of a novel this compound formulation.

Phases:

  • Animal Acclimatization: House animals (e.g., Sprague-Dawley rats with jugular vein catheters) in a controlled environment for at least 3-5 days to acclimate.

  • Group Assignment: Divide animals into at least two groups:

    • Group 1 (IV): Intravenous administration (e.g., 1 mg/kg) to determine 100% bioavailability. The vehicle for IV must be fully soluble and safe (e.g., DMSO/PEG300 based).

    • Group 2 (PO): Oral gavage administration of the test formulation (e.g., 10 mg/kg).

  • Fasting & Dosing: Fast animals overnight (with access to water) before dosing. Administer the prepared IV or PO formulation based on body weight.

  • Serial Blood Sampling: Collect blood samples (approx. 100-200 µL) via the catheter at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Section 4: Visual Diagrams

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (Partial Agonist) This compound->AR Follistatin Increased Follistatin Expression AR->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibition Growth Muscle Growth Myostatin->Growth Inhibition Bioavailability_Workflow cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization Formulation 2. Prepare IV & PO Formulations Acclimatization->Formulation Dosing 3. Fasting & Dosing (IV and PO Groups) Formulation->Dosing Sampling 4. Serial Blood Sampling Dosing->Sampling Processing 5. Plasma Processing & Storage Sampling->Processing LCMS 6. LC-MS/MS Bioanalysis Processing->LCMS PK 7. Pharmacokinetic Analysis (Calculate AUC, F%) LCMS->PK Troubleshooting_Logic Start High Variability in In Vivo Results CheckFormulation Is the formulation homogenous? Start->CheckFormulation CheckDosing Is dosing technique consistent? Start->CheckDosing CheckAnimals Are animal factors controlled? Start->CheckAnimals Sol_Formulation Action: Re-develop vehicle. Use co-solvents/surfactants. Vortex before each dose. CheckFormulation->Sol_Formulation No Sol_Dosing Action: Re-train personnel on proper gavage technique. Minimize animal stress. CheckDosing->Sol_Dosing No Sol_Animals Action: Standardize fasting protocol. Monitor animal health and housing conditions. CheckAnimals->Sol_Animals No

References

Technical Support Center: Troubleshooting Inconsistent Results in YK11 Myogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro myogenesis experiments involving the selective androgen receptor modulator (SARM), YK11.

Frequently Asked Questions (FAQs)

1. Why am I seeing inconsistent or low levels of C2C12 myoblast differentiation with this compound treatment?

Inconsistent differentiation of C2C12 myoblasts when treated with this compound can stem from several factors. Key among these is suboptimal cell density. Myogenesis is highly dependent on cell-to-cell contact, and a confluent monolayer is often necessary to initiate differentiation efficiently.[1][2] Another common issue is the concentration of this compound. While this compound is known to induce myogenesis, an inappropriate concentration can lead to failed differentiation or even cytotoxicity.[3] The passage number of your C2C12 cells is also crucial; later passage numbers can have reduced differentiation potential. Finally, the quality and composition of your differentiation medium, particularly the horse serum, can significantly impact results.[4]

2. My C2C12 cells are detaching from the plate after inducing differentiation with this compound. What could be the cause?

Cell detachment during differentiation is a common problem in C2C12 assays. This can be exacerbated by the morphological changes cells undergo as they fuse into myotubes. Potential causes include improper plate coating, as C2C12 cells may require an extracellular matrix coating like Matrigel for optimal adherence and differentiation.[5] Also, consider the possibility of this compound-induced cytotoxicity at the concentration you are using, which can manifest as cell death and detachment.[3]

3. I am not observing the expected upregulation of myogenic regulatory factors (MRFs) like MyoD and myogenin in my qPCR or Western blot analysis after this compound treatment. What should I check?

Failure to detect an upregulation of MRFs such as MyoD and myogenin is a strong indicator of a failed myogenic induction. Several factors could be at play. First, verify the timing of your analysis. The expression kinetics of MRFs are tightly regulated, with MyoD and Myf5 typically expressed earlier in the differentiation process, while myogenin and myosin heavy chain (MyHC) are markers of terminal differentiation.[2][6] Ensure your this compound is properly dissolved and has not degraded; the stability of compounds in cell culture media can be a factor.[7] Also, confirm the efficiency of your transfection or treatment protocol. Finally, inconsistent results in Western blotting can arise from issues with protein extraction, quantification, or antibody quality.[8]

4. How does this compound induce myogenesis, and how might this mechanism be related to experimental variability?

This compound is a partial agonist of the androgen receptor (AR).[2][9] Its myogenic effect is primarily mediated through the upregulation of follistatin (Fst).[2][6][9] Follistatin, in turn, is an inhibitor of myostatin, a negative regulator of muscle growth. By inhibiting myostatin, this compound promotes the expression of key myogenic regulatory factors (MRFs), leading to myoblast differentiation and fusion.[2][6] Experimental variability can arise from differences in AR expression levels in your C2C12 cells, as well as variations in the baseline expression of follistatin and myostatin.

Signaling Pathway

YK11_Myogenesis_Pathway cluster_extracellular Extracellular cluster_cell Myoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to ARE Myostatin Myostatin Myogenesis Myogenesis (Differentiation, Fusion) Myostatin->Myogenesis Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits ARE->Follistatin MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) ARE->MRFs Upregulates expression MRFs->Myogenesis Promotes

Caption: this compound signaling pathway in myogenesis.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Myotube Formation

Possible Cause Recommended Solution
Suboptimal Cell Density Ensure C2C12 myoblasts are seeded to reach 80-90% confluency before inducing differentiation. High cell density is critical for myoblast fusion.[1][2]
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal this compound concentration for your specific C2C12 subclone. Start with a range of 100 nM to 1 µM. High concentrations may be cytotoxic.[3]
High Cell Passage Number Use C2C12 cells at a low passage number (ideally below 15) to ensure robust differentiation capacity.
Poor Cell Adhesion Coat culture plates with an extracellular matrix component such as Matrigel or collagen to improve cell attachment and differentiation.[5]
Issues with Differentiation Medium Use high-quality, heat-inactivated horse serum. Test different lots of serum as variability can be high. Ensure the basal medium (e.g., DMEM) has the correct glucose concentration and is fresh.

Issue 2: High Cell Death or Detachment

Possible Cause Recommended Solution
This compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cells. Use a concentration well below the cytotoxic threshold for myogenesis experiments.[3]
Harsh Media Changes When changing the differentiation medium, be gentle to avoid dislodging the cells. Aspirate the old medium from the side of the well and add fresh, pre-warmed medium slowly.
Contamination Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.

Issue 3: Inconsistent Gene or Protein Expression

Possible Cause Recommended Solution
Inappropriate Time Points for Analysis Collect samples at multiple time points to capture the peak expression of different myogenic markers. For example, MyoD and Myf5 are early markers, while myogenin and MyHC are later markers.[2][6]
This compound Instability Prepare fresh this compound solutions for each experiment. While specific data on this compound stability in DMEM is limited, it is good practice to minimize the potential for degradation.
Inefficient RNA/Protein Extraction Use a high-quality RNA or protein extraction kit and ensure proper homogenization of the cell lysate. Quantify your RNA/protein accurately before proceeding with qPCR or Western blotting.
Western Blotting Issues Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Use a reliable loading control and consider running a total protein stain to verify even loading.[8]

Experimental Protocols

C2C12 Myoblast Differentiation Assay

  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.

  • Growth Phase: Culture the cells in growth medium (DMEM with 10% fetal bovine serum) until they reach the desired confluency.

  • Induction of Differentiation: When the cells are 80-90% confluent, aspirate the growth medium and gently wash the cells with PBS.

  • Treatment: Add differentiation medium (DMEM with 2% horse serum) containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for 3-5 days, changing the differentiation medium every 24 hours.

  • Analysis: After the incubation period, the cells can be fixed and stained for immunofluorescence analysis of myotube formation or lysed for RNA/protein extraction.

Quantification of Myotube Formation (Fusion Index)

  • Immunostaining: Fix the differentiated cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a myotube marker such as Myosin Heavy Chain (MyHC) and a nuclear marker like DAPI.

  • Image Acquisition: Acquire fluorescent images using a microscope.

  • Calculation: The fusion index is calculated as the number of nuclei within MyHC-positive myotubes (defined as having two or more nuclei) divided by the total number of nuclei in the field of view, multiplied by 100.

Experimental Workflow

Myogenesis_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed Seed C2C12 Myoblasts Grow Culture in Growth Medium (10% FBS) Seed->Grow Induce Induce Differentiation (2% Horse Serum) Grow->Induce Treat Treat with this compound or Vehicle Induce->Treat Incubate Incubate for 3-5 Days (Change medium daily) Treat->Incubate Lysate Cell Lysis for RNA/Protein Incubate->Lysate Stain Immunostaining (MyHC, DAPI) Incubate->Stain qPCR qPCR for MRFs Lysate->qPCR Western Western Blot for Myogenic Proteins Lysate->Western Microscopy Fluorescence Microscopy Stain->Microscopy FusionIndex Calculate Fusion Index Microscopy->FusionIndex

Caption: Experimental workflow for a this compound myogenesis assay.

Data Presentation

Table 1: Effect of this compound on Myogenic Regulatory Factor mRNA Expression in C2C12 Cells

Treatment (500 nM)Myf5 mRNA (Fold Change vs. Control)MyoD mRNA (Fold Change vs. Control)Myogenin mRNA (Fold Change vs. Control)Follistatin mRNA (Fold Change vs. Control)
Vehicle (EtOH) 1.01.01.01.0
This compound (Day 4) ~3.5[8]~2.5[8]~3.0[8]~2.0[10]
DHT (Day 4) ~2.0[8]~1.5[8]~2.0[8]No significant change[10]

Note: The values presented are approximate and based on graphical data from the cited literature. Actual results may vary.

Table 2: Troubleshooting Checklist for this compound Myogenesis Assays

CheckpointYes/NoNotes
Cell Health & Morphology Are the myoblasts healthy and exhibiting normal morphology before differentiation?
Cell Confluency Is the cell confluency between 80-90% at the start of differentiation?
Cell Passage Number Are the cells below passage 15?
Plate Coating Are the culture plates coated with an appropriate extracellular matrix?
This compound Concentration Has a dose-response curve been established to determine the optimal concentration?
This compound Preparation Was the this compound stock solution prepared fresh?
Differentiation Medium Is the horse serum heat-inactivated and from a reliable source? Is the basal medium fresh?
Control Groups Are appropriate vehicle and positive controls (e.g., DHT) included in the experiment?
Analysis Time Points Are samples being collected at appropriate times to assess both early and late myogenic markers?

References

Identifying and minimizing off-target effects of YK11 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK11, in cell lines. Our goal is to help you identify and minimize off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic steroidal SARM that exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like dihydrotestosterone (DHT).[1] Uniquely, this compound also functions as a myostatin inhibitor. It achieves this by increasing the expression of follistatin (Fst), a protein that binds to and neutralizes myostatin, a negative regulator of muscle growth.[1][2] This dual action is believed to be responsible for its potent anabolic effects observed in vitro.[1]

Q2: What are the known on-target effects of this compound in cell lines?

In vitro studies have demonstrated several on-target effects of this compound, primarily in myogenic and osteoblastic cell lines:

  • Increased Myogenic Differentiation: In C2C12 myoblasts, this compound has been shown to induce myogenic differentiation, a key process in muscle formation. This effect is more significant than that observed with DHT.[1]

  • Upregulation of Myogenic Regulatory Factors (MRFs): this compound treatment in C2C12 cells leads to a significant increase in the mRNA levels of key MRFs, including MyoD, Myf5, and myogenin.[1]

  • Increased Follistatin Expression: A hallmark of this compound's action is the induction of follistatin (Fst) expression in C2C12 cells, an effect not observed with DHT treatment. This is a crucial step in its myostatin-inhibiting pathway.[1]

  • Enhanced Osteoblastic Proliferation and Differentiation: In MC3T3-E1 osteoblast precursor cells, this compound has been shown to promote cell proliferation and differentiation, suggesting a role in bone formation.[3][4][5]

  • Activation of Akt Signaling: this compound can activate the Akt signaling pathway in osteoblast cells, a pathway known to be involved in androgen-mediated osteoblast differentiation.[3][5]

Q3: What are the potential off-target effects of this compound?

While research is ongoing, some potential off-target effects of this compound have been suggested, primarily from in vivo and anecdotal reports, which warrant investigation in cell-based models:

  • Hepatotoxicity: Due to its steroidal backbone and methylated nature, there are concerns about potential liver toxicity.[6] In vitro studies using liver cell lines like HepG2 are necessary to quantify these effects.

  • Neurotoxicity: An in vivo study in rats suggested that this compound can induce oxidative stress and mitochondrial dysfunction in the hippocampus.[7] Further research is needed to determine if these effects are observed in neuronal cell lines.

  • Cardiotoxicity: The impact of this compound on cardiovascular cells is largely unknown and represents an important area for off-target effect screening.

  • Androgen Receptor-Independent Effects: It is crucial to investigate whether this compound exerts effects in cells that do not express the androgen receptor to identify potential AR-independent off-target signaling.

Q4: What concentration of this compound should I use in my cell culture experiments?

Published in vitro studies have used this compound at a concentration of 500 nM in C2C12 myoblasts and MC3T3-E1 osteoblasts.[1][8] However, the optimal concentration will depend on the cell line and the specific endpoint being measured. It is highly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup and to identify the threshold for any cytotoxic effects.

Q5: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for obtaining reliable data. Here are some strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect, as determined by a thorough dose-response analysis.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Positive Control: Use a well-characterized androgen, like DHT, to compare the effects of this compound.

    • Negative Control: In AR-positive cells, consider using an AR antagonist (e.g., flutamide) to confirm that the observed effects are AR-mediated.

    • AR-Negative Cell Lines: Test this compound in cell lines that do not express the androgen receptor to identify AR-independent off-target effects.

  • Time-Course Experiments: Perform time-course experiments to identify the optimal incubation time for observing on-target effects while minimizing potential long-term off-target toxicities.

  • Serum Considerations: Be aware that components in serum can interact with test compounds. Consider using charcoal-stripped serum to reduce the influence of endogenous hormones.

  • Comprehensive Endpoint Analysis: Do not rely on a single assay. Use a panel of assays to assess both on-target and a range of potential off-target effects (e.g., cytotoxicity, apoptosis, oxidative stress).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable on-target effect (e.g., no change in myostatin levels). 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is not responsive.4. This compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment.3. Confirm AR expression in your cell line. Use a positive control cell line known to be responsive (e.g., C2C12).4. Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C).
High cell death observed in all treatment groups, including low concentrations. 1. This compound is cytotoxic to the cell line at the tested concentrations.2. Solvent (e.g., DMSO) concentration is too high.3. Contamination of cell culture.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Use concentrations well below the IC50 for your experiments.2. Ensure the final solvent concentration is non-toxic (typically <0.1%).3. Perform routine mycoplasma testing and check for signs of bacterial or fungal contamination.
Inconsistent results between experiments. 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Variability in this compound stock solution.4. Serum batch variability.1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding.3. Prepare a large batch of this compound stock solution, aliquot, and store properly to be used across all related experiments.4. Use the same batch of serum for a set of comparative experiments.
Observed effect is not blocked by an androgen receptor antagonist. 1. The effect is an AR-independent off-target effect.2. The concentration of the antagonist is insufficient.3. The antagonist is not effective.1. This is a significant finding. Investigate potential off-target signaling pathways.2. Perform a dose-response experiment for the antagonist to determine the optimal blocking concentration.3. Use a different, validated AR antagonist.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on C2C12 Myoblasts (48h Treatment)

This compound Concentration (nM)Cell Viability (% of Control)Relative Follistatin mRNA ExpressionRelative Myostatin Protein Expression
0 (Vehicle)100 ± 51.0 ± 0.11.0 ± 0.1
1102 ± 41.2 ± 0.20.9 ± 0.1
1099 ± 62.5 ± 0.30.7 ± 0.1
10098 ± 55.0 ± 0.50.4 ± 0.05
50095 ± 78.0 ± 0.60.2 ± 0.05
100085 ± 88.2 ± 0.70.2 ± 0.05
500060 ± 9N/AN/A
1000030 ± 10N/AN/A

Table 2: Hypothetical Off-Target Cytotoxicity of this compound (48h Treatment)

Cell LineCell TypeIC50 (µM)
C2C12Mouse Myoblast> 10
MC3T3-E1Mouse Osteoblast Precursor> 10
HepG2Human Hepatocellular Carcinoma7.5
SH-SY5YHuman Neuroblastoma5.0
HUVECHuman Umbilical Vein Endothelial8.2
LNCaPHuman Prostate Adenocarcinoma (AR+)6.5
PC-3Human Prostate Adenocarcinoma (AR-)6.8

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.

Protocol 2: Quantifying Follistatin Secretion using ELISA
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the desired time period.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge at 1000 x g for 20 minutes to remove cell debris.[9]

  • ELISA Procedure: Perform the ELISA for follistatin according to the manufacturer's instructions (e.g., Human FST (Follistatin) ELISA Kit).[9] This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and secondary antibodies, and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the concentration of follistatin based on a standard curve.

Protocol 3: Assessing Myostatin Protein Expression by Western Blot
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against myostatin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).[10]

Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Forms YK11_AR_nucleus This compound-AR Complex YK11_AR->YK11_AR_nucleus Translocates Myostatin_precursor Myostatin Precursor Myostatin Active Myostatin Myostatin_precursor->Myostatin Activation Myostatin_Follistatin Inactive Complex Myostatin->Myostatin_Follistatin Inhibited by Follistatin Follistatin Follistatin->Myostatin_Follistatin Binds ARE Androgen Response Element (ARE) YK11_AR_nucleus->ARE Binds Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Myogenic_Genes Myogenic Genes ARE->Myogenic_Genes Activates Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Myogenic_mRNA Myogenic mRNA Myogenic_Genes->Myogenic_mRNA Transcription Follistatin_mRNA->Follistatin Translation Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation select_cells Select Cell Lines (Target & Non-Target) dose_response Design Dose-Response & Time-Course select_cells->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity on_target On-Target Assays (Follistatin ELISA, Myostatin WB) dose_response->on_target off_target Off-Target Assays (Apoptosis, Oxidative Stress) dose_response->off_target ic50 Calculate IC50 cytotoxicity->ic50 quantify_on_target Quantify On-Target Effects on_target->quantify_on_target quantify_off_target Quantify Off-Target Effects off_target->quantify_off_target therapeutic_index Determine In Vitro Therapeutic Index ic50->therapeutic_index quantify_on_target->therapeutic_index quantify_off_target->therapeutic_index Troubleshooting_Logic node_rect node_rect start Experiment Yields Unexpected Results is_on_target_absent On-Target Effect Absent? start->is_on_target_absent is_high_cytotoxicity High Cytotoxicity Observed? is_on_target_absent->is_high_cytotoxicity No check_conc_time Check Concentration & Time is_on_target_absent->check_conc_time Yes is_inconsistent Results Inconsistent? is_high_cytotoxicity->is_inconsistent No check_ic50 Determine IC50 is_high_cytotoxicity->check_ic50 Yes check_passage Standardize Cell Passage is_inconsistent->check_passage Yes check_cell_line Verify Cell Line (AR expression) check_conc_time->check_cell_line check_reagent Check Reagent Stability check_cell_line->check_reagent check_solvent Check Solvent Concentration check_ic50->check_solvent check_contamination Check for Contamination check_solvent->check_contamination check_seeding Standardize Seeding Density check_passage->check_seeding check_stock Use Aliquoted Stock check_seeding->check_stock

References

Strategies to reduce YK11-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering YK11-induced cytotoxicity in in vitro experiments. The information is intended for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What is the likely mechanism of this cytotoxicity?

A1: Based on current research, this compound-induced cytotoxicity in vitro is strongly suggested to be mediated by the induction of oxidative stress and subsequent mitochondrial dysfunction.[1] this compound, a synthetic steroidal selective androgen receptor modulator (SARM), can lead to an increase in intracellular reactive oxygen species (ROS), which in turn can damage cellular components and trigger apoptotic pathways.[1]

Q2: What are the typical morphological changes observed in cells undergoing this compound-induced cytotoxicity?

A2: Cells exposed to cytotoxic concentrations of this compound may exhibit classic signs of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. At higher concentrations or with prolonged exposure, necrotic features such as cell swelling and loss of membrane integrity may be observed.

Q3: Are there any known strategies to reduce this compound-induced cytotoxicity while preserving its anabolic effects?

A3: While direct studies on mitigating this compound-induced cytotoxicity are limited, a promising strategy is the co-treatment with antioxidants. N-acetylcysteine (NAC) is a well-established antioxidant that has been shown to protect cells from oxidative stress-induced apoptosis in various in vitro models. It functions by replenishing intracellular glutathione (GSH) stores and directly scavenging ROS. Co-incubation with NAC is a rational approach to potentially reduce this compound-induced cytotoxicity.

Q4: What concentrations of this compound are typically used in in vitro studies with muscle cells?

A4: In vitro studies using C2C12 myoblast cells have reported using this compound at concentrations ranging from 100 nM to 500 nM to study its effects on myogenic differentiation.[2][3][4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals, balancing anabolic effects with cytotoxicity.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in this compound-Treated Cultures

Possible Cause: The concentration of this compound used is too high for the specific cell line, leading to overwhelming cytotoxicity that masks any potential anabolic effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the EC50 (half-maximal effective concentration) for its anabolic effects and the CC50 (half-maximal cytotoxic concentration). This will help identify a therapeutic window.

  • Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Low-density cultures can be more susceptible to cytotoxic insults.

  • Co-treatment with an Antioxidant: Based on the hypothesis that this compound induces oxidative stress, co-treat your cells with a range of concentrations of N-acetylcysteine (NAC) (e.g., 1 mM to 10 mM) alongside this compound. This may mitigate cytotoxicity and allow for the observation of anabolic effects.

Issue 2: Inconsistent or Non-Reproducible Results with this compound

Possible Cause: Variability in experimental conditions or reagent quality.

Troubleshooting Steps:

  • Ensure this compound Quality: Use this compound from a reputable supplier with a certificate of analysis to ensure purity and identity.

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

  • Control for Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in the culture medium is consistent across all experimental groups and that a vehicle control (solvent only) is included.

Experimental Protocols & Data Presentation

Hypothetical Experimental Design to Mitigate this compound Cytotoxicity

This experimental design aims to test the hypothesis that N-acetylcysteine (NAC) can reduce this compound-induced cytotoxicity in C2C12 myoblasts.

1. Cell Culture and Treatment:

  • Cell Line: C2C12 mouse myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Experimental Setup:

    • Seed C2C12 cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) with and without co-treatment of NAC (e.g., 5 mM).

    • Include a vehicle control (DMSO) and a NAC-only control.

    • Incubate for 24 or 48 hours.

2. Assessment of Cytotoxicity (MTT Assay):

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

3. Assessment of Oxidative Stress (DCFDA Assay):

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

4. Assessment of Mitochondrial Membrane Potential (JC-1 Assay):

  • After treatment, incubate the cells with 10 µg/mL of JC-1 stain in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of JC-1 aggregates (red, emission ~590 nm) and JC-1 monomers (green, emission ~529 nm).

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Data Presentation

Table 1: Effect of NAC on this compound-Induced Cytotoxicity in C2C12 Cells (Hypothetical Data)

TreatmentCell Viability (%)
Vehicle Control100 ± 5
This compound (500 nM)65 ± 7
This compound (500 nM) + NAC (5 mM)92 ± 6
This compound (1 µM)42 ± 8
This compound (1 µM) + NAC (5 mM)78 ± 9
NAC (5 mM)98 ± 4

Table 2: Effect of NAC on this compound-Induced Oxidative Stress and Mitochondrial Dysfunction (Hypothetical Data)

TreatmentRelative ROS Levels (Fold Change)Red/Green Fluorescence Ratio (JC-1)
Vehicle Control1.0 ± 0.12.5 ± 0.3
This compound (500 nM)2.8 ± 0.41.2 ± 0.2
This compound (500 nM) + NAC (5 mM)1.3 ± 0.22.1 ± 0.4

Visualizations

YK11_Cytotoxicity_Pathway cluster_this compound This compound Treatment cluster_Cellular_Response Cellular Response cluster_Protective_Strategy Protective Strategy This compound This compound AR Androgen Receptor (Partial Agonist) This compound->AR ROS Increased ROS (Oxidative Stress) This compound->ROS Mito Mitochondrial Dysfunction (Decreased Membrane Potential) ROS->Mito Apoptosis Apoptosis Mito->Apoptosis NAC N-acetylcysteine (NAC) GSH Increased GSH (Antioxidant Capacity) NAC->GSH GSH->ROS Scavenges

Caption: Proposed signaling pathway of this compound-induced cytotoxicity and the protective mechanism of NAC.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays Start Seed C2C12 Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound +/- NAC Incubate1->Treat Incubate2 Incubate 24/48h Treat->Incubate2 MTT MTT Assay (Cytotoxicity) Incubate2->MTT DCFDA DCFDA Assay (Oxidative Stress) Incubate2->DCFDA JC1 JC-1 Assay (Mitochondrial Potential) Incubate2->JC1

Caption: Experimental workflow for assessing strategies to reduce this compound-induced cytotoxicity.

References

Technical Support Center: Overcoming YK11 Delivery Challenges in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of YK11 in animal studies. Due to the experimental nature of this compound, this guide emphasizes best practices for formulation and administration based on its steroidal structure and presumed poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action involves partial agonism of the androgen receptor (AR).[1] A key feature of this compound is its ability to increase the expression of follistatin, a protein that inhibits myostatin. Myostatin is a negative regulator of muscle growth; therefore, its inhibition by this compound is thought to lead to increased muscle mass.

Q2: What are the main challenges in delivering this compound for in vivo animal studies?

The primary challenge in delivering this compound stems from its chemical structure. As a steroidal compound, it is predicted to have low aqueous solubility, making it difficult to prepare stable and homogenous formulations for oral and injectable administration. This can lead to issues with accurate dosing, bioavailability, and experimental variability.

Q3: Are there any published studies detailing successful this compound administration in animals?

Yes, some preclinical studies in rodents have reported the oral administration of this compound. For instance, studies in mice have used oral gavage, although the specific vehicle formulations are often not detailed in the publications. The lack of detailed public information on formulation is a significant challenge for researchers.

Q4: What are the potential safety concerns associated with this compound administration in animals?

Due to the limited number of formal preclinical safety studies, a complete safety profile of this compound has not been established. As with other SARMs, potential concerns include effects on the endocrine system. Researchers should carefully monitor animals for any signs of toxicity and conduct appropriate physiological and histopathological assessments.

Troubleshooting Guide: this compound Formulation and Administration

This guide addresses specific issues that may be encountered during the preparation and administration of this compound in animal experiments.

Issue 1: this compound Precipitation in Formulation

Problem: this compound powder does not dissolve or precipitates out of the chosen vehicle, leading to a non-homogenous suspension and inaccurate dosing.

Possible Causes:

  • Poor Solubility: this compound, like many steroidal compounds, likely has very low solubility in aqueous vehicles.

  • Incorrect Vehicle Selection: The chosen solvent or vehicle system may not be appropriate for solubilizing this compound at the desired concentration.

  • Temperature Effects: Changes in temperature during preparation or storage can affect solubility and cause the compound to crash out of solution.

Solutions:

  • Vehicle Selection:

    • Co-solvent Systems: For oral gavage, consider using a co-solvent system. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a more viscous vehicle such as polyethylene glycol (PEG 400) or corn oil. A general starting point could be a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For animals with potential sensitivity, reducing the DMSO concentration to 2% may be necessary.[2]

    • Oil-based Vehicles: Given its steroidal nature, this compound may have better solubility in oils. Consider using pharmaceutical-grade corn oil, sesame oil, or cottonseed oil.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

  • Solubility Testing:

    • Before preparing a large batch of formulation, it is highly recommended to perform small-scale solubility tests with different vehicles to determine the most suitable one for your desired concentration.

  • Preparation Technique:

    • Sonication: Use a sonicator to aid in the dissolution of this compound in the chosen vehicle.

    • Gentle Warming: Gentle warming of the vehicle can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound. Always check the stability of this compound at elevated temperatures.

Issue 2: Inconsistent Efficacy or High Variability in Results

Problem: Significant variation in experimental outcomes is observed between animals receiving the same dose of this compound.

Possible Causes:

  • Inaccurate Dosing: Due to a non-homogenous formulation, the actual dose administered to each animal may vary.

  • Poor Bioavailability: The formulation may not be efficiently absorbing in the gastrointestinal tract.

  • Compound Instability: this compound may be degrading in the formulation over time.

Solutions:

  • Ensure Homogenous Formulation:

    • If using a suspension, ensure it is vigorously and consistently mixed before each administration to ensure a uniform distribution of the compound.

  • Improve Bioavailability:

    • The use of oil-based vehicles or SEDDS can enhance the oral bioavailability of poorly soluble compounds.

  • Stability Assessment:

    • It is advisable to conduct a preliminary stability study of your this compound formulation. This can be as simple as preparing the formulation and visually inspecting for precipitation or changes in color over your intended use period at the designated storage temperature. For more rigorous assessment, analytical methods like HPLC can be used to quantify the concentration of this compound over time.

Data Presentation

Due to the limited availability of public, peer-reviewed quantitative data on this compound's physicochemical properties and pharmacokinetics, a comprehensive data table is not feasible at this time. Researchers are strongly encouraged to perform their own in-house assessments. Below is a template for how such data could be structured.

Table 1: Solubility of this compound in Common Vehicles (Hypothetical Data)

VehicleSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
DMSO> 50Freely soluble
PEG 400~10-20Soluble with sonication
Corn Oil~5-10Sparingly soluble
10% DMSO / 90% Corn Oil~15-25Soluble

Table 2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data for a 10 mg/kg Oral Dose)

ParameterValueUnit
Cmax500ng/mL
Tmax2hours
AUC(0-t)2500ng*h/mL
Half-life (t1/2)4hours
Bioavailability30%

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice (Example)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile water for injection

  • Sterile vials and syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study.

  • Dissolve this compound in DMSO: In a sterile vial, add the calculated amount of this compound powder. Add a minimal volume of DMSO (e.g., to make up 5-10% of the final volume) to completely dissolve the powder. Vortex or sonicate until a clear solution is obtained.

  • Add PEG 400: Add the required volume of PEG 400 (e.g., to make up 30-40% of the final volume) to the DMSO solution. Mix thoroughly.

  • Add Sterile Water: Slowly add sterile water to reach the final desired volume and concentration. Mix until a homogenous solution or fine suspension is achieved.

  • Storage: Store the formulation in a sterile, light-protected container at a controlled temperature (e.g., 4°C). Before each use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Note: The exact ratios of DMSO, PEG 400, and water should be optimized based on preliminary solubility and stability tests for the desired this compound concentration.

Mandatory Visualizations

Signaling Pathway of this compound

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Follistatin Follistatin Gene Transcription ARE->Follistatin Increases Follistatin_Protein Follistatin Protein Follistatin->Follistatin_Protein Leads to Myostatin Myostatin Follistatin_Protein->Myostatin Inhibits Muscle_Growth Increased Muscle Growth Follistatin_Protein->Muscle_Growth Promotes Myostatin->Muscle_Growth Inhibits

Caption: this compound binds to the Androgen Receptor, leading to increased Follistatin expression, which in turn inhibits Myostatin to promote muscle growth.

Experimental Workflow for an In Vivo this compound Study

YK11_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Solubility & Stability Testing) Randomization Randomization into Control & Treatment Groups Formulation->Randomization Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Randomization Dosing Daily Oral Gavage of this compound or Vehicle Randomization->Dosing Monitoring Daily Monitoring (Weight, Health) Dosing->Monitoring Tissue_Collection Tissue Collection (Muscle, Blood, etc.) Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA for Follistatin) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis Tissue_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A typical workflow for an in vivo study investigating the effects of this compound, from preparation to data analysis.

Decision Tree for Vehicle Selection

Vehicle_Selection_Decision_Tree Start Start: Need to Formulate this compound Solubility_Test Perform Preliminary Solubility Tests Start->Solubility_Test Aqueous_Soluble Is it soluble in aqueous buffers? Solubility_Test->Aqueous_Soluble Use_Aqueous Use Aqueous Buffer Aqueous_Soluble->Use_Aqueous Yes Try_Cosolvent Try Co-solvent System (e.g., DMSO/PEG 400/Water) Aqueous_Soluble->Try_Cosolvent No Cosolvent_Soluble Is it soluble and stable? Try_Cosolvent->Cosolvent_Soluble Use_Cosolvent Use Co-solvent System Cosolvent_Soluble->Use_Cosolvent Yes Try_Oil Try Oil-based Vehicle (e.g., Corn Oil) Cosolvent_Soluble->Try_Oil No Oil_Soluble Is it soluble and stable? Try_Oil->Oil_Soluble Use_Oil Use Oil-based Vehicle Oil_Soluble->Use_Oil Yes Consider_SEDDS Consider Advanced Formulation (e.g., SEDDS) Oil_Soluble->Consider_SEDDS No

Caption: A decision-making flowchart for selecting an appropriate vehicle for the oral administration of this compound.

References

YK11 Stability Testing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH PURPOSES ONLY. NOT FOR HUMAN CONSUMPTION.

This technical support center provides guidance on the stability testing of YK11, a selective androgen receptor modulator (SARM), for researchers, scientists, and drug development professionals. The information presented here is intended to offer a framework for designing and executing stability studies to ensure the quality and integrity of this compound samples under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

While specific, publicly available stability data for this compound is limited, general recommendations for similar research compounds suggest storing it in a cool, dry, and dark place. Some suppliers suggest a shelf-life of up to 3 years when stored at 20°C in a suitable solvent like polyglycols. For long-term storage, refrigeration at 2°C to 8°C is advisable to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

Due to its steroidal structure, this compound may be susceptible to hydrolysis, particularly of its ester and ether functionalities, and oxidation. Exposure to high temperatures, humidity, and UV light can accelerate these degradation processes. Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions are recommended to identify potential degradation products.

Q3: What analytical methods are suitable for this compound stability testing?

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. The method should be validated to ensure it is linear, accurate, precise, specific, and robust. Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) has also been used to detect this compound metabolites, which could serve as a reference for identifying degradation products.[1][2][3][4][5][6]

Q4: How can I ensure the integrity of my this compound solution during an experiment?

It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is to be stored, it should be kept at -20°C or -80°C in an airtight, light-resistant container. Before use, the solution should be allowed to come to room temperature slowly and vortexed to ensure homogeneity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Contamination of the sample or solvent.- Degradation of this compound.- Analyze a blank (solvent only) to check for contamination.- Prepare a fresh sample and re-inject.- If new peaks persist, it may indicate degradation. Proceed with peak identification and characterization.
Decrease in this compound peak area over time - Degradation of this compound.- Evaporation of the solvent.- Adsorption to the container surface.- Review storage conditions and ensure they are appropriate.- Use tightly sealed containers to prevent evaporation.- Consider using silanized vials to minimize adsorption.
Inconsistent analytical results - Improper sample preparation.- Issues with the HPLC system (e.g., leaks, column degradation).- Non-homogeneity of the sample.- Ensure accurate and consistent sample preparation techniques.- Perform system suitability tests before each analytical run.- Thoroughly mix the sample before taking an aliquot for analysis.
Precipitation of this compound in solution - Poor solubility of this compound in the chosen solvent.- Supersaturation of the solution.- Storage at low temperatures.- Use a co-solvent to improve solubility.- Gently warm and sonicate the solution to re-dissolve the precipitate.- If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.

Materials:

  • This compound (powder or in solution)

  • Validated stability-indicating HPLC method

  • Climate-controlled stability chambers

  • Appropriate storage containers (e.g., amber glass vials)

Methodology:

  • Place a sufficient number of this compound samples in their intended storage containers.

  • Divide the samples into two groups for long-term and accelerated stability testing.

  • Long-Term Storage: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated Storage: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • At each time point, analyze the samples for appearance, assay (concentration of this compound), and the presence of degradation products using the validated HPLC method.

  • Record and analyze the data to determine the shelf-life and identify any significant changes in the product over time.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Heating block or oven

  • Validated stability-indicating HPLC method with a mass spectrometer (LC-MS) for peak identification.

Methodology:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl and heat at 60°C for a specified period.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for a specified period.

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for a specified period.

  • Thermal Degradation: Heat this compound solution at a high temperature (e.g., 80°C) for a specified period.

  • For each condition, take samples at different time points and analyze them using the LC-MS method to separate and identify the parent drug and any degradation products.

  • Analyze an unstressed sample as a control.

Data Presentation

Table 1: Recommended Stability Testing Conditions for this compound

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Example of a Stability Data Summary Table

Time Point (Months)Storage ConditionAppearanceAssay (% of Initial)Total Degradation Products (%)
0-Clear, colorless solution100.0< 0.1
325°C/60%RHClear, colorless solution99.80.2
340°C/75%RHClear, colorless solution98.51.5
625°C/60%RHClear, colorless solution99.50.5
640°C/75%RHClear, slightly yellow solution95.24.8

Visualizations

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Follistatin Follistatin Expression ARE->Follistatin Increases Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits

Caption: this compound mechanism of action signaling pathway.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_reporting Reporting Prep Prepare this compound Samples LongTerm Long-Term (25°C/60%RH) Prep->LongTerm Accelerated Accelerated (40°C/75%RH) Prep->Accelerated Pull Pull Samples at Time Points LongTerm->Pull Accelerated->Pull HPLC HPLC Analysis (Assay, Impurities) Pull->HPLC Data Data Analysis HPLC->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Unexpected HPLC Peak Blank Analyze Blank Start->Blank Peak_in_Blank Peak Present in Blank? Blank->Peak_in_Blank Contamination Solvent/System Contamination Peak_in_Blank->Contamination Yes No_Peak_in_Blank No Peak in Blank Peak_in_Blank->No_Peak_in_Blank No Rerun Prepare Fresh Sample and Rerun No_Peak_in_Blank->Rerun Peak_Persists Peak Persists? Rerun->Peak_Persists Degradation Potential Degradation Product Peak_Persists->Degradation Yes No_Peak Issue Resolved Peak_Persists->No_Peak No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Method Development for Accurate YK11 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of YK11 in plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and execution of a quantitative method for this compound in plasma using LC-MS/MS.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. This compound Degradation: this compound is known to be unstable and can undergo hydrolysis.• Keep plasma samples frozen at -80°C until analysis.• Minimize freeze-thaw cycles.• Process samples on ice.• Evaluate the use of esterase inhibitors during sample collection and preparation.
2. Poor Extraction Recovery: The chosen extraction method (LLE or SPE) may not be optimal for this compound.For LLE: Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane/ethyl acetate mixtures). Adjust the pH of the plasma sample to ensure this compound is in a non-ionized state.• For SPE: Test different sorbents (e.g., C18, mixed-mode). Optimize wash and elution solvents. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading.
3. Ion Suppression/Enhancement: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of this compound in the mass spectrometer source.• Improve chromatographic separation to resolve this compound from interfering peaks.• Dilute the sample extract to reduce the concentration of interfering components.• Use a more rigorous sample cleanup method.• Infuse a solution of this compound post-column to identify regions of ion suppression in the chromatogram.[1][2]
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for the analyte or column.• Adjust the mobile phase pH to ensure this compound is in a single ionic form.• Optimize the gradient profile for better peak shape.• Ensure the injection solvent is compatible with the initial mobile phase conditions.
2. Column Overload or Contamination: Injecting too much sample or accumulation of matrix components on the column.• Reduce the injection volume.• Dilute the sample.• Use a guard column and replace it regularly.• Implement a column wash step at the end of each run.
3. Secondary Interactions: Analyte interaction with active sites on the column.• Use a column with end-capping to minimize silanol interactions.• Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase, but be cautious as this can cause ion suppression.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.• Use an automated liquid handler for extractions if possible.• Ensure thorough vortexing and centrifugation at each step.• Use a validated internal standard that mimics the behavior of this compound.
2. Instrument Instability: Fluctuations in the LC or MS system.• Allow the system to equilibrate fully before starting a run.• Check for leaks in the LC system.• Monitor system suitability by injecting a standard sample at regular intervals during the run.
Carryover (Signal Detected in Blank Injections) 1. Adsorption of this compound: The analyte may be adsorbing to components of the LC system (e.g., injector, column).• Optimize the needle wash solution in the autosampler. Use a strong organic solvent, potentially with an acid or base modifier.• Use a shallower gradient to ensure the analyte is fully eluted from the column.• Inject a blank after a high concentration sample to assess carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting this compound and other SARMs from plasma.[3][4] Given this compound's steroidal structure, an SPE method using a C18 or similar reversed-phase sorbent is a strong candidate. However, LLE with a solvent like methyl tert-butyl ether (MTBE) has also been shown to be effective for other SARMs and may be a simpler starting point.[3] The optimal method should be determined empirically by evaluating extraction recovery, matrix effects, and cleanliness of the final extract.

Q2: How should I store my plasma samples for this compound analysis?

A2: Due to the potential for hydrolysis, it is crucial to store plasma samples at -80°C for long-term storage. For short-term storage, 2-8°C is acceptable, but analysis should be performed as soon as possible. Minimize freeze-thaw cycles to prevent degradation.

Q3: What type of internal standard (IS) should I use?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not available, a structurally similar compound that is not present in the samples and has similar extraction and ionization properties can be used. Another SARM or a synthetic steroid could be considered, but validation will be more extensive.

Q4: I am seeing a signal for this compound in my blank plasma. What could be the cause?

A4: This could be due to carryover from a previous injection or contamination of the blank plasma itself. To troubleshoot, inject several solvent blanks after a high concentration standard to see if the signal decreases. If it does, this indicates carryover, and the needle wash method should be optimized. If the signal remains constant in the blank plasma, the matrix itself may be contaminated or there may be an interfering endogenous compound with the same mass and retention time.

Q5: What are the expected challenges in developing a quantitative method for this compound?

A5: Key challenges include the potential for in-source instability or degradation, its non-approved status leading to a lack of certified reference materials, and its extensive metabolism which may lead to low plasma concentrations of the parent compound. Careful optimization of sample handling, extraction, and LC-MS/MS conditions is critical.

Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound in plasma. These should be considered as a starting point and require full validation.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., this compound-d3 in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Procedure (using a C18 SPE cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50:50 methanol:water.

    • Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters (Hypothetical)
Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined empiricallyIS: To be determined empirically
Source Temp. 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

As no validated method for this compound in plasma has been published, the following table presents typical performance characteristics that should be targeted during method validation.

Validation Parameter Acceptance Criteria Example Target Value
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To cover expected concentrations0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)< 10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Extraction Recovery Consistent and reproducible> 75%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 15%
LLOQ Signal-to-noise > 100.1 ng/mL

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its quantification.

G cluster_0 Experimental Workflow for this compound Quantification plasma Plasma Sample is Add Internal Standard (IS) plasma->is extraction Sample Extraction (LLE or SPE) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_1 This compound Signaling Pathway This compound This compound ar Androgen Receptor (AR) This compound->ar nucleus Nucleus ar->nucleus Translocation are Androgen Response Element (ARE) transcription Gene Transcription are->transcription Binding follistatin Follistatin (Increased Expression) transcription->follistatin myostatin Myostatin follistatin->myostatin Inhibits muscle Muscle Growth (Anabolic Effect) myostatin->muscle Inhibits inhibition Inhibition

Caption: Proposed signaling pathway for this compound's anabolic effects.[5][6]

References

Technical Support Center: Investigating YK11 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of YK11 in animal models. It addresses the significant challenge of inter-animal variability in response to this compound treatment through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its chemical structure is derived from dihydrotestosterone (DHT).[1] Unlike most non-steroidal SARMs, this compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like testosterone.[1][2] Additionally, this compound has been shown in vitro to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][3] Myostatin is a protein that naturally limits muscle growth.[4] By inhibiting myostatin, this compound is proposed to have strong anabolic effects.[5][6]

Q2: Why am I observing significant variability in muscle mass gain between individual animals in the same treatment group?

A2: Inter-individual variability is a common challenge in preclinical research and can be particularly pronounced when studying anabolic agents.[7] Several factors can contribute to this:

  • Genetic Background: Even within the same inbred strain of mice or rats, subtle genetic differences can lead to varied responses.[7] Different strains (e.g., C57BL/6 vs. BALB/c mice) can have inherently different muscle physiology and metabolic rates.[8]

  • Age and Sex: The anabolic response can be influenced by the age and hormonal status of the animals. Puberty, for instance, is a period of significant hormonal change that can affect muscle development.[9]

  • Housing and Environmental Conditions: Factors such as cage density, environmental enrichment, and ambient temperature can influence stress levels (cortisol) and physical activity, thereby affecting muscle metabolism.

  • Diet and Nutrition: The composition of the diet, particularly protein content, and the caloric intake of individual animals can significantly impact their ability to build muscle mass.

  • Compound Administration: Inconsistencies in the preparation of the this compound solution, injection volume, or injection site can lead to variable absorption and bioavailability.[10]

  • Underlying Health Status: Subclinical infections or other health issues can affect an animal's metabolism and response to treatment.

Q3: What are the potential reasons for inconsistent results in my molecular analyses (Western Blot, qPCR)?

A3: Inconsistent molecular data can arise from both the biological variability mentioned in Q2 and technical issues during sample processing and analysis.

  • For Western Blotting: Issues such as poor protein transfer, incorrect antibody concentrations, insufficient blocking, or problems with the detection reagents can all lead to weak or inconsistent signals.[1][4] Protein degradation during sample collection and processing is also a common culprit.[3]

  • For qPCR: The quality and integrity of the extracted RNA are critical. Variability can be introduced by inefficient reverse transcription, suboptimal primer design, and inconsistent pipetting.[11] The choice of reference genes for normalization is also crucial, as their expression can sometimes vary between tissues and treatment conditions.[12]

Q4: Are there established dosing guidelines for this compound in animal studies?

A4: There are no universally established or validated dosing guidelines for this compound in preclinical animal models due to a lack of published, peer-reviewed studies. Anecdotal reports from non-clinical settings suggest a wide range of dosages, but these are not based on rigorous scientific evaluation.[13] Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental goals. It is crucial to start with low doses and carefully monitor for both efficacy and potential adverse effects.

II. Troubleshooting Guides

Guide 1: High Variability in Anabolic Response (Muscle Growth)
Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent change in muscle weight (e.g., tibialis anterior, gastrocnemius) across animals in the this compound group. 1. Animal-related factors: Differences in baseline weight, age, or genetic background.1a. Ensure tight control over animal specifications. Use littermates where possible and randomize animals into groups based on body weight. 1b. Increase sample size to improve statistical power.
2. Dosing and Administration: Inaccurate dosing, inconsistent vehicle preparation, or variable absorption from the injection site.2a. Prepare fresh this compound solutions regularly and ensure complete solubilization. 2b. Standardize the injection procedure (e.g., subcutaneous injection in the dorsal neck region) and ensure all personnel are consistently trained.[7][14] 2c. Consider using a vehicle known for consistent subcutaneous absorption, such as sesame oil, but be mindful of potential inflammatory responses with certain excipients.[15]
3. Environmental and Dietary Factors: Variations in food consumption, physical activity levels, or stress due to housing conditions.3a. House animals individually to monitor food intake accurately, if feasible and ethically approved. 3b. Ensure uniform cage conditions (bedding, enrichment, temperature).
Guide 2: Discrepancies in Molecular Data (Myostatin/Follistatin Pathways)
Observed Issue Potential Cause(s) Recommended Action(s)
Western Blot: Inconsistent levels of Follistatin or Myostatin. 1. Sample Quality: Protein degradation during tissue harvesting or extraction.1a. Harvest tissues quickly and immediately snap-freeze in liquid nitrogen. 1b. Always use fresh protease inhibitors in your lysis buffer.[3]
2. Technical Execution: Inefficient protein transfer, suboptimal antibody concentrations, or insufficient washing/blocking.2a. Verify protein transfer using a total protein stain like Ponceau S. 2b. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. 2c. Ensure blocking is performed for at least 1 hour and that washes are sufficient to reduce background.[1]
qPCR: High variability in Follistatin or Myostatin mRNA expression. 1. RNA Quality: RNA degradation or contamination with genomic DNA.1a. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding. 1b. Perform a DNase treatment step to remove any contaminating genomic DNA.
2. Assay Variability: Inconsistent reverse transcription efficiency or pipetting errors.2a. Use a high-quality reverse transcriptase and standardized amounts of RNA for cDNA synthesis. 2b. Use technical replicates for each sample to assess pipetting accuracy.[16]
3. Normalization Issues: Unstable reference gene(s).3a. Validate multiple reference genes for your specific tissue and experimental conditions. Do not rely on a single, unvalidated reference gene.[12]

III. Data Presentation

Due to the limited availability of peer-reviewed in vivo data for this compound, the following tables are presented as templates for how researchers should structure and report their findings, supplemented with available in vitro data.

Table 1: Summary of In Vitro Effects of this compound

Cell LineCompoundConcentrationKey FindingReference
C2C12 MyoblastsThis compound100-500 nMIncreased expression of myogenic regulatory factors (MyoD, Myf5, myogenin)[3]
C2C12 MyoblastsThis compound500 nMSignificantly induced follistatin expression[3]
C2C12 MyoblastsDHT500 nMDid not induce follistatin expression[3]
MC3T3-E1 OsteoblastsThis compound100-500 nMIncreased osteoblast proliferation and differentiation[2]

Table 2: Illustrative Template for In Vivo Anabolic and Androgenic Activity in a Rodent Model

Treatment Group (n=8/group)Dose (mg/kg/day)Body Weight Change (%)Levator Ani Muscle Weight (mg)Prostate Weight (mg)
Vehicle Control0DataDataData
Testosterone Propionate1DataDataData
This compound1DataDataData
This compound5DataDataData
This compound10DataDataData
This table is a template. Researchers should populate it with their own experimental data.

IV. Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as a partial agonist at the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus to modulate gene expression. Uniquely, this compound also robustly induces the expression of Follistatin, which in turn binds to and inhibits Myostatin, a negative regulator of muscle growth. This dual mechanism is thought to be responsible for its potent myoanabolic effects.

YK11_Signaling_Pathway cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation Follistatin Follistatin (FST) Gene Nucleus->Follistatin Induces Transcription FST_mRNA FST mRNA Follistatin->FST_mRNA FST_Protein Secreted Follistatin FST_mRNA->FST_Protein Translation Myostatin Myostatin FST_Protein->Myostatin Inhibits Inhibited_Myostatin Inhibited Myostatin Muscle_Growth Increased Muscle Growth Inhibited_Myostatin->Muscle_Growth Promotes

Caption: this compound's dual-action signaling pathway in muscle cells.

General Experimental Workflow for In Vivo Assessment

A standardized workflow is critical to minimize variability when assessing the in vivo effects of this compound. This includes acclimatization, baseline measurements, treatment administration, and endpoint analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily this compound/Vehicle Administration (e.g., 4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Health) Treatment->Monitoring Euthanasia Euthanasia & Tissue Harvesting Monitoring->Euthanasia Tissue_Weight Muscle & Organ Weight Measurement Euthanasia->Tissue_Weight Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Euthanasia->Molecular_Analysis

Caption: Standardized workflow for in vivo this compound studies.

Troubleshooting Logic for Inconsistent Results

When faced with high variability in experimental outcomes, a logical troubleshooting process can help identify the root cause.

Troubleshooting_Logic rect_node rect_node Start High Variability Observed? Check_Animals Review Animal Specifications? (Strain, Age, Sex) Start->Check_Animals Check_Protocols Review Dosing & Admin Protocols? Check_Animals->Check_Protocols Consistent Result_Animals Source: Biological Variability Action: Refine inclusion criteria, increase sample size. Check_Animals->Result_Animals Inconsistent Check_Environment Review Housing & Husbandry? Check_Protocols->Check_Environment Consistent Result_Protocols Source: Technical Error Action: Retrain personnel, standardize vehicle prep. Check_Protocols->Result_Protocols Inconsistent Check_Molecular Review Molecular Assay Protocols? Check_Environment->Check_Molecular Consistent Result_Environment Source: Environmental Factors Action: Standardize cage density, diet, and enrichment. Check_Environment->Result_Environment Inconsistent Result_Molecular Source: Assay Performance Action: Validate reagents, optimize protocols (e.g., antibodies, primers). Check_Molecular->Result_Molecular Inconsistent

Caption: Troubleshooting flowchart for inconsistent this compound results.

Protocol 1: this compound Administration in Rodents (Subcutaneous)

Objective: To provide a standardized protocol for the subcutaneous administration of this compound to mice or rats.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile sesame oil, DMSO, PEG300). Note: The choice of vehicle is critical and may require optimization. A common vehicle for SARMs is a solution of PEG300 and ethanol.

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats).[7][14]

  • Analytical balance and appropriate weighing supplies.

  • Vortex mixer and/or sonicator.

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a combination vehicle, ensure all components are thoroughly mixed.

  • This compound Solution Preparation: a. Accurately weigh the required amount of this compound powder. b. In a sterile tube, dissolve the this compound powder in a small amount of the primary solvent (e.g., DMSO) by vortexing or brief sonication. c. Gradually add the remaining vehicle components to reach the final desired concentration and volume. Ensure the final solution is clear and homogenous. d. Prepare fresh daily or as stability allows. Protect from light if the compound is light-sensitive.

  • Animal Restraint and Injection: a. Gently restrain the mouse or rat. For subcutaneous injection, the loose skin over the dorsal midline (scruff) is the preferred site.[14] b. Tent the skin using your thumb and forefinger. c. Insert the needle, bevel up, into the base of the skin tent, parallel to the spine. d. Aspirate briefly by pulling back the plunger to ensure the needle is not in a blood vessel. e. Inject the solution slowly and smoothly. f. Withdraw the needle and return the animal to its cage.

  • Dose Calculation: The injection volume should be calculated based on the animal's most recent body weight to ensure accurate mg/kg dosing. Recommended maximum subcutaneous injection volumes are typically up to 5 ml/kg for mice and rats.

Protocol 2: Western Blot for Follistatin and Myostatin

Objective: To detect changes in Follistatin and Myostatin protein levels in muscle tissue.

Materials:

  • Muscle tissue samples (snap-frozen).

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (wet transfer recommended) and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Follistatin, anti-Myostatin, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and Electrophoresis: Normalize all samples to the same protein concentration. Add Laemmli buffer and heat samples. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with a Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[1]

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Wash the membrane 3 times for 5-10 minutes each with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Repeat the wash steps.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Protocol 3: qPCR for Follistatin and Myostatin Gene Expression

Objective: To quantify changes in Follistatin and Myostatin mRNA levels in muscle tissue.

Materials:

  • Muscle tissue samples (snap-frozen in an RNA-stabilizing solution or directly).

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • DNase I.

  • cDNA synthesis kit.

  • qPCR primers for target genes (Follistatin, Myostatin) and validated reference genes (e.g., Gapdh, Actb, Rpl13a).

  • SYBR Green or TaqMan qPCR master mix.

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from muscle tissue according to the kit manufacturer's protocol.

  • RNA Quality Control and DNase Treatment: Quantify RNA concentration and assess purity (A260/280 ratio). Perform a DNase treatment to eliminate any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction Setup: a. Prepare a master mix containing qPCR master mix, forward and reverse primers, and nuclease-free water. b. Aliquot the master mix into qPCR plates/tubes. c. Add diluted cDNA to each reaction. Include technical replicates for each sample. d. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm no genomic DNA amplification.

  • qPCR Run: Run the plate on a qPCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: a. Determine the quantification cycle (Cq) for each reaction. b. Normalize the Cq value of the target gene to the geometric mean of at least two validated reference genes (ΔCq). c. Calculate the relative expression changes using the ΔΔCq method.[17]

References

Navigating In Vivo Studies with YK11: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing YK11 in in vivo experiments. It offers troubleshooting advice for common challenges, detailed experimental protocols, and a comprehensive FAQ section to facilitate the smooth execution of your studies and ensure sustained exposure of the compound.

Troubleshooting Guide: Overcoming Common Hurdles in this compound In Vivo Research

Researchers may encounter several challenges when working with a hydrophobic compound like this compound in animal models. This guide provides solutions to common problems to ensure the integrity and reproducibility of your experimental data.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Low this compound Exposure - Poor Solubility: this compound is hydrophobic and may not fully dissolve in the chosen vehicle, leading to inaccurate dosing. - Vehicle Instability: The this compound-vehicle suspension may not be stable, causing the compound to settle out over time. - Improper Administration: Incorrect oral gavage technique can lead to dosing errors or aspiration.- Optimize Vehicle Formulation: Utilize a vehicle suitable for hydrophobic compounds. A common choice is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. For enhanced solubility, a co-solvent system such as polyethylene glycol 300 (PEG300) in combination with a surfactant like Tween 80 can be effective. - Ensure Homogeneity: Vigorously vortex or sonicate the this compound suspension immediately before each administration to ensure a uniform distribution of the compound. - Refine Gavage Technique: Ensure proper training on oral gavage to minimize animal stress and ensure accurate delivery to the stomach. Consider alternative, less stressful methods like voluntary oral administration in a palatable jelly if the experimental design allows.
High Variability in Animal Response - Inconsistent Dosing: As mentioned above, poor solubility and vehicle instability can lead to variable doses between animals. - Animal Stress: Improper handling and administration techniques can induce stress, which can affect physiological responses and compound metabolism. - Biological Variation: Natural differences in metabolism and response exist between individual animals.- Standardize Dosing Procedure: Implement a strict and consistent protocol for vehicle preparation and administration. - Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their environment and handling procedures before the start of the experiment. - Increase Sample Size: A larger cohort of animals can help to mitigate the effects of individual biological variability on the overall results.
Adverse Events in Study Animals - Vehicle Toxicity: Some organic solvents or high concentrations of surfactants can have toxic effects. - Compound-Related Toxicity: Although research is ongoing, high doses of SARMs may have off-target effects.[1] - Gavage-Related Injury: Improper technique can cause esophageal or gastric injury.- Conduct Vehicle Safety Studies: If using a novel vehicle formulation, it is crucial to conduct a preliminary study to assess its tolerability in the animal model. - Dose-Ranging Studies: Perform a dose-escalation study to identify a therapeutically effective dose with an acceptable safety profile. - Monitor Animal Welfare: Closely monitor animals for any signs of distress, weight loss, or changes in behavior.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosing frequency for this compound in vivo to maintain sustained exposure?

A1: Based on an estimated half-life of 6-12 hours, splitting the total daily dose into two administrations is recommended to maintain more stable plasma concentrations of this compound's metabolites.[2]

Q2: What is a suitable vehicle for oral administration of this compound in rodents?

A2: Due to its hydrophobic nature, this compound is often administered as a suspension. A commonly used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. For compounds with very poor solubility, a formulation containing a mixture of PEG300, DMSO, and Tween 80 in saline can be considered, though the potential for vehicle-induced effects should be evaluated.

Q3: How can I be sure my this compound is fully dissolved or adequately suspended for dosing?

A3: Visual inspection is the first step; there should be no visible clumps of powder. For suspensions, the liquid should appear uniformly cloudy after vigorous mixing. It is critical to vortex or sonicate the suspension immediately before each gavage to ensure homogeneity.

Q4: Are there any known pharmacokinetic parameters for this compound?

A4: There is a lack of publicly available, detailed pharmacokinetic studies for this compound providing specific parameters like Cmax, Tmax, and oral bioavailability. However, studies on other SARMs in rats have shown oral bioavailability ranging from 23% to 60% with half-lives of a few hours.[3] It is important to note that this compound is extensively metabolized, and intact this compound is not typically detected in urine.[4]

Q5: What is the primary mechanism of action of this compound that I should be assessing in my in vivo model?

A5: this compound has a dual mechanism of action. It is a partial agonist of the androgen receptor and, notably, it significantly increases the expression of follistatin.[2][5][6][7] This increase in follistatin leads to the inhibition of myostatin, a negative regulator of muscle growth. Therefore, key endpoints to assess would include changes in muscle mass, fiber size, and the expression levels of follistatin and myostatin.

Quantitative Data Summary

The following table summarizes available quantitative data from in vivo studies involving this compound. Due to the limited number of published preclinical studies, data is sparse.

Parameter Animal Model This compound Dose Result Reference
Hippocampal Effects Wistar Rats0.35 g/kgAlterations in neurochemical function and memory consolidation.[8]de Oliveira et al., 2024
Myogenic Differentiation C2C12 Myoblasts (in vitro)Not specifiedSignificantly increased mRNA levels of MyoD, Myf5, and myogenin compared to DHT.[2]Kanno et al., 2013

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension in Rodents

This protocol provides a general guideline for the preparation and oral gavage of a this compound suspension.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile water

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the appropriate amount of this compound powder and place it in a sterile tube or vial.

    • Add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

    • If available, sonicate the suspension for 5-10 minutes to further break down any agglomerates.

  • Oral Administration (Gavage):

    • Gently restrain the animal.

    • Vigorously vortex the this compound suspension immediately before drawing it into the syringe to ensure a homogenous dose.

    • Measure the correct volume of the suspension based on the animal's body weight.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for a short period after administration to ensure there are no signs of distress.

Visualizing this compound's Mechanism of Action

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound as a partial androgen receptor agonist and a myostatin inhibitor.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonism Myostatin Myostatin Myostatin_Receptor Myostatin Receptor (ActRIIB) Myostatin->Myostatin_Receptor Follistatin Follistatin Follistatin->Myostatin Inhibition Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Upregulation Myogenic_Genes Myogenic Genes AR->Myogenic_Genes Activation SMAD23 SMAD2/3 Myostatin_Receptor->SMAD23 Follistatin_Gene->Follistatin Expression & Secretion Muscle_Growth Increased Muscle Growth & Differentiation Myogenic_Genes->Muscle_Growth pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Phosphorylation Muscle_Growth_Inhibition Inhibition of Muscle Growth pSMAD23->Muscle_Growth_Inhibition Promotes

Caption: Dual signaling pathway of this compound in muscle cells.

Experimental Workflow for In Vivo this compound Study

The diagram below outlines a typical experimental workflow for an in vivo study investigating the effects of this compound on muscle growth.

YK11_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) acclimatization Acclimatization Period (1-2 weeks) animal_model->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization vehicle_prep Prepare this compound Suspension & Vehicle Control randomization->vehicle_prep dosing Daily Oral Gavage (e.g., Twice Daily) vehicle_prep->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia muscle_analysis Muscle Weight & Histology (Fiber Size) euthanasia->muscle_analysis biochemical_analysis Biochemical Assays (Follistatin, Myostatin levels) euthanasia->biochemical_analysis data_analysis Statistical Analysis muscle_analysis->data_analysis biochemical_analysis->data_analysis

Caption: Workflow for a typical in vivo this compound study.

References

Technical Support Center: Validating the Specific Effects of YK11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and implementing robust control experiments to validate the specific effects of YK11. Given this compound's dual mechanism of action as a partial agonist of the Androgen Receptor (AR) and an inhibitor of Myostatin, it is crucial to dissect these two pathways to accurately interpret experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to delineate the AR-mediated and Myostatin-inhibitory effects of this compound.

In Vitro Experimentation: C2C12 Myoblasts

Issue 1: Inconsistent or minimal myogenic differentiation in C2C12 cells treated with this compound.

  • Possible Cause 1: Suboptimal Cell Culture Conditions. C2C12 myoblasts are sensitive to culture conditions, which can impact their differentiation capacity.

  • Solution:

    • Ensure cells are not overgrown before inducing differentiation. Proliferating myoblasts should be maintained at 50-70% confluency.

    • Use a low-serum differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.

    • Regularly test for and treat any mycoplasma contamination, which can significantly affect cell behavior.

  • Possible Cause 2: Ineffective this compound Concentration. The dose-response of this compound can vary between cell batches and experimental setups.

  • Solution:

    • Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration of this compound for inducing myogenic differentiation in your specific C2C12 subclone.

    • Use appropriate vehicle controls (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

Issue 2: Difficulty in attributing observed effects solely to AR agonism or Myostatin inhibition.

  • Possible Cause: Confounding activities of this compound's dual mechanism.

  • Solution: Implement specific control experiments to isolate each pathway.

    • To Isolate Myostatin Inhibition Effects: Utilize siRNA-mediated knockdown of the Androgen Receptor. By reducing AR expression, any remaining myogenic effect of this compound can be more confidently attributed to its impact on the Myostatin pathway.

    • To Isolate Androgen Receptor Effects: Employ CRISPR/Cas9 to create a Myostatin knockout C2C12 cell line. In these cells, the Myostatin pathway is already inactivated, so any observed effects of this compound would be mediated through the Androgen Receptor.

    • Pharmacological Inhibition: Use a well-characterized AR antagonist, such as bicalutamide, to block AR-mediated signaling. Co-treatment of C2C12 cells with this compound and bicalutamide will help to parse out the AR-dependent effects.

Experimental Workflow: Differentiating this compound's Mechanisms

G cluster_0 Isolating Myostatin Pathway Effects cluster_1 Isolating Androgen Receptor Pathway Effects C2C12 C2C12 Myoblasts siRNA_AR Transfect with AR siRNA C2C12->siRNA_AR YK11_treat_siRNA Treat with this compound siRNA_AR->YK11_treat_siRNA Analysis_Myo Analyze Myogenic Markers (e.g., MyoD, Myogenin) YK11_treat_siRNA->Analysis_Myo MSTN_KO Myostatin KO C2C12 Cells (CRISPR/Cas9) YK11_treat_KO Treat with this compound MSTN_KO->YK11_treat_KO Analysis_AR Analyze AR Target Genes (e.g., IGF-1, c-Myc) YK11_treat_KO->Analysis_AR

Caption: Workflow for dissecting this compound's dual mechanisms in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound experiment in C2C12 cells?

A1:

  • Positive Controls:

    • For AR agonism: Dihydrotestosterone (DHT) to induce AR-dependent myogenic differentiation.

    • For Myostatin inhibition: Recombinant Follistatin to induce myogenic differentiation by directly inhibiting Myostatin.

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Non-targeting siRNA (scramble siRNA) for AR knockdown experiments to control for off-target effects of the transfection process.

    • A non-targeting gRNA in a wild-type C2C12 line for CRISPR/Cas9 experiments to control for the effects of the gene-editing machinery.

Q2: How can I confirm the knockdown of the Androgen Receptor after siRNA transfection?

A2: You should validate the knockdown at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): Measure AR mRNA levels relative to a stable housekeeping gene (e.g., GAPDH, β-actin). A significant reduction in AR mRNA in the siRNA-treated group compared to the non-targeting control confirms transcriptional knockdown.

  • Western Blot: Assess AR protein levels. A visible decrease in the AR protein band in the siRNA-treated cells compared to controls confirms successful protein knockdown.

Q3: What are the expected downstream gene expression changes when this compound's effects are mediated through the Androgen Receptor versus Myostatin inhibition?

A3: The expected changes are summarized in the table below.

Pathway ActivatedUpstream MarkerDownstream Target Genes (Expected Change)
Androgen Receptor Increased nuclear translocation of ARUp-regulation: IGF-1, c-Myc[1][2][3] Down-regulation: Myogenin[1][4][5]
Myostatin Inhibition Increased Follistatin expression[6]Up-regulation: MyoD, MyogeninDown-regulation: Atrogenes (e.g., MuRF1, Atrogin-1)

Q4: What is the best way to quantify changes in myogenic differentiation?

A4: A multi-faceted approach is recommended:

  • Morphological Analysis: Measure myotube diameter and fusion index (number of nuclei per myotube) using microscopy and image analysis software.

  • Protein Expression: Quantify the expression of key myogenic proteins such as Myosin Heavy Chain (MHC) and Myogenin by Western blot.

  • Gene Expression: Analyze the mRNA levels of myogenic regulatory factors (MyoD, Myogenin) and muscle-specific proteins (MHC) using qPCR.

Key Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of the Androgen Receptor in C2C12 Myoblasts
  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Use validated siRNA sequences targeting the mouse Androgen Receptor. A pool of 2-3 different siRNAs is recommended to improve knockdown efficiency and reduce off-target effects.

    • Prepare a non-targeting (scramble) siRNA as a negative control.

  • Transfection:

    • Dilute the siRNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells in fresh, antibiotic-free growth medium.

  • Post-Transfection:

    • Incubate the cells for 24-48 hours.

    • After the incubation period, switch to differentiation medium containing either this compound or the vehicle control.

  • Validation and Analysis:

    • After 48-72 hours of differentiation, harvest cells for qPCR and Western blot analysis to confirm AR knockdown and assess myogenic markers.

Protocol 2: Pharmacological Inhibition of the Androgen Receptor with Bicalutamide
  • Cell Culture: Culture C2C12 myoblasts to near confluency in growth medium.

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with bicalutamide (typically 1-10 µM) for 1-2 hours in differentiation medium before adding this compound. This ensures the AR is blocked prior to this compound exposure.

  • Co-treatment: Add this compound to the bicalutamide-containing differentiation medium. Include control groups with vehicle, this compound alone, and bicalutamide alone.

  • Incubation: Differentiate the cells for 48-72 hours.

  • Analysis: Harvest the cells to analyze myogenic markers (MHC, Myogenin) by Western blot and qPCR. A reduction in this compound-induced myogenesis in the presence of bicalutamide indicates an AR-mediated effect.

Signaling Pathway Overview

G cluster_this compound This compound cluster_AR Androgen Receptor Pathway cluster_Myostatin Myostatin Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin This compound->Follistatin Increases Expression AR_translocation Nuclear Translocation AR->AR_translocation ARE Androgen Response Element AR_translocation->ARE AR_target_genes AR Target Gene Expression (e.g., IGF-1, c-Myc) ARE->AR_target_genes Myogenesis_AR Myogenesis AR_target_genes->Myogenesis_AR Myostatin_Inhibition Follistatin->Myostatin_Inhibition Myostatin Myostatin Myostatin->Myostatin_Inhibition Myogenic_Precursors Myogenic Precursor Cells Myostatin_Inhibition->Myogenic_Precursors Promotes Differentiation Myogenesis_Myo Myogenesis Myogenic_Precursors->Myogenesis_Myo

Caption: Dual signaling pathways of this compound.

References

Mitigating Potential Confounding Factors in YK11 Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential confounding factors during preclinical studies of YK11. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and its primary mechanism of action? This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism involves partial agonism of the androgen receptor (AR), leading to anabolic effects in muscle and bone tissue.[1][2] Uniquely, this compound also functions as a myostatin inhibitor by significantly increasing the expression of follistatin, an antagonist of myostatin.[1][3][4]
How does this compound differ from non-steroidal SARMs? The key difference lies in its chemical structure. This compound has a steroidal backbone, similar to dihydrotestosterone (DHT), which distinguishes it from most other SARMs that are non-steroidal.[1] This structural characteristic may contribute to a different pharmacological profile and potential for off-target effects compared to non-steroidal SARMs.
What are the most critical confounding factors to consider in this compound research? The most significant confounding factors include its dual mechanism of action (AR agonism and myostatin inhibition), potential for off-target effects due to its steroidal structure, dose- and duration-dependent testosterone suppression, and the lack of comprehensive in vivo data on its effects on various tissues, including the liver and connective tissues.[5][6]
Is this compound approved for human use? No, this compound is not approved for human use and is classified as an experimental compound.[1] Its sale is intended for research purposes only.

Troubleshooting Guides

In Vitro Experimentation

Q1: I am not observing the expected myogenic differentiation in my C2C12 cell culture with this compound treatment. What could be the issue?

A1: Several factors could be at play. Consider the following troubleshooting steps:

  • Cell Seeding Density: Ensure an optimal cell seeding density. Overly confluent or sparse cultures can affect differentiation. A density of 5,000 cells per well in a 96-well plate has been shown to be effective for C2C12 proliferation and subsequent differentiation.

  • Differentiation Medium: Confirm that you are using the correct differentiation medium. Typically, this involves a switch from a high-serum growth medium (e.g., 10% FBS) to a low-serum medium (e.g., 2% horse serum) to induce differentiation.[2]

  • This compound Concentration and Purity: Verify the concentration and purity of your this compound compound. In vitro studies have effectively used concentrations around 500 nM.[2][4] Impurities or degradation of the compound can significantly impact results.

  • Incubation Time: Myogenic differentiation is a time-dependent process. Ensure you are allowing sufficient time for differentiation to occur, which can be several days.[2]

  • Control Compound: Always include a positive control, such as Dihydrotestosterone (DHT), to validate your assay system. This compound has been shown to induce more significant upregulation of myogenic regulatory factors (MyoD, Myf5, myogenin) compared to DHT.[1][4][7]

Q2: My cell viability assay (e.g., MTT, MTS) results are inconsistent when treating cells with this compound. What should I check?

A2: Inconsistent viability results can stem from several sources:

  • Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included).

  • Metabolic Interference: Tetrazolium-based assays (MTT, MTS, XTT) measure metabolic activity. If this compound affects cellular metabolism directly, it could confound the results. Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Incubation Time with Assay Reagent: The incubation time for viability reagents can be critical. Follow the manufacturer's protocol carefully, as both under- and over-incubation can lead to inaccurate results.

In Vivo Experimentation

Q3: How do I select an appropriate animal model and dosage for this compound studies?

A3: The choice of animal model and dosage is critical for obtaining meaningful and reproducible data.

  • Animal Model Selection: Rodent models, such as mice and rats, are commonly used for SARM research. The specific strain should be chosen based on the research question (e.g., C57BL/6 mice for muscle hypertrophy studies, Wistar rats for broader physiological assessments).[8] Be aware that inter-species differences in metabolism and myostatin levels can be a confounding factor.[9]

  • Dosage Selection: Preclinical studies have used a wide range of dosages. For example, a study on rat hippocampus used 0.35 g/kg.[8] It is crucial to perform a dose-response study to determine the optimal dose for the desired effect while minimizing potential toxicity. Always start with a low dose and escalate.

  • Route of Administration: The route of administration (e.g., oral gavage, subcutaneous injection) will affect the pharmacokinetics of this compound. Choose a route that is relevant to potential therapeutic applications and maintain consistency throughout the study.

Q4: I am concerned about potential testosterone suppression in my animal model. How can I mitigate and measure this?

A4: Testosterone suppression is a known potential side effect of SARMs.[5]

  • Monitoring: Regularly monitor serum testosterone levels throughout the study. Blood samples can be collected at baseline, mid-study, and at the endpoint.

  • Dose and Duration: Suppression is often dose- and duration-dependent. Use the lowest effective dose for the shortest necessary duration to minimize this effect.

  • Washout Period: If the experimental design allows, include a washout period after this compound administration to observe if testosterone levels return to baseline.

Q5: What are the best practices to avoid bias in in vivo this compound research?

A5: To ensure the robustness of your findings, implement the following:

  • Randomization: Randomly assign animals to treatment and control groups to prevent selection bias.

  • Blinding: Whenever possible, the researchers administering the compound and assessing the outcomes should be blinded to the treatment groups to prevent observer bias.[10]

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the delivery vehicle.

  • Detailed Reporting: Follow reporting guidelines such as the ARRIVE guidelines to ensure transparency and reproducibility of your experimental design and results.

Data Presentation

Due to the preclinical and often anecdotal nature of much of the available this compound data, comprehensive quantitative tables on confounding factors are limited. The following tables summarize available data and highlight areas where further research is needed.

Table 1: Summary of In Vitro this compound Concentrations and Observed Effects

Cell LineConcentrationObserved EffectReference
C2C12 Myoblasts500 nMIncreased expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.[2][4]
MC3T3-E1 Osteoblasts0.1 - 1.0 µMIncreased cell proliferation, mineralization, and expression of osteoblast differentiation markers.[11]
MDA-MB-453 Breast Cancer CellsNot specifiedGene-selective transactivation mediated by the androgen receptor.[12]

Table 2: Summary of In Vivo this compound Dosages and Reported Outcomes in Rodent Models

Animal ModelDosageRoute of AdministrationReported OutcomeReference
Wistar Rats0.35 g/kgOral gavageAlterations in hippocampal neurochemistry, including increased pro-inflammatory cytokines.[8]

Table 3: Potential Confounding Factors and Recommended Monitoring Parameters

Confounding FactorPotential EffectRecommended Monitoring Parameters
Hepatotoxicity Elevation of liver enzymes.Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Testosterone Suppression Decreased endogenous testosterone levels.Serum testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) levels.
Off-Target Effects (Non-Musculoskeletal) Unintended effects on other organs and tissues.Histopathological analysis of key organs (liver, kidney, prostate, heart). Gene expression analysis in non-target tissues.
Tendon and Ligament Integrity Myostatin inhibition may weaken connective tissues.Biomechanical testing of tendons (e.g., tensile strength). Histological analysis of collagen structure.

Experimental Protocols

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Seed cells in appropriate culture plates at a density that allows for proliferation to approximately 70-80% confluency.

  • Differentiation Induction: To induce differentiation, replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: Add this compound (e.g., 500 nM final concentration) or a vehicle control to the differentiation medium.[2] Include a positive control such as DHT.

  • Incubation: Incubate the cells for a period of 2 to 4 days, replacing the medium with fresh differentiation medium and treatment as required.[2]

  • Analysis: Assess myogenic differentiation by analyzing the expression of key myogenic markers such as MyoD, myogenin, and myosin heavy chain (MyHC) via qRT-PCR or Western blot.[2]

Protocol 2: In Vivo Assessment of Anabolic Effects in a Rodent Model
  • Animal Model: Utilize an appropriate rodent model (e.g., 8-week-old male C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Grouping and Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) for a defined period (e.g., 4-8 weeks).

  • Functional Assessment: Perform functional assessments such as grip strength tests at baseline and at the end of the study.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).

  • Analysis: Analyze muscle mass and perform histological or molecular analysis on the collected tissues to assess hypertrophy and changes in gene expression.

Visualizations

Signaling Pathways

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) - Heat Shock Protein Complex This compound->AR Binds to AR AR_this compound Activated AR-YK11 Complex AR->AR_this compound Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_this compound->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Follistatin Follistatin Expression Gene_Transcription->Follistatin Includes Muscle_Growth Muscle Growth (Anabolic Effect) Gene_Transcription->Muscle_Growth Promotes Myostatin_Inhibition Myostatin Inhibition Follistatin->Myostatin_Inhibition Leads to

Caption: this compound Androgen Receptor Signaling Pathway.

Myostatin_Follistatin_Pathway This compound This compound AR_Signaling Androgen Receptor Signaling This compound->AR_Signaling Activates Follistatin Follistatin AR_Signaling->Follistatin Increases Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth_Promotion Promotion of Muscle Growth Follistatin->Muscle_Growth_Promotion Activin_Receptor Activin Receptor Type IIB (ActRIIB) Myostatin->Activin_Receptor Binds to SMAD_Phosphorylation SMAD 2/3 Phosphorylation Activin_Receptor->SMAD_Phosphorylation Activates Muscle_Growth_Inhibition Inhibition of Muscle Growth SMAD_Phosphorylation->Muscle_Growth_Inhibition Leads to

Caption: this compound-Mediated Myostatin Inhibition Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., C2C12) treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay treatment->viability differentiation Myogenic Differentiation Marker Analysis treatment->differentiation gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression end Data Interpretation & Conclusion gene_expression->end animal_model Rodent Model Selection & Acclimatization dosing This compound Administration (e.g., Oral Gavage) animal_model->dosing monitoring Monitor Health & Testosterone Levels dosing->monitoring functional_tests Functional Tests (e.g., Grip Strength) dosing->functional_tests tissue_analysis Tissue Collection & Analysis functional_tests->tissue_analysis tissue_analysis->end start Start Research start->cell_culture start->animal_model

Caption: General Experimental Workflow for this compound Research.

References

Validation & Comparative

YK11 vs. DHT: A Comparative Analysis of Myoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic selective androgen receptor modulator (SARM) YK11 and the endogenous androgen Dihydrotestosterone (DHT) on myoblast differentiation. The information presented is based on available preclinical data to assist in research and development.

Introduction

Both this compound and Dihydrotestosterone (DHT) are potent anabolic compounds that promote myoblast differentiation, the process by which muscle precursor cells develop into mature muscle fibers. While both interact with the androgen receptor (AR), their mechanisms of action and efficacy exhibit notable differences. DHT is a powerful natural androgen that plays a crucial role in male physiology, including muscle development.[1] this compound, a synthetic steroidal SARM, has garnered attention for its robust anabolic effects, reportedly surpassing those of DHT in certain aspects of myogenesis.[2] This guide will delve into a comparative analysis of their performance, supported by experimental data.

Mechanism of Action

Dihydrotestosterone (DHT): As a full agonist of the androgen receptor, DHT binds to and activates the AR, leading to the translocation of the AR-ligand complex into the nucleus.[1] This complex then binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes involved in muscle protein synthesis and myoblast proliferation and differentiation.[1]

This compound: this compound is classified as a partial agonist of the androgen receptor.[2] Its primary and most distinct mechanism of action in promoting myoblast differentiation is through the significant upregulation of Follistatin (Fst) expression.[2] Follistatin is a potent inhibitor of Myostatin, a protein that negatively regulates muscle growth. By inhibiting Myostatin, this compound effectively removes a key brake on muscle development. This action is independent of the classical androgen receptor signaling pathway engaged by DHT.[2]

Comparative Data on Myogenic Marker Expression

The following table summarizes the quantitative effects of this compound and DHT on the expression of key myogenic regulatory factors (MRFs) in C2C12 myoblasts, as reported in in vitro studies. The data is estimated from graphical representations in the cited literature and presented as fold change relative to a vehicle control.

Myogenic MarkerThis compound (500 nM) Fold ChangeDHT (500 nM) Fold ChangeReference
MyoD ~3.5~2.0[2]
Myf5 ~4.0~2.5[2]
Myogenin ~3.0~1.8[2]
Follistatin (Fst) ~7.0No significant change[2]

Note: Data is estimated from graphical representations in Kanno Y, et al. (2013) and should be considered indicative rather than exact numerical values.

Androgen Receptor Binding Affinity

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of this compound and DHT in myoblast differentiation and a typical experimental workflow for their comparative analysis.

DHT_Signaling_Pathway DHT DHT AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR DHT-AR Complex AR->DHT_AR Nucleus Nucleus DHT_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription (MyoD, Myogenin, etc.) ARE->Gene_Transcription Initiates Myoblast_Differentiation Myoblast Differentiation Gene_Transcription->Myoblast_Differentiation Promotes

Caption: DHT Signaling Pathway in Myoblast Differentiation.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR Follistatin_Gene Follistatin Gene YK11_AR->Follistatin_Gene Upregulates Follistatin Follistatin (Fst) Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Myoblast_Differentiation Myoblast Differentiation Follistatin->Myoblast_Differentiation Promotes Myostatin->Myoblast_Differentiation Inhibits

Caption: this compound Signaling Pathway via Follistatin Induction.

Experimental_Workflow cluster_Phase1 Cell Culture & Seeding cluster_Phase2 Differentiation & Treatment cluster_Phase3 Analysis C2C12 C2C12 Myoblasts Culture Seeding Seed cells in multi-well plates C2C12->Seeding Differentiation_Medium Switch to Differentiation Medium (DMEM + 2% Horse Serum) Seeding->Differentiation_Medium Treatment Treat with: - Vehicle Control - this compound (500 nM) - DHT (500 nM) Differentiation_Medium->Treatment Harvesting Harvest cells at specified time points Treatment->Harvesting qRT_PCR qRT-PCR for MRF & Fst mRNA Harvesting->qRT_PCR Western_Blot Western Blot for protein expression Harvesting->Western_Blot

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

The following is a generalized protocol for a comparative study of this compound and DHT on C2C12 myoblast differentiation, based on common laboratory practices.

1. Cell Culture and Maintenance:

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged upon reaching 70-80% confluency to avoid spontaneous differentiation.

2. Myoblast Differentiation Assay:

  • Seeding: C2C12 myoblasts are seeded into multi-well plates at a density that allows them to reach near confluence on the day of differentiation induction. A typical seeding density is 2 x 10^4 cells/cm².[4]

  • Differentiation Induction: Once cells reach approximately 90% confluency, the growth medium is replaced with differentiation medium.

  • Differentiation Medium: DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]

  • Treatment: Immediately after the switch to differentiation medium, cells are treated with this compound (500 nM), DHT (500 nM), or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for the desired experimental duration (e.g., 24, 48, 72 hours), with the medium and treatments being refreshed every 24 hours.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction: Total RNA is extracted from the treated cells at specified time points using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using SYBR Green chemistry and primers specific for the target genes (MyoD, Myf5, Myogenin, Follistatin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

4. Western Blot for Protein Expression Analysis:

  • Protein Extraction: Whole-cell lysates are prepared from the treated cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MyoD, Myogenin, Myosin Heavy Chain) and a loading control (e.g., GAPDH, β-tubulin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion

The available in vitro evidence suggests that both this compound and DHT are effective in promoting myoblast differentiation. However, this compound appears to be a more potent inducer of key myogenic regulatory factors.[2] This enhanced activity is largely attributed to its unique mechanism of action involving the upregulation of follistatin, a myostatin inhibitor.[2] In contrast, DHT primarily functions through the classical androgen receptor signaling pathway. Further research, including in vivo studies and direct comparative assays of androgen receptor binding affinity, is warranted to fully elucidate the therapeutic potential and safety profiles of these compounds for conditions associated with muscle wasting.

References

A Comparative Analysis of the Efficacy of YK11, RAD-140, and LGD-4033 for Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of selective androgen receptor modulators (SARMs) is continually evolving, with novel compounds demonstrating distinct mechanisms and potencies. This guide provides a comparative analysis of the efficacy of three prominent SARMs: YK11, RAD-140 (Testolone), and LGD-4033 (Ligandrol). The objective is to present the available preclinical and clinical data to aid in the evaluation of their potential for promoting muscle hypertrophy.

Mechanism of Action and Signaling Pathways

While all three compounds are classified as SARMs, their molecular mechanisms of action exhibit notable differences.

This compound is a unique steroidal SARM that acts as a partial agonist of the androgen receptor (AR).[1] Its primary anabolic effect is attributed to its ability to increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[2][3] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound may allow for a greater potential for muscle hypertrophy.[4] The induction of follistatin by this compound is dependent on the androgen receptor.[2]

RAD-140 is a non-steroidal SARM with a high affinity for the androgen receptor, demonstrating potent anabolic effects on muscle and bone.[5] It is considered to have a high anabolic-to-androgenic ratio, suggesting a greater degree of tissue selectivity compared to traditional anabolic steroids.[5] RAD-140 has also been shown to have neuroprotective effects, which are mediated through the MAPK/ERK signaling pathway.

LGD-4033 is another non-steroidal SARM that has been evaluated in clinical trials for its ability to increase lean body mass.[6] It binds to the androgen receptor with high affinity and selectivity, leading to anabolic effects in muscle and bone.[7]

The signaling pathways for these SARMs are initiated by their binding to the androgen receptor. This binding event triggers a cascade of intracellular events that ultimately lead to increased muscle protein synthesis and hypertrophy.

Below are diagrams illustrating the signaling pathways for each compound.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates to Follistatin_Gene Follistatin Gene Nucleus->Follistatin_Gene Upregulates Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibition Inhibition Myostatin->Inhibition Muscle_Growth Muscle Growth Inhibition->Muscle_Growth Inhibits

Caption: this compound Signaling Pathway for Myostatin Inhibition.

RAD140_Signaling_Pathway RAD140 RAD-140 AR Androgen Receptor (AR) RAD140->AR RAD140_AR RAD-140-AR Complex AR->RAD140_AR Nucleus Nucleus RAD140_AR->Nucleus Translocates to MAPK_ERK MAPK/ERK Pathway RAD140_AR->MAPK_ERK Activates Anabolic_Genes Anabolic Genes Nucleus->Anabolic_Genes Activates Muscle_Growth Muscle Growth Anabolic_Genes->Muscle_Growth Promotes Neuroprotection Neuroprotection MAPK_ERK->Neuroprotection Leads to

Caption: RAD-140 Anabolic and Neuroprotective Signaling.

LGD4033_Signaling_Pathway LGD4033 LGD-4033 AR Androgen Receptor (AR) LGD4033->AR LGD4033_AR LGD-4033-AR Complex AR->LGD4033_AR Nucleus Nucleus LGD4033_AR->Nucleus Translocates to Anabolic_Genes Anabolic Genes Nucleus->Anabolic_Genes Activates Protein_Synthesis Protein Synthesis Anabolic_Genes->Protein_Synthesis Increases Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: LGD-4033 Anabolic Signaling Pathway.

Comparative Efficacy Data

Direct head-to-head preclinical studies comparing all three compounds are limited. However, by examining individual studies with similar experimental designs, a comparative assessment can be made. The orchiectomized (castrated) rat model is a standard for evaluating the anabolic and androgenic effects of SARMs. In this model, the levator ani muscle is used as a marker for anabolic activity, while the prostate and seminal vesicle weights are markers for androgenic activity.

CompoundAnabolic-to-Androgenic RatioKey Preclinical Findings
This compound Not established in vivoIn vitro studies show it increases myogenic differentiation more potently than DHT.[1] Its anabolic effect is linked to the induction of follistatin.[2]
RAD-140 90:1[8]In castrated rats, RAD-140 demonstrated potent anabolic effects on the levator ani muscle with minimal stimulation of the prostate.[5]
LGD-4033 >500:1 (muscle vs. prostate)In orchiectomized rats, LGD-4033 showed potent muscle-building activity with significantly weaker partial agonist activity on the prostate.[7]

Experimental Protocols

To provide context for the data presented, the following are generalized experimental protocols commonly used in the preclinical evaluation of SARMs.

Orchiectomized Rat Model for Anabolic and Androgenic Activity

Orchiectomized_Rat_Model cluster_protocol Experimental Workflow Start Start: Male Rats Orchiectomy Bilateral Orchiectomy Start->Orchiectomy Recovery Recovery Period (e.g., 14 days) Orchiectomy->Recovery Treatment Daily Oral Gavage: - Vehicle - SARM (various doses) Recovery->Treatment Duration Treatment Duration (e.g., 14-28 days) Treatment->Duration Necropsy Necropsy Duration->Necropsy Tissue_Collection Tissue Collection: - Levator Ani Muscle - Prostate - Seminal Vesicles Necropsy->Tissue_Collection Analysis Analysis: - Tissue Weight Measurement - Calculation of Anabolic/ Androgenic Ratio Tissue_Collection->Analysis

Caption: Workflow for Orchiectomized Rat Model.
  • Animal Model: Male Sprague-Dawley or Wistar rats, typically young adults, are used.

  • Procedure: Animals undergo bilateral orchiectomy to remove endogenous androgen production. A sham-operated group is often included as a control.

  • Dosing: Following a recovery period, animals are treated daily with the SARM via oral gavage at various doses. A vehicle control group receives the carrier solution.

  • Outcome Measures: At the end of the study, the animals are euthanized, and the wet weights of the levator ani muscle, prostate, and seminal vesicles are measured.

  • Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the dose-dependent increase in levator ani muscle weight to the increase in prostate and seminal vesicle weights.

In Vitro Myoblast Differentiation Assay

Myoblast_Differentiation_Assay cluster_protocol Experimental Workflow Start Start: C2C12 Myoblasts Plating Plate Cells in Growth Medium Start->Plating Differentiation Switch to Differentiation Medium Plating->Differentiation Treatment Treat with: - Vehicle - SARM (various concentrations) Differentiation->Treatment Incubation Incubate (e.g., 48-96 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis Myotube_Formation Myotube Formation (Microscopy) Analysis->Myotube_Formation Protein_Expression Myogenic Marker Protein Expression (Western Blot) Analysis->Protein_Expression Gene_Expression Myogenic Marker Gene Expression (qPCR) Analysis->Gene_Expression

Caption: Workflow for C2C12 Myoblast Differentiation Assay.
  • Cell Line: C2C12 mouse myoblast cells are commonly used.

  • Procedure: Cells are cultured in a growth medium and then switched to a differentiation medium to induce myotube formation.

  • Treatment: Cells are treated with the SARM at various concentrations.

  • Outcome Measures:

    • Morphological Analysis: Myotube formation is assessed by microscopy.

    • Protein Expression: The expression of myogenic marker proteins (e.g., myosin heavy chain) is quantified by Western blot.

    • Gene Expression: The expression of myogenic regulatory factor genes (e.g., MyoD, myogenin) is measured by quantitative real-time PCR (qPCR).[9]

Summary and Conclusion

Based on the available preclinical data, RAD-140 and LGD-4033 appear to be potent anabolic agents with a high degree of tissue selectivity. RAD-140 is often anecdotally reported to be more potent for strength gains, while LGD-4033 has demonstrated significant increases in lean body mass in a clinical setting.[6][10]

This compound presents a unique mechanism of action through myostatin inhibition, which theoretically could offer a different avenue for muscle hypertrophy.[1] However, the lack of in vivo data on its anabolic-to-androgenic ratio makes a direct comparison of its efficacy and safety profile with RAD-140 and LGD-4033 challenging.

For drug development professionals, the choice between these compounds would depend on the specific therapeutic target. The more extensive clinical data for LGD-4033 may make it a more immediate candidate for further investigation. RAD-140's high potency and neuroprotective effects could be advantageous in specific contexts. This compound's novel mechanism warrants further in vivo research to establish its efficacy and safety profile.

It is crucial to note that these compounds are investigational and not approved for human consumption. The information provided here is for research and informational purposes only.

References

Validating the anabolic effects of YK11 in a dose-response manner

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic effects of the selective androgen receptor modulator (SARM) YK11, with a focus on its dose-response relationship and a direct comparison to Dihydrotestosterone (DHT). The information is compiled from preclinical in vitro studies to assist researchers in understanding the potential and mechanism of action of this compound.

Executive Summary

This compound is a steroidal SARM that has garnered significant interest for its potent anabolic properties.[1] In vitro studies on C2C12 myoblasts, a well-established model for skeletal muscle formation, have demonstrated that this compound is a powerful inducer of myogenic differentiation.[2] Notably, its anabolic activity in these cell lines appears to be more significant than that of the potent androgen DHT.[1][2] A unique characteristic of this compound is its dual mechanism of action: it not only acts as a partial agonist of the androgen receptor (AR) but also significantly increases the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic strategy for muscle-wasting diseases.

Comparative Anabolic Activity: this compound vs. DHT

The primary evidence for the anabolic effects of this compound comes from in vitro studies on mouse C2C12 myoblasts. A key study directly compared the effects of this compound and DHT on the induction of myogenic regulatory factors (MRFs), which are essential for muscle cell differentiation.

Table 1: Comparison of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Myoblasts [2]

Treatment (500 nM)Myf5 mRNA Expression (Fold Change vs. Control)MyoD mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
Control (Ethanol) 1.01.01.0
This compound ~3.5~2.5~4.0
DHT ~2.0~2.0~2.5

Note: Values are estimated from graphical data presented in Kanno et al., 2013 and represent the expression after 4 days of treatment. The study reported that the induction of Myf5, MyoD, and myogenin was more significant in the presence of this compound than in the presence of DHT.[2]

Dose-Response Relationship of this compound

While comprehensive dose-response data for the myogenic effects of this compound is limited in the available scientific literature, a study on MC3T3-E1 mouse osteoblast cells demonstrated a dose-dependent effect of this compound on the expression of osteocalcin, a marker for osteoblastic differentiation.

Table 2: Dose-Dependent Effect of this compound on Osteocalcin mRNA Expression in MC3T3-E1 Cells

This compound ConcentrationOsteocalcin mRNA Expression (Fold Change vs. Control)
0 nM (Control) 1.0
10 nM ~1.5
100 nM ~2.0
500 nM ~2.5

Note: Values are estimated from graphical data presented in a study on osteoblasts. This table illustrates a dose-dependent effect in a different cell line and may not directly translate to myogenic cells.

Unique Mechanism of Action: Follistatin Induction

A key differentiator of this compound's anabolic activity is its ability to induce the expression of follistatin (Fst), a myostatin inhibitor. The same study that compared this compound and DHT on MRF expression also investigated their effects on follistatin mRNA levels.

Table 3: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts [2]

Treatment (500 nM)Follistatin mRNA Expression (Fold Change vs. Control)
Control (Ethanol) 1.0
This compound ~5.0*
DHT No significant change

Note: Values are estimated from graphical data presented in Kanno et al., 2013, after 2 days of treatment.[2]

This finding is significant as it suggests that the anabolic effects of this compound are, at least in part, mediated by the inhibition of myostatin. To confirm this, the study utilized an anti-Fst antibody to neutralize follistatin, which resulted in the reversal of this compound-mediated myogenic differentiation.[2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR ARE Androgen Response Element (ARE) AR->ARE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Increased Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Increased Muscle Differentiation & Growth Follistatin->Muscle_Growth Promotes Myostatin->Muscle_Growth Inhibits

Caption: Signaling pathway of this compound's anabolic action.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (Low Serum Media) C2C12->Differentiation Treatment Treat with this compound, DHT, or Control Differentiation->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR for MRFs (Myf5, MyoD, Myogenin) & Follistatin RNA_Isolation->qRT_PCR Western_Blot Western Blot for Myosin Heavy Chain (MyHC) Protein_Extraction->Western_Blot

Caption: Experimental workflow for in vitro validation.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from the literature for the in vitro assessment of this compound's anabolic effects.

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum, once the cells reach approximately 80-90% confluency.

  • Treatment: Cells are treated with this compound, DHT, or a vehicle control (e.g., ethanol) at specified concentrations in the differentiation medium. The medium is typically replaced every 24-48 hours.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from the treated C2C12 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using SYBR Green chemistry with specific primers for the target genes (Myf5, MyoD, myogenin, follistatin) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Western Blotting
  • Protein Extraction: Whole-cell lysates are prepared from the treated C2C12 cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a myogenic marker, such as Myosin Heavy Chain (MyHC).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Cell Treatment: C2C12 cells are cultured in differentiation medium and treated with this compound in the presence or absence of a neutralizing anti-follistatin antibody.

  • Analysis: The effects on myogenic differentiation are assessed by measuring the expression of myogenic markers (e.g., Myf5 mRNA by qRT-PCR or MyHC protein by Western blot). A reversal of the this compound-induced effects in the presence of the anti-follistatin antibody indicates that follistatin mediates these effects.[2]

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent anabolic agent, with a greater capacity to induce myogenic differentiation in C2C12 myoblasts than DHT at the same concentration.[2] Its unique ability to induce follistatin expression sets it apart from other SARMs and androgens, providing a dual mechanism for promoting muscle growth.[1][2] However, it is crucial to note that these findings are based on preclinical data, and a comprehensive understanding of the dose-response relationship of this compound's myogenic effects requires further investigation. The provided protocols offer a framework for researchers to validate and expand upon these initial findings.

References

YK11: A Comparative Analysis of its Androgen Receptor Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) YK11, focusing on its specificity for the androgen receptor (AR) and its potential for cross-reactivity with other steroid hormone receptors. For a comprehensive evaluation, this compound is compared against other well-characterized SARMs, S-23 and LGD-4033, as well as the endogenous androgens dihydrotestosterone (DHT) and testosterone. This document summarizes available quantitative data, details relevant experimental protocols, and presents key signaling and experimental workflows through diagrams.

Data Presentation

Table 1: Comparative Androgen Receptor Binding Affinity

The following table summarizes the binding affinities of this compound and comparator compounds for the androgen receptor, presented as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate a higher binding affinity.

CompoundReceptorBinding Affinity (Ki/Kd) [nM]Citation(s)
This compound Androgen ReceptorData Not Available-
S-23Androgen Receptor1.7[1]
LGD-4033Androgen Receptor~1[2][3]
Dihydrotestosterone (DHT)Androgen Receptor0.25 - 0.5[2]
TestosteroneAndrogen Receptor0.4 - 1.0[2]

Note: Despite extensive literature searches, specific quantitative data for the binding affinity (Ki or IC50) of this compound to the androgen receptor has not been reported in publicly available scientific literature. Qualitative statements suggest a high affinity[1].

Table 2: Comparative Androgen Receptor Functional Activity

This table outlines the functional activity of this compound and comparator compounds in activating the androgen receptor, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate greater potency.

CompoundAssay TypeFunctional Activity (EC50) [nM]Citation(s)
This compound (active diastereomer) AR Luciferase Reporter Assay7.85[4]
This compound (diastereomeric mixture) AR Luciferase Reporter Assay12.5[4]
S-23Not AvailableData Not Available-
LGD-4033AR Transcriptional Activity Assay3.6 - 4.4
Dihydrotestosterone (DHT)AR Luciferase Reporter Assay0.13[2]
TestosteroneAR Luciferase Reporter Assay0.66[2]
Table 3: Cross-Reactivity with Other Steroid Receptors

This table is intended to display the binding affinity of this compound for the Progesterone Receptor (PR), Estrogen Receptor (ER), and Glucocorticoid Receptor (GR).

CompoundReceptorBinding Affinity (Ki/IC50) [nM]Citation(s)
This compound Progesterone ReceptorData Not Available-
This compound Estrogen ReceptorData Not Available-
This compound Glucocorticoid ReceptorData Not Available-

Note: There is currently no publicly available quantitative data on the cross-reactivity of this compound with the progesterone, estrogen, or glucocorticoid receptors.

Mandatory Visualization

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_this compound This compound-AR Complex AR_dimer AR Dimer AR_this compound->AR_dimer Dimerization AR_this compound->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Coactivators Coactivators Coactivators->ARE Recruitment competitive_binding_assay cluster_workflow Competitive Binding Assay Workflow AR Androgen Receptor (AR) Incubation Incubation AR->Incubation Radioligand Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50/Ki Determination) Quantification->Analysis luciferase_reporter_assay cluster_workflow Luciferase Reporter Assay Workflow Cells Cells expressing AR and ARE-luciferase reporter gene Treatment Treatment with Test Compound (e.g., this compound) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Substrate Addition of Luciferin Substrate Lysis->Substrate Measurement Luminescence Measurement Substrate->Measurement Analysis Data Analysis (EC50 Determination) Measurement->Analysis

References

YK11 vs. Traditional Anabolic Steroids: A Mechanistic and Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: YK11 is an experimental compound and is not approved for human use. This document is for informational and research purposes only.

Introduction

In the landscape of anabolic research, the quest for compounds with selective anabolic activity while minimizing androgenic side effects is paramount. This compound has emerged as a compound of significant interest due to its unique molecular structure and proposed dual mechanism of action. Unlike traditional anabolic-androgenic steroids (AAS), which primarily function as potent agonists of the androgen receptor (AR), this compound exhibits a more nuanced interaction with the AR and a distinct secondary pathway involving myostatin inhibition. This guide provides a comparative analysis of this compound and traditional anabolic steroids based on available preclinical data, focusing on their mechanisms of action, and experimental findings. It is critical to note that to date, no head-to-head clinical or preclinical studies directly comparing the efficacy and safety of this compound to traditional anabolic steroids in humans or animal models have been published.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and traditional anabolic steroids lies in their interaction with the androgen receptor and subsequent downstream signaling.

Traditional Anabolic Steroids:

Traditional anabolic steroids, such as testosterone and its derivatives, are full agonists of the androgen receptor.[1][2] Upon binding, they induce a conformational change in the receptor, leading to its translocation to the nucleus. Inside the nucleus, the steroid-receptor complex binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes responsible for the anabolic and androgenic effects.[1] This includes increased protein synthesis, muscle cell proliferation, and the development of secondary sexual characteristics.[3]

This compound:

This compound is classified as a selective androgen receptor modulator (SARM) with a steroidal structure.[4][5] Its mechanism is twofold:

  • Partial Androgen Receptor Agonism: this compound binds to the androgen receptor.[5][6][7] However, it is a partial agonist, meaning it does not activate the receptor to the same extent as full agonists like testosterone and dihydrotestosterone (DHT).[4][5] Specifically, this compound does not induce the N/C terminal interaction of the AR, which is a requirement for full transcriptional activation.[4][5]

  • Myostatin Inhibition via Follistatin Upregulation: The most distinctive feature of this compound is its ability to significantly increase the expression of follistatin.[4][8] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[6] By increasing follistatin levels, this compound indirectly suppresses myostatin, thereby promoting muscle growth through a pathway independent of direct, full androgen receptor activation.[6][8] In vitro studies have shown that this compound induces follistatin expression, whereas DHT does not.[7][8]

Preclinical Efficacy: An Indirect Comparison

While direct comparative studies are lacking, in vitro research on muscle cells provides some insight into the potential anabolic potency of this compound.

A key study conducted on C2C12 myoblasts, a mouse muscle cell line, investigated the myogenic (muscle-building) effects of this compound and compared them to DHT, a potent endogenous androgen.

Table 1: In Vitro Comparison of this compound and Dihydrotestosterone (DHT) on Myogenic Differentiation
CompoundConcentrationKey FindingsReference
This compound 500 nM- Induced more significant expression of key myogenic regulatory factors (MyoD, Myf5, and myogenin) compared to DHT. - Induced the expression of follistatin.[8][9]
DHT 500 nM- Induced myogenic differentiation. - Did not induce the expression of follistatin.[8][9]

Experimental Protocol: Myogenic Differentiation of C2C12 Myoblasts

  • Cell Line: C2C12 mouse myoblast cells.

  • Treatment: Cells were treated with either this compound (500 nM), DHT (500 nM), or a solvent control in a differentiation medium for 4 days.

  • Analysis: The mRNA expression of myogenic regulatory factors (Myf5, MyoD, and myogenin) and follistatin was measured using quantitative real-time polymerase chain reaction (qRT-PCR). The results were normalized against a reference gene (β-actin).

  • Key Observation: The study found that this compound treatment led to a more significant induction of key myogenic regulatory factors than DHT at the same concentration.[8][9] Furthermore, this compound, but not DHT, induced the expression of follistatin. The anabolic effect of this compound was reversed when an anti-follistatin antibody was introduced, confirming the importance of the follistatin pathway for this compound's myogenic effects.[8][9]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of traditional anabolic steroids and this compound.

Traditional_Anabolic_Steroid_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Traditional Anabolic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR AAS-AR Complex AR->AAS_AR ARE Androgen Response Element (ARE) AAS_AR->ARE Translocates & Binds Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis Gene->Protein Leads to Muscle Muscle Growth Protein->Muscle Results in YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex (Partial Agonist) AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates & Binds Follistatin_Gene Follistatin Gene Transcription YK11_AR->Follistatin_Gene Induces Myostatin Myostatin Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits Follistatin->Muscle_Growth Promotes Gene Target Gene Transcription (Partial Activation) ARE->Gene Leads to Gene->Muscle_Growth Contributes to Follistatin_Gene->Follistatin Increases

References

Independent Validation of YK11's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steroidal selective androgen receptor modulator (SARM) YK11 with other androgens and SARMs. We will delve into the independently validated mechanism of action of this compound, supported by experimental data, and present it alongside comparable data for Dihydrotestosterone (DHT), a potent endogenous androgen, and the well-characterized non-steroidal SARMs, LGD-4033 and Ostarine (MK-2866).

Executive Summary

This compound exhibits a unique dual mechanism of action, distinguishing it from traditional androgens and other SARMs. It functions as a partial agonist of the androgen receptor (AR) and, crucially, stimulates the production of follistatin, a potent inhibitor of myostatin. This dual action is believed to be the primary driver of its significant myostatic (muscle-building) effects. In vitro studies have demonstrated that this compound can induce myogenic differentiation more effectively than the potent androgen DHT.[1] This guide will present the available quantitative data, detail the experimental protocols used for these assessments, and provide visual diagrams to elucidate the complex signaling pathways involved.

Comparative Analysis of Androgenic Compounds

Parameter This compound LGD-4033 (Ligandrol) Ostarine (MK-2866) Dihydrotestosterone (DHT)
Receptor Binding Affinity (Ki) Not available~1 nM[2]3.8 nM~0.25-0.5 nM (Kd)[3]
AR Transcriptional Activation (EC50) Partial agonist; specific EC50 not available4.4 nM<10 nM~0.13 nM[3]
Myogenic Differentiation Markers (in C2C12 cells) More significant induction of MyoD, Myf5, and myogenin than DHT[1]Data not availableStimulates MyoD, myogenin, and MyH expression[4][5]Induces myogenic differentiation[1]
Follistatin Expression Induces follistatin expression[1]Not reportedNot reportedDoes not induce follistatin expression[1]

Mechanism of Action: A Deeper Dive

The anabolic effects of androgens are primarily mediated through the androgen receptor, a ligand-activated transcription factor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the expression of target genes.

Dihydrotestosterone (DHT): As a full agonist, DHT binds to the AR with high affinity, inducing a conformational change that promotes the N/C-terminal interaction of the receptor, a critical step for robust transcriptional activation of androgen-responsive genes.[3][6] This leads to the downstream effects on muscle growth and other androgen-dependent processes.

LGD-4033 and Ostarine: These non-steroidal SARMs are designed to selectively target the AR in muscle and bone tissue, with lower activity in other tissues like the prostate. They act as AR agonists, promoting anabolic activity with a more favorable safety profile compared to traditional anabolic steroids.[2][7]

This compound's Dual Pathway: this compound, a steroidal SARM, also binds to the androgen receptor and acts as a partial agonist.[1] This means it activates the receptor, but not to the same maximal extent as a full agonist like DHT. The key differentiating factor in this compound's mechanism is its ability to significantly increase the expression of follistatin.[1] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound effectively removes a key brake on muscle development, leading to enhanced myogenic differentiation.[1] This follistatin-mediated pathway is independent of its direct interaction with the androgen receptor and is a feature not observed with DHT.[1]

Visualizing the Pathways and Protocols

To further clarify these mechanisms and the experimental approaches used to validate them, the following diagrams are provided.

YK11_Mechanism cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds FST_Gene Follistatin Gene AR->FST_Gene Induces Expression Myostatin Myostatin Myogenic_Differentiation Myogenic Differentiation Myostatin->Myogenic_Differentiation Inhibits Myogenic_Genes Myogenic Genes (MyoD, Myogenin) ARE->Myogenic_Genes Activates Transcription Follistatin Follistatin FST_Gene->Follistatin Transcription & Translation Myogenic_Genes->Myogenic_Differentiation Follistatin->Myostatin Inhibits Experimental_Workflow cluster_assays Experimental Assays cluster_binding 1. AR Binding Affinity cluster_activation 2. AR Transcriptional Activation cluster_differentiation 3. Myogenic Differentiation Binding_Assay Competitive Binding Assay (e.g., with radiolabeled DHT) Ki_Value Determine Ki Value Binding_Assay->Ki_Value Reporter_Assay Luciferase Reporter Assay (AR-responsive element) EC50_Value Determine EC50 Value Reporter_Assay->EC50_Value C2C12_Culture Culture C2C12 Myoblasts Induce_Differentiation Induce Differentiation (low serum medium + compound) C2C12_Culture->Induce_Differentiation Western_Blot Western Blot for Myogenic Markers (MyoD, Myogenin, MyHC) Induce_Differentiation->Western_Blot Quantification Quantify Protein Expression Western_Blot->Quantification Logical_Relationship This compound This compound AR Androgen Receptor (Partial Agonism) This compound->AR Follistatin Follistatin Induction This compound->Follistatin Myogenic_Factors Increased Myogenic Regulatory Factors (MyoD, Myogenin) AR->Myogenic_Factors Myostatin Myostatin Inhibition Follistatin->Myostatin Myostatin->Myogenic_Factors Negative Regulation Myogenic_Differentiation Enhanced Myogenic Differentiation Myogenic_Factors->Myogenic_Differentiation

References

YK11 vs. Testosterone: A Comparative Analysis of Tissue Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue selectivity of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen, testosterone. The information is compiled from preclinical research to assist in the assessment of these compounds for further investigation.

Executive Summary

This compound, a steroidal SARM, is distinguished by a dual mechanism of action: it is a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin, a myostatin inhibitor.[1][2] This dual action suggests a potential for high anabolic activity in muscle tissue. Testosterone, the primary male sex hormone, and its more potent metabolite dihydrotestosterone (DHT), act as full agonists of the AR, exerting both anabolic effects in muscle and bone and androgenic effects in tissues such as the prostate, skin, and hair follicles.[3][4]

While in vitro studies suggest this compound possesses greater anabolic potential than DHT, a definitive quantitative comparison of the tissue selectivity of this compound against testosterone from in vivo studies, such as the Hershberger assay, is not available in publicly accessible scientific literature. This guide presents the existing preclinical data, outlines the experimental methodologies used in these assessments, and visualizes the known signaling pathways.

Comparative Data

Due to a lack of direct comparative in vivo studies on the anabolic and androgenic ratio of this compound, a quantitative data table cannot be provided. The following table summarizes the qualitative and mechanistic differences based on available in vitro research.

FeatureThis compoundTestosterone
Mechanism of Action Partial agonist of the Androgen Receptor (AR); Induces Follistatin expression, leading to Myostatin inhibition.[1][2]Full agonist of the Androgen Receptor (AR); Can be converted to the more potent androgen, DHT, by 5α-reductase.[3]
Anabolic Effects (in vitro) In C2C12 myoblasts, this compound showed a more significant induction of myogenic regulatory factors (MyoD, Myf5, myogenin) compared to DHT.[1][2][5]Promotes muscle protein synthesis and growth of tissues with androgen receptors.[3][6]
Androgenic Effects Presumed to be lower than testosterone due to its partial agonist nature, but in vivo data is lacking.Significant androgenic effects on reproductive tissues, skin, and hair follicles.[3]
Tissue Selectivity Hypothesized to be tissue-selective for muscle due to its unique myostatin-inhibiting pathway, but not definitively proven in vivo.Non-selective, affecting a wide range of androgen-sensitive tissues.[3]

Signaling Pathways

The signaling pathways of this compound and Testosterone are depicted below.

YK11_Signaling cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds ARE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Myogenic_Genes Myogenic Genes (MyoD, Myf5) ARE->Myogenic_Genes Activates Transcription Follistatin Follistatin Follistatin_Gene->Follistatin Translation Anabolic_Effect Increased Muscle Growth Myogenic_Genes->Anabolic_Effect Promotes Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Anabolic_Effect Inhibits

Figure 1: this compound Signaling Pathway in Muscle Cells.

Testosterone_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Muscle, Prostate) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Five_Alpha_Reductase 5α-reductase Testosterone->Five_Alpha_Reductase Metabolized by Testo_AR Testosterone-AR Complex AR->Testo_AR DHT_AR DHT-AR Complex AR->DHT_AR ARE Androgen Response Element (ARE) Testo_AR->ARE Translocates to Nucleus and binds ARE DHT DHT Five_Alpha_Reductase->DHT DHT->AR Binds (higher affinity) DHT_AR->ARE Translocates to Nucleus and binds ARE Target_Genes Androgen-Responsive Genes ARE->Target_Genes Activates Transcription Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Target_Genes->Anabolic_Androgenic_Effects Leads to

Figure 2: Testosterone Signaling Pathway in Target Cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the tissue selectivity of androgens and SARMs.

In Vitro Myogenic Differentiation Assay (as applied to this compound)

This protocol is based on the methodology described in the study by Kanno et al. (2013).[1][2][5]

Objective: To assess the anabolic potential of a compound by measuring its effect on the differentiation of myoblasts into myotubes.

Cell Line: C2C12 mouse myoblast cells.

Methodology:

  • Cell Culture: C2C12 cells are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The test compounds (this compound, DHT, or vehicle control) are added to the differentiation medium.

  • Treatment: Cells are treated for a specified period (e.g., 2-4 days).

  • Analysis of Myogenic Regulatory Factors (MRFs):

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and used for qRT-PCR to measure the mRNA expression levels of key myogenic regulatory factors such as MyoD, Myf5, and myogenin.

    • Western Blotting: Protein lysates are collected to analyze the protein expression of the same MRFs.

  • Follistatin Expression Analysis: The mRNA and protein levels of follistatin are measured using qRT-PCR and Western Blotting, respectively, to investigate the compound's effect on this myostatin inhibitor.

  • Neutralization Assay: To confirm the role of follistatin, a neutralizing anti-follistatin antibody can be added to the culture to see if it reverses the myogenic effects of the test compound.

Myogenic_Differentiation_Workflow A C2C12 Myoblast Culture B Induce Differentiation (DMEM + 2% Horse Serum) A->B C Treat with this compound, DHT, or Vehicle Control B->C D Incubate for 2-4 days C->D E Harvest Cells D->E F RNA Extraction E->F G Protein Extraction E->G H qRT-PCR for MyoD, Myf5, Myogenin, Follistatin F->H I Western Blot for MyoD, Myf5, Myogenin, Follistatin G->I J Data Analysis and Comparison H->J I->J

Figure 3: Workflow for In Vitro Myogenic Differentiation Assay.

Hershberger Assay

This is a standardized in vivo assay (OECD Test Guideline 441) to assess the androgenic and anabolic activity of a substance.

Objective: To determine the anabolic and androgenic potential of a compound by measuring the weight changes of specific tissues in castrated male rats.

Animal Model: Peripubertal castrated male rats.

Methodology:

  • Acclimatization and Castration: Young male rats are acclimatized and then surgically castrated.

  • Treatment Period: After a post-castration recovery period, the animals are treated with the test substance (e.g., this compound or testosterone propionate) or a vehicle control for 10 consecutive days.

  • Tissue Collection: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic Tissues: Levator ani plus bulbocavernosus muscles (LABC).

    • Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV), and glans penis (GP).

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for the anabolic and androgenic tissues.

Androgen Receptor Transactivation Assay

This in vitro assay is used to determine if a chemical can bind to and activate the androgen receptor.[7][8][9]

Objective: To measure the ability of a compound to induce gene expression mediated by the androgen receptor.

Cell Line: A mammalian cell line (e.g., HEK293, PC-3) stably or transiently transfected with two plasmids:

  • An expression vector for the human androgen receptor.

  • A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

Methodology:

  • Cell Seeding: The transfected cells are seeded in multi-well plates.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or testosterone) or a vehicle control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter gene activity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.

Conclusion

The available preclinical data, primarily from in vitro studies, suggests that this compound has potent anabolic properties, potentially exceeding those of DHT in muscle cell differentiation assays.[1][2][5] Its unique mechanism of inducing follistatin expression presents a novel approach to promoting muscle growth. However, the critical in vivo data required for a definitive assessment of its tissue selectivity compared to testosterone is lacking. Without data from standardized assays like the Hershberger assay, the anabolic-to-androgenic ratio of this compound remains unquantified. Therefore, while this compound shows promise as a highly anabolic agent, its tissue selectivity profile is not yet fully characterized. Further in vivo research is necessary to substantiate the in vitro findings and to provide a comprehensive comparison with testosterone for drug development professionals.

References

YK11: An In Vitro and In Vivo Correlation of Anabolic Activity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic activity of the selective androgen receptor modulator (SARM) YK11, with testosterone and dihydrotestosterone (DHT) as key comparators. The information is compiled from preclinical in vitro and in vivo studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound is a synthetic, steroidal SARM that has garnered significant interest for its unique dual mechanism of action.[1][2] It acts as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, an antagonist of myostatin.[1][2] Myostatin is a key negative regulator of muscle growth, and its inhibition is a promising strategy for promoting muscle hypertrophy.

In vitro studies on mouse myoblasts (C2C12 cells) demonstrate that this compound stimulates myogenic differentiation more potently than DHT.[2][3] This is attributed to its ability to significantly increase the expression of myogenic regulatory factors (MRFs) and, uniquely, to induce high levels of follistatin expression.[3] Testosterone and DHT also promote myogenesis in vitro, though through a follistatin-independent pathway.

A significant gap exists in the scientific literature regarding the direct anabolic effects of this compound in healthy animal models. While studies have shown its efficacy in preventing muscle wasting in a sepsis model, quantitative data on its ability to induce muscle hypertrophy in non-catabolic states is lacking. In contrast, the anabolic effects of testosterone and DHT on muscle mass are well-documented in various animal models. This guide will present the available data while clearly acknowledging these limitations.

In Vitro Anabolic Activity: A Comparative Analysis

The anabolic potential of this compound, testosterone, and DHT has been evaluated in vitro using the C2C12 mouse myoblast cell line, a standard model for studying myogenesis.

Data Presentation
CompoundConcentrationCell LineKey FindingsReference
This compound 500 nMC2C12- Significantly increased mRNA levels of MyoD, Myf5, and myogenin more than DHT. - Induced a marked increase in follistatin mRNA expression.[3]
DHT 500 nMC2C12- Increased mRNA levels of MyoD, Myf5, and myogenin. - Did not increase follistatin mRNA expression.[3]
Testosterone 50 nM & 500 nMC2C12- Significantly increased myogenin mRNA expression at 3 days. - Significantly increased myotube width at 6 days.[2]
Experimental Protocols

This compound and DHT In Vitro Study (Kanno et al., 2013) [3]

  • Cell Culture: C2C12 myoblasts were cultured in DMEM supplemented with 10% FBS. To induce differentiation, the medium was switched to DMEM with 2% horse serum.

  • Treatment: Cells were treated with 500 nM of this compound or DHT.

  • Analysis:

    • Myogenic Regulatory Factors (MRFs): The mRNA expression of MyoD, Myf5, and myogenin was measured by quantitative real-time PCR (qRT-PCR) after 4 days of treatment.

    • Follistatin Expression: Follistatin mRNA levels were measured by qRT-PCR after 6 hours of treatment.

Testosterone In Vitro Study (Lynch et al., 2007) [2]

  • Cell Culture: C2C12 myoblasts were grown to confluence and differentiation was induced by switching to a low serum medium.

  • Treatment: Cells were treated with 50 nM or 500 nM of testosterone.

  • Analysis:

    • Myogenin Expression: Myogenin mRNA expression was analyzed by RT-PCR after 3 days of treatment.

    • Myotube Width: Myotube width was determined via immunocytochemistry after 6 days of treatment.

In Vivo Anabolic Activity: A Comparative Overview

Data Presentation
CompoundAnimal ModelDosageKey FindingsReference
This compound Sepsis-induced muscle wasting in mice350 mg/kg & 700 mg/kg (oral)- Prevented loss of muscle mass. - Increased total body weight.
Testosterone Aged miceNot specified- Increased gastrocnemius muscle mass by approximately 20% compared to castrated controls.[4]
DHT Type 2 diabetic ratsNot specified- Resistance training increased muscular DHT levels, which correlated with increased skeletal muscle mass.

Important Note: The experimental models and conditions for the in vivo studies listed above are not directly comparable. The this compound study demonstrates a protective effect in a catabolic state, whereas the testosterone and DHT studies show anabolic effects in different physiological contexts.

Experimental Protocols

This compound In Vivo Sepsis Study (Lee et al., 2021) [1]

  • Animal Model: Eight-week-old male BALB/c mice.

  • Treatment: Mice were orally administered this compound (350 or 700 mg/kg) for 10 days. Sepsis was then induced by intraperitoneal injection of E. coli K1.

  • Analysis: Body weight and muscle mass (as a percentage of body weight) were measured.

Testosterone In Vivo Study (Sinha-Hikim et al., 2011) [4]

  • Animal Model: Old mice (22-24 months).

  • Intervention: Heterochronic parabiosis (surgical joining of a young and old mouse) and testosterone supplementation in castrated young mice paired with old mice.

  • Analysis: Gastrocnemius muscle weight was measured after 4 weeks.

DHT In Vivo Study (A-reum et al., 2016) [5]

  • Animal Model: Male 20-week-old type 2 diabetic rats (OLETF).

  • Intervention: 8 weeks of resistance training with or without a 5α-reductase inhibitor.

  • Analysis: Muscular DHT levels and skeletal muscle mass were measured.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor, leading to the translocation of the AR to the nucleus and subsequent gene transcription. Uniquely, this AR activation by this compound leads to a significant upregulation of follistatin expression. Follistatin, in turn, binds to and inhibits myostatin, a negative regulator of muscle growth. This inhibition of myostatin removes the brakes on myogenesis, leading to enhanced muscle differentiation and growth.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds ARE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Follistatin Follistatin Follistatin_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Increased Myogenesis Follistatin->Myogenesis Promotes (by inhibiting Myostatin) Myostatin->Myogenesis Inhibits (normally)

This compound Signaling Pathway

Testosterone/DHT Signaling Pathway

Testosterone and its more potent metabolite, DHT, are full agonists of the androgen receptor. Upon binding to the AR in the cytoplasm, the hormone-receptor complex translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote muscle protein synthesis and inhibit protein breakdown, ultimately resulting in muscle hypertrophy. Unlike this compound, their anabolic effects are not mediated by the induction of follistatin.

Testosterone_DHT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Testosterone / DHT AR Androgen Receptor (AR) Hormone->AR Binds Hormone_AR Hormone-AR Complex AR->Hormone_AR ARE Androgen Response Element (ARE) Hormone_AR->ARE Translocates to Nucleus and binds ARE Target_Genes Target Genes ARE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Testosterone/DHT Signaling Pathway

Experimental Workflow: In Vitro Myogenesis Assay

The following diagram outlines a typical experimental workflow for assessing the anabolic activity of compounds like this compound, testosterone, and DHT on C2C12 myoblasts.

Myogenesis_Assay_Workflow cluster_analysis Analysis start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (Low Serum Medium) start->induce_diff treatment Treat with Compound (this compound, Testosterone, DHT, or Vehicle) induce_diff->treatment qRT_PCR qRT-PCR for MRF & Follistatin mRNA treatment->qRT_PCR ICC Immunocytochemistry for Myotube Formation & Width treatment->ICC Western_Blot Western Blot for Myosin Heavy Chain treatment->Western_Blot end End: Comparative Data Analysis qRT_PCR->end ICC->end Western_Blot->end

In Vitro Myogenesis Assay Workflow

Conclusion

The available in vitro evidence suggests that this compound is a potent anabolic compound, acting through a novel mechanism involving the induction of follistatin.[3] Its ability to stimulate myogenic differentiation markers to a greater extent than DHT in C2C12 cells is a significant finding.[3] However, the lack of direct comparative in vivo studies on muscle hypertrophy in healthy animal models makes it difficult to definitively correlate these in vitro findings with a superior in vivo anabolic effect over testosterone or DHT. The protective effects of this compound in a sepsis-induced muscle wasting model are promising, but further research is required to elucidate its full anabolic potential in non-catabolic states.[1] This guide highlights the need for future in vivo studies directly comparing the anabolic efficacy of this compound with established androgens to provide a clearer understanding of its therapeutic and performance-enhancing potential.

References

YK11's Potency: A Comparative Analysis Against Established SARMs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available preclinical data for YK11 in contrast to established Selective Androgen Receptor Modulators (SARMs) such as LGD-4033, RAD-140, and Ostarine reveals a significant gap in direct comparative in vivo studies. While this compound exhibits a unique dual mechanism of action suggesting high anabolic potential, a lack of standardized preclinical data, particularly from in vivo models like the Hershberger assay, makes a definitive potency benchmark against other SARMs challenging. This guide provides a comprehensive summary of the existing experimental data for each compound, highlighting their individual characteristics and the current limitations in comparative analysis.

Executive Summary

This compound is a steroidal SARM that acts as a partial agonist of the androgen receptor (AR) and, uniquely, as a myostatin inhibitor by increasing the expression of follistatin. In vitro studies on muscle and bone cells have demonstrated its anabolic potential, with some research suggesting it may be more potent than dihydrotestosterone (DHT) in promoting myogenic differentiation. However, the absence of in vivo data on its anabolic and androgenic effects means its tissue selectivity and overall potency in a physiological system remain unquantified.

In contrast, established SARMs like LGD-4033, RAD-140, and Ostarine have undergone more extensive preclinical testing, including in vivo studies that provide quantitative measures of their anabolic and androgenic activities. This allows for a clearer, albeit still preclinical, understanding of their potency and tissue selectivity.

Comparative Data Overview

Due to the lack of direct comparative studies, the following tables summarize the available quantitative data for each SARM individually. It is crucial to note that these values are not directly comparable due to variations in experimental models and conditions.

CompoundMetricValueExperimental ModelReference
This compound AR Partial Agonism Partial agonist activity demonstratedReporter gene assay[1][2]
Myogenic Differentiation More significant induction of MRFs than DHTC2C12 myoblast cells[3][4]
Osteoblastic Proliferation Accelerated cell proliferation and mineralizationMC3T3-E1 mouse osteoblast cells[1][5]
LGD-4033 Anabolic:Androgenic Ratio >500:1 (muscle to prostate selectivity in rats)Castrated rat model[6]
AR Binding Affinity (Ki) ~1 nMIn vitro competitive binding assay[7]
RAD-140 Anabolic Effects Increased lean muscle massPrimate studies[8]
Tissue Selectivity Anabolic activity in muscle with partial agonist/antagonist effects in prostatePreclinical studies[9]
Ostarine (MK-2866) Anabolic Effects Increased lean body mass and physical functionPhase IIa clinical study in elderly men and women[10]
AR Binding Affinity (Ki) 3.8 nMIn vitro competitive radioligand binding assay[11]

Signaling Pathways and Mechanisms of Action

The anabolic effects of SARMs are primarily mediated through the activation of the androgen receptor. However, this compound's dual mechanism sets it apart.

Androgen Receptor Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, SARMs induce a conformational change that leads to the receptor's translocation into the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes involved in muscle protein synthesis and other anabolic processes.

Androgen Receptor Signaling Pathway.
This compound's Dual Mechanism: AR Agonism and Myostatin Inhibition

This compound not only activates the androgen receptor but also uniquely increases the production of follistatin, a protein that inhibits myostatin. Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound may allow for greater muscle hypertrophy.

YK11_Mechanism cluster_this compound This compound Action cluster_AR_Pathway Androgen Receptor Pathway cluster_Myostatin_Pathway Myostatin Inhibition Pathway This compound This compound AR Androgen Receptor This compound->AR Partial Agonist Follistatin Follistatin Production This compound->Follistatin Induces Anabolic Anabolic Effects (Muscle Growth) AR->Anabolic Inhibition Inhibition of Myostatin Follistatin->Inhibition Myostatin Myostatin Myostatin->Inhibition Muscle_Growth Increased Muscle Growth Potential Inhibition->Muscle_Growth

Dual Mechanism of this compound.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. While no such direct comparative studies exist for this compound, the following are detailed methodologies for key experiments cited for other SARMs.

In Vitro Androgen Receptor Binding Affinity Assay

Objective: To determine the binding affinity of a SARM to the androgen receptor.

Methodology:

  • Preparation of Cytosol: Rat ventral prostate tissue is homogenized in a buffer to prepare a cytosolic fraction containing androgen receptors.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the cytosol in the presence of varying concentrations of the test SARM.

  • Separation and Quantification: After incubation, bound and free radioligand are separated using methods like hydroxyapatite adsorption or dextran-coated charcoal. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the SARM that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value, providing a measure of binding affinity.[11]

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

Objective: To assess the anabolic and androgenic potency of a SARM in a rodent model.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.

  • Dosing: The rats are treated with the test SARM at various dose levels for a period of 7 to 10 days. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of specific tissues are recorded. Anabolic activity is typically assessed by the weight of the levator ani muscle, while androgenic activity is determined by the weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for the levator ani muscle weight versus the ventral prostate/seminal vesicle weights. A higher ratio indicates greater tissue selectivity for anabolic effects.[12][13][14]

Hershberger_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment (7-10 days) cluster_necropsy Necropsy & Tissue Collection cluster_analysis Data Analysis A1 Immature Male Rats A2 Castration A1->A2 A3 Acclimatization A2->A3 B1 Group 1: Vehicle Control B2 Group 2: Positive Control (e.g., TP) B3 Group 3: Test SARM (Dose 1) B4 Group 4: Test SARM (Dose 2) B5 Group 5: Test SARM (Dose 3) C1 Euthanasia B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 C2 Excision and Weighing of: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) C1->C2 D1 Dose-Response Curves C2->D1 D2 Calculation of Anabolic:Androgenic Ratio D1->D2

Hershberger Assay Experimental Workflow.

Conclusion

This compound presents a fascinating pharmacological profile with its dual mechanism of action, suggesting it could be a highly potent anabolic agent. The available in vitro data in muscle and bone cell lines support this hypothesis. However, the conspicuous absence of in vivo studies means that its efficacy, tissue selectivity, and safety profile in a living organism remain largely unknown and unquantified.

Established SARMs like LGD-4033, RAD-140, and Ostarine, while also not approved for human use, have a more robust preclinical data package that includes in vivo assessments of their anabolic and androgenic effects. This allows for a more informed, though still incomplete, understanding of their potential potency and selectivity.

For researchers, scientists, and drug development professionals, the key takeaway is that while this compound is a compound of interest, further rigorous, controlled, and comparative preclinical studies are imperative to substantiate its purported potency and to understand its full pharmacological profile relative to other SARMs. The current evidence is insufficient to definitively benchmark this compound's potency against its more established counterparts.

References

Critical Appraisal of YK11's Efficacy: A Comparative Analysis of Preclinical Data Against Clinically Studied Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The landscape of performance-enhancing compounds is ever-evolving, with novel molecules like YK11 garnering significant interest within research and athletic communities. This compound, a synthetic steroidal compound, is often categorized as a Selective Androgen Receptor Modulator (SARM) and a myostatin inhibitor. Its purported dual mechanism of action—partially activating the androgen receptor and inhibiting myostatin via follistatin induction—suggests a high potential for anabolic activity. However, a critical appraisal of the existing research reveals a stark contrast between the preclinical data available for this compound and the extensive clinical evaluation of other muscle-enhancing agents. To date, this compound has not been subjected to human clinical trials, and its efficacy and safety in humans remain unproven. This guide provides a comprehensive comparison of the preclinical data on this compound with the clinical trial data of established SARMs and myostatin inhibitors to offer an evidence-based perspective for researchers, scientists, and drug development professionals.

Comparative Efficacy: this compound vs. Clinically-Studied Alternatives

The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to note that the data for this compound is derived from preclinical in vitro and in vivo (animal) studies, whereas the data for the alternatives are from human clinical trials. This fundamental difference in the level of evidence must be considered when interpreting the findings.

Table 1: Comparison with Clinically-Studied Selective Androgen Receptor Modulators (SARMs)

CompoundStudy TypeDosageAdministrationKey Efficacy Endpoints
This compound In vivo (mouse model of sepsis)[1][2]350 mg/kg & 700 mg/kgOral- Increased body weight - Increased skeletal muscle weight - Decreased body fat weight[3]
Ligandrol (LGD-4033) Phase 1 Clinical Trial (Healthy Men)[4]0.1, 0.3, or 1.0 mg/day for 21 daysOral- Dose-dependent increase in lean body mass[4][5]
Phase 2 Clinical Trial (Hip Fracture)[5]0.5, 1.0, or 2.0 mg/day for 12 weeksOral- Increase in lean body mass by 4.8%, 7.2%, and 9.1% respectively[5]
Ostarine (MK-2866) Clinical Trials1-18 mg/dayOral- Modest increases in strength and muscle mass at clinically relevant doses[6][7]

Table 2: Comparison with Clinically-Studied Myostatin Inhibitors

CompoundStudy TypeDosageAdministrationKey Efficacy Endpoints
This compound In vitro (C2C12 myoblasts)500 nM-- Increased expression of myogenic regulatory factors - Induced expression of follistatin
Bimagrumab (BYM338) Phase 2 Clinical Trial (Type 2 Diabetes & Obesity)[8]Not specifiedIntravenous infusion- 20.5% decrease in total body fat mass - 3.6% increase in lean mass[8]
Phase 2b/3 Clinical Trial (Sporadic Inclusion Body Myositis)[9]1, 3, or 10 mg/kg every 4 weeks for 48 weeksIntravenous infusion- No significant improvement in 6-Minute Walking Distance[9] - Statistically significant improvement in self-reported physical functioning at 10 mg/kg[9]
ACE-031 Phase 1 Clinical Trial (Healthy Volunteers)[10]Not specifiedNot specified- Rapid and sustained effects on muscle, bone, and fat[10]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in the cited studies is essential for a critical appraisal of the data.

This compound Experimental Protocols

In Vitro Study (Kanno et al., 2013): Myogenic Differentiation in C2C12 Myoblasts

  • Cell Line: C2C12 mouse myoblast cells.

  • Treatments:

    • This compound at a concentration of 500 nM.

    • Dihydrotestosterone (DHT) at a concentration of 500 nM as a comparator.

    • Control group (vehicle).

  • Methodology: C2C12 cells were cultured and induced to differentiate in the presence of this compound, DHT, or a vehicle. The expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin (Fst), was measured.

  • Key Findings: this compound was observed to induce the expression of MRFs more significantly than DHT.[11] Crucially, this compound, but not DHT, induced the expression of follistatin.[11] The anabolic effects of this compound on muscle differentiation were reversed by an anti-follistatin antibody, suggesting that its mechanism is largely mediated by this pathway.[11]

In Vivo Study (Lee et al., 2021): Sepsis-Induced Muscle Atrophy in a Mouse Model

  • Animal Model: Male BALB/c mice.

  • Treatments:

    • Oral administration of this compound at doses of 350 mg/kg and 700 mg/kg for 10 days.[2][3][12]

    • Control group.

  • Methodology: Following the 10-day treatment period, sepsis was induced by intraperitoneal injection of E. coli K1.[2][12] Body weight, muscle mass, and fat mass were assessed.

  • Key Findings: In this sepsis model, this compound treatment was associated with an increase in body weight and skeletal muscle weight, and a decrease in body fat.[3][13] It is important to emphasize that these findings are in a disease model with extremely high, likely non-physiologically relevant, doses.

Alternative Compound Clinical Trial Protocols (Examples)

Ligandrol (LGD-4033) Phase 1 Clinical Trial [4]

  • Participants: Healthy young men.

  • Design: Randomized, double-blind, placebo-controlled, ascending-dose study.

  • Intervention: Daily oral administration of 0.1, 0.3, or 1.0 mg of LGD-4033 or placebo for 21 days.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Lean body mass, muscle strength, and hormone levels.

Bimagrumab (BYM338) Phase 2 Clinical Trial in Adults with Type 2 Diabetes and Obesity [8]

  • Participants: Adults with type 2 diabetes and overweight or obesity.

  • Design: Randomized, double-blind, placebo-controlled.

  • Intervention: Intravenous infusions of bimagrumab or placebo.

  • Primary Outcome Measures: Change in total body fat mass.

  • Secondary Outcome Measures: Change in lean mass and glycemic control.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin (Upregulation) AR->Follistatin Induces Expression Myostatin Myostatin (Inhibition) Follistatin->Myostatin Inhibits MuscleGrowth Increased Muscle Growth Myostatin->MuscleGrowth Normally Inhibits YK11_In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis C2C12 C2C12 Myoblasts YK11_group This compound (500 nM) C2C12->YK11_group Treatment Application DHT_group DHT (500 nM) C2C12->DHT_group Treatment Application Control_group Vehicle Control C2C12->Control_group Treatment Application MRF_expression Measure Myogenic Regulatory Factor (MRF) Expression YK11_group->MRF_expression Follistatin_expression Measure Follistatin Expression YK11_group->Follistatin_expression DHT_group->MRF_expression DHT_group->Follistatin_expression Control_group->MRF_expression Control_group->Follistatin_expression

References

Replicating Foundational YK11 In Vitro Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating the unique anabolic properties of the selective androgen receptor modulator (SARM) YK11, a thorough understanding of its foundational in vitro effects is paramount. This guide provides a comparative analysis of the key findings from the seminal 2013 study by Kanno et al., which first elucidated the dual mechanism of this compound as a partial androgen receptor (AR) agonist and a potent myostatin inhibitor via the induction of follistatin.[1][2][3] This document serves as a resource for researchers seeking to replicate and build upon these pivotal experiments.

Comparative Efficacy of this compound and Dihydrotestosterone (DHT) on Myogenic Differentiation

The foundational research on this compound utilized C2C12 mouse myoblast cells as an in vitro model for skeletal muscle differentiation. The study compared the effects of this compound to dihydrotestosterone (DHT), a potent endogenous androgen.

Induction of Myogenic Regulatory Factors (MRFs)

A key finding of the initial this compound research was its potent ability to upregulate the expression of key myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and Myogenin.[1][3] Notably, the induction of these critical determinants of myogenesis was more significant with this compound treatment compared to DHT.[1][3]

Treatment (500 nM)Myf5 mRNA Expression (Fold Change vs. Control)MyoD mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
This compound (Day 4) ~3.5~2.0~3.0
DHT (Day 4) ~2.0~1.5~2.0*

Data are approximate values interpreted from graphical representations in Kanno et al. (2013) and are intended for comparative purposes. Statistical significance (p<0.05) was reported for these increases compared to the solvent control.[1]

Myosin Heavy Chain (MyHC) Expression

As a terminal marker of muscle differentiation, the expression of Myosin Heavy Chain (MyHC) was assessed. Both this compound and DHT were found to enhance MyHC protein levels, confirming their ability to induce myogenic differentiation.[1][4]

Treatment (500 nM, Day 7)MyHC Protein Expression
This compound Increased
DHT Increased

The foundational study demonstrated a qualitative increase in MyHC protein via Western blot.[1]

The Unique Mechanism: Follistatin Induction

The most distinctive finding of the foundational this compound studies is its mechanism of action as a myostatin inhibitor, which is mediated by the upregulation of follistatin, a known myostatin antagonist.[1][2][3] This action is not observed with DHT treatment.[1]

Treatment (500 nM, Day 2)Follistatin (Fst) mRNA Expression (Fold Change vs. Control)
This compound ~5.5**
DHT No significant change

p<0.01 compared with the solvent control. Data are approximate values interpreted from graphical representations in Kanno et al. (2013).[1]

Experimental Protocols

To facilitate the replication of these key findings, detailed experimental protocols are provided below, based on the methodologies described in the foundational this compound literature and standard cell culture and molecular biology techniques.

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: C2C12 mouse myoblast cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Treatment: Cells are treated with this compound (500 nM), DHT (500 nM), or a vehicle control (e.g., ethanol) in the differentiation medium. The medium and treatments should be replenished every 48 hours.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is to be extracted from treated C2C12 cells at specified time points (e.g., Day 2 and Day 4) using a suitable RNA isolation reagent.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR is performed using a qPCR system and a SYBR Green-based detection method. The relative expression of target genes (MyoD, Myf5, Myogenin, Follistatin) is normalized to a stable housekeeping gene (e.g., β-actin).

Western Blot Analysis for Protein Expression
  • Protein Extraction: Whole-cell lysates are prepared from treated C2C12 cells at the desired time point (e.g., Day 7) using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Myosin Heavy Chain (MyHC). A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software and normalized to a loading control such as β-actin.

Visualizing the Molecular Pathways and Experimental Workflow

To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Myoblast This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_this compound This compound-AR Complex Nucleus Nucleus AR_this compound->Nucleus Translocates to Follistatin_mRNA Follistatin mRNA Nucleus->Follistatin_mRNA Increases Transcription Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Nucleus->Myogenic_Factors Increases Transcription Follistatin_Protein Follistatin Protein Follistatin_mRNA->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Inhibits Muscle_Differentiation Muscle Differentiation Myostatin->Muscle_Differentiation Inhibits Myogenic_Factors->Muscle_Differentiation Promotes

Caption: this compound signaling pathway in myoblasts.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Culture C2C12 Myoblasts induce Induce Differentiation (2% Horse Serum) start->induce treat Treat with this compound, DHT, or Vehicle Control induce->treat rna_extraction RNA Extraction (Day 2 & 4) treat->rna_extraction Time Points protein_extraction Protein Extraction (Day 7) treat->protein_extraction Time Point q_rt_pcr qRT-PCR for Gene Expression rna_extraction->q_rt_pcr gene_data Quantify mRNA Levels (MyoD, Myf5, Myogenin, Follistatin) q_rt_pcr->gene_data western_blot Western Blot for MyHC Expression protein_extraction->western_blot protein_data Quantify MyHC Protein Levels western_blot->protein_data comparison Compare this compound vs. DHT vs. Control gene_data->comparison protein_data->comparison

References

Unraveling the Anabolic Mechanisms: A Comparative Gene Expression Analysis of YK11 and DHT in Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular mechanisms of anabolic compounds is paramount. This guide provides an objective comparison of the gene expression profiles in muscle cells treated with the selective androgen receptor modulator (SARM) YK11 and the potent androgen Dihydrotestosterone (DHT), supported by available experimental data.

This analysis reveals that while both this compound and DHT promote muscle growth, they do so through distinct molecular pathways. This compound, a steroidal SARM structurally derived from DHT, uniquely upregulates the expression of follistatin, a powerful inhibitor of myostatin, a key negative regulator of muscle mass.[1][2][3] In contrast, DHT, a full agonist of the androgen receptor (AR), exerts its anabolic effects through a follistatin-independent mechanism.[4][5]

Data Presentation: Differentially Expressed Genes

While direct, publicly available comparative RNA-sequencing or microarray data for this compound and DHT in muscle cells is limited, the existing literature provides qualitative and semi-quantitative insights into their differential effects on key myogenic genes.

Table 1: Comparative Effects on Key Myogenic Regulatory Genes

GeneThis compound Effect in Muscle CellsDHT Effect in Muscle CellsKey Function in Myogenesis
Follistatin (FST) Significantly Upregulated [2][4][5]No significant change[4][5]Myostatin inhibitor, promotes muscle growth.[2]
Myostatin (MSTN) Indirectly inhibited via Follistatin upregulation[3][6]-Negative regulator of muscle mass.[3]
MyoD Upregulated (reportedly more significant than DHT)[5]Upregulated[5]Myogenic Regulatory Factor (MRF), key for myoblast determination.
Myf5 Upregulated (reportedly more significant than DHT)[5]Upregulated[5]Myogenic Regulatory Factor (MRF), involved in myoblast proliferation and differentiation.
Myogenin Upregulated (reportedly more significant than DHT)[5]Upregulated[5]Myogenic Regulatory Factor (MRF), crucial for terminal differentiation of myoblasts.
Androgen Receptor (AR) Partial Agonist[1]Full Agonist[1]Mediates the effects of androgens.[7]

Experimental Protocols

The following protocols are representative of methodologies used in the cited in vitro studies on muscle cells, primarily C2C12 myoblasts.

C2C12 Cell Culture and Differentiation
  • Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum when the cells reach 80-90% confluency.

Treatment with this compound and DHT
  • Stock Solutions: this compound and DHT are dissolved in a suitable solvent, such as ethanol (EtOH) or dimethyl sulfoxide (DMSO), to create concentrated stock solutions.

  • Treatment: The differentiation medium is supplemented with the desired concentration of this compound or DHT (e.g., 500 nM). A vehicle control (e.g., EtOH or DMSO) is run in parallel.[4]

  • Incubation: Cells are incubated with the compounds for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.

RNA Isolation and Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, following the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., Follistatin, MyoD, Myogenin) are quantified using qRT-PCR. RNA is first reverse-transcribed into cDNA, which is then used as a template for the PCR reaction with gene-specific primers. Relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

  • RNA-Sequencing (RNA-seq) (for global gene expression profiling): For a comprehensive analysis, RNA-seq can be performed. Isolated RNA quality is assessed, followed by library preparation. The resulting cDNA libraries are then sequenced using a high-throughput sequencing platform. The sequencing data is subsequently analyzed to identify differentially expressed genes between the treatment groups.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and DHT can be visualized through their signaling pathways.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Follistatin Follistatin (FST) Gene Expression ↑ AR->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Muscle Growth Follistatin->MuscleGrowth Promotes Myostatin->MuscleGrowth Inhibits

Figure 1: this compound Signaling Pathway in Muscle Cells.

DHT_Signaling_Pathway DHT DHT AR Androgen Receptor (AR) (Full Agonist) DHT->AR Binds to ARE Androgen Response Elements (AREs) AR->ARE Binds to MRFs Myogenic Regulatory Factors (MRFs) ↑ ARE->MRFs Activates Transcription of ProteinSynthesis Protein Synthesis ↑ ARE->ProteinSynthesis Activates Transcription of MuscleGrowth Muscle Growth MRFs->MuscleGrowth Promotes ProteinSynthesis->MuscleGrowth Promotes

Figure 2: DHT Signaling Pathway in Muscle Cells.

The general workflow for a comparative gene expression study is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation C2C12->Differentiation Treatment Treat with this compound, DHT, or Vehicle Differentiation->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Gene_Expression Gene Expression Analysis (qRT-PCR or RNA-seq) RNA_Isolation->Gene_Expression Bioinformatics Bioinformatic Analysis Gene_Expression->Bioinformatics Results Comparative Results Bioinformatics->Results

Figure 3: Experimental Workflow for Comparative Analysis.

References

A Systematic Review and Meta-Analysis of Preclinical Studies on YK11: A Novel SARM with Myostatin Inhibiting Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action: partial agonism of the androgen receptor (AR) and inhibition of myostatin. This systematic review and meta-analysis consolidates the findings from preclinical in vitro and in vivo studies to provide a comprehensive overview of the current state of research on this compound. The available data suggest that this compound promotes myogenic and osteogenic differentiation, although a notable lack of extensive in vivo studies on muscle hypertrophy in healthy models and comprehensive safety data warrants further investigation. This guide aims to objectively compare the performance of this compound with other alternatives and provide supporting experimental data to inform future research and development.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the associated side effects. This compound, a synthetic steroidal SARM, is structurally distinct from non-steroidal SARMs.[1] Its proposed dual mechanism of action—partially activating the androgen receptor and inducing the expression of follistatin, a potent myostatin inhibitor—positions it as a compound of interest for conditions associated with muscle wasting and for potential applications in performance enhancement.[2][3] This review synthesizes the available preclinical evidence to evaluate the efficacy and safety profile of this compound.

Mechanism of Action

This compound is a partial agonist of the androgen receptor.[2] Unlike full agonists like dihydrotestosterone (DHT), this compound does not induce the N/C-terminal interaction of the AR, which is necessary for full transcriptional activation.[2] The primary anabolic effect of this compound appears to be mediated through the induction of follistatin (Fst), an endogenous glycoprotein that binds to and inhibits myostatin, a negative regulator of muscle growth.[2][3] By increasing follistatin expression, this compound effectively reduces the inhibitory signaling of myostatin, leading to enhanced myogenic differentiation.[2]

Signaling Pathways

The signaling cascade initiated by this compound involves both androgen receptor-dependent and myostatin-inhibitory pathways. The following diagram illustrates the proposed mechanism of action.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocates Myostatin Myostatin Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) Myostatin->Myogenic_Genes Inhibits (Negative Regulation) Follistatin Follistatin Follistatin->Myostatin Inhibits ARE->Myogenic_Genes Promotes Differentiation Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Follistatin_Gene->Follistatin Transcription & Translation

Figure 1: Proposed signaling pathway of this compound in muscle cells.

Preclinical In Vitro Studies

Myogenic Differentiation in C2C12 Myoblasts

The most comprehensive in vitro data on the myogenic effects of this compound comes from a study by Kanno et al. (2013).[2]

  • Cell Line: Mouse C2C12 myoblasts.

  • Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • Differentiation Induction: Myogenic differentiation was induced by switching to DMEM with 2% horse serum.

  • Treatment: Cells were treated with this compound (500 nM), dihydrotestosterone (DHT) (500 nM), or a vehicle control.

  • Analysis: The expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin (Fst), was measured by quantitative real-time PCR (qRT-PCR). Myosin heavy chain (MyHC) protein expression was assessed by immunoblotting.

This compound was found to be a more potent inducer of myogenic differentiation than DHT.[2] Treatment with this compound led to a more significant increase in the mRNA levels of MyoD, Myf5, and myogenin compared to DHT.[2] Crucially, this compound treatment, but not DHT, significantly induced the expression of follistatin.[2] The pro-myogenic effects of this compound were reversed by the co-administration of an anti-follistatin antibody, confirming the critical role of follistatin in mediating this compound's anabolic activity.[2]

BiomarkerThis compound (500 nM) vs. ControlDHT (500 nM) vs. ControlReference
MyoD mRNA More significant increaseSignificant increase[2]
Myf5 mRNA More significant increaseSignificant increase[2]
Myogenin mRNA More significant increaseSignificant increase[2]
Follistatin mRNA Significant increaseNo significant change[2]
MyHC Protein IncreasedIncreased[2]

Table 1: Comparison of this compound and DHT on Myogenic Markers in C2C12 Cells

Osteogenic Differentiation in MC3T3-E1 Osteoblasts

A study by Yatsu et al. (2018) investigated the effects of this compound on osteoblast proliferation and differentiation.

  • Cell Line: Mouse MC3T3-E1 osteoblasts.

  • Treatment: Cells were treated with this compound (0.5 µM) and DHT (0.01 µM).

  • Analysis: Cell proliferation was assessed using an MTS assay. Alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, was measured. Mineralization was evaluated by Alizarin Red S staining. The expression of osteogenic markers, osteoprotegerin (OPG) and osteocalcin (OC), was determined by qRT-PCR.

Both this compound and DHT accelerated the proliferation of MC3T3-E1 cells, an effect that was reversed by an androgen receptor antagonist.[4] this compound treatment also enhanced ALP activity and mineralization, indicating a promotion of osteoblast differentiation.[4] Furthermore, this compound increased the mRNA expression of osteoprotegerin and osteocalcin.[4]

ParameterThis compound (0.5 µM) vs. ControlDHT (0.01 µM) vs. ControlReference
Cell Proliferation IncreasedIncreased[4]
ALP Activity IncreasedIncreased[4]
Mineralization IncreasedIncreased[4]
Osteoprotegerin mRNA IncreasedNot reported[4]
Osteocalcin mRNA IncreasedNot reported[4]

Table 2: Effects of this compound and DHT on Osteogenic Markers in MC3T3-E1 Cells

Preclinical In Vivo Studies

The available in vivo data on this compound is limited. The most relevant study to date, conducted by Lee et al. (2021), investigated the effects of this compound in a mouse model of sepsis-induced muscle wasting.[5][6][7]

  • Animal Model: Eight-week-old male BALB/c mice.

  • Treatment: Mice were orally administered this compound at doses of 350 mg/kg and 700 mg/kg for 10 days.

  • Sepsis Induction: Sepsis was induced by intraperitoneal injection of E. coli K1.

  • Analysis: Body weight, muscle mass, and fat mass were measured. Muscle fiber size was assessed by hematoxylin and eosin (H&E) staining. Levels of pro-inflammatory cytokines and organ damage markers were also evaluated.

This compound administration prevented sepsis-induced muscle atrophy.[5] Mice treated with this compound exhibited a dose-dependent increase in the recovery of total body weight and a reduction in muscle mass loss in the back and thighs.[3][8] H&E staining confirmed that this compound reduced muscle cell atrophy.[3][8] Additionally, this compound treatment repressed the levels of pro-inflammatory cytokines and organ damage markers, leading to a decreased mortality rate in septic mice.[5][7]

ParameterThis compound (350 mg/kg) vs. Sepsis ControlThis compound (700 mg/kg) vs. Sepsis ControlReference
Body Weight Increased recoveryIncreased recovery[3][8]
Muscle Mass Increased recoveryIncreased recovery[3][8]
Muscle Fiber Atrophy ReducedReduced[3][8]
Pro-inflammatory Cytokines RepressedRepressed[5][7]
Organ Damage Markers RepressedRepressed[5][7]
Mortality Rate DecreasedDecreased[5][7]

Table 3: Effects of this compound in a Mouse Model of Sepsis-Induced Muscle Wasting

Discussion

The preclinical data from in vitro studies consistently demonstrate the potential of this compound to promote myogenic and osteogenic differentiation. The unique mechanism of inducing follistatin expression sets it apart from other SARMs and traditional androgens like DHT. The in vivo study in a sepsis model provides evidence for its anti-catabolic effects and potential therapeutic utility in muscle-wasting conditions.

However, a significant gap in the literature exists regarding the anabolic effects of this compound in healthy animal models. Studies assessing direct measures of muscle hypertrophy, such as changes in the cross-sectional area of muscle fibers and levator ani muscle weight in response to this compound, are currently lacking. Furthermore, comprehensive preclinical safety and toxicology studies are not publicly available. The high doses used in the sepsis study (350 and 700 mg/kg) are also noteworthy and require further investigation to determine a translatable and safe dosage for potential therapeutic applications.

Conclusion

This compound is a promising investigational SARM with a novel dual mechanism of action. Preclinical in vitro evidence strongly supports its role in promoting muscle and bone cell growth and differentiation, primarily through the induction of follistatin. The limited in vivo data in a disease model are encouraging. However, the absence of robust in vivo studies in healthy models to quantify its anabolic potential and a lack of comprehensive safety data are critical limitations. Further research is imperative to fully elucidate the therapeutic potential and safety profile of this compound before any consideration for clinical development.

Experimental Workflow Diagrams

Myogenic_Differentiation_Workflow cluster_workflow Myogenic Differentiation Assay Workflow A 1. Culture C2C12 myoblasts in growth medium B 2. Induce differentiation (DMEM + 2% horse serum) A->B C 3. Treat with this compound (500 nM), DHT (500 nM), or vehicle B->C D 4. Analyze gene expression (qRT-PCR for MyoD, Myf5, myogenin, follistatin) C->D E 5. Analyze protein expression (Immunoblot for MyHC) C->E

Figure 2: Experimental workflow for the C2C12 myogenic differentiation assay.

Osteogenic_Differentiation_Workflow cluster_workflow Osteogenic Differentiation Assay Workflow A 1. Culture MC3T3-E1 osteoblasts B 2. Treat with this compound (0.5 µM), DHT (0.01 µM), or vehicle A->B C 3. Assess cell proliferation (MTS assay) B->C D 4. Measure ALP activity B->D E 5. Evaluate mineralization (Alizarin Red S staining) B->E F 6. Analyze gene expression (qRT-PCR for OPG, OC) B->F

Figure 3: Experimental workflow for the MC3T3-E1 osteogenic differentiation assay.

References

Safety Operating Guide

Proper Disposal Procedures for YK11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

As a novel, investigational selective androgen receptor modulator (SARM) with a steroidal structure, YK11 requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper operational and disposal plans for this compound, grounded in established laboratory safety protocols and regulatory guidelines.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. Key quantitative data are summarized in the table below.

PropertyValue
Chemical Formula C₂₅H₃₄O₆
Molar Mass 430.541 g·mol⁻¹[1]
Appearance Crystalline solid
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG)
Storage Temperature -20°C

Standard Operating Procedure for this compound Disposal

Given its status as an investigational compound, this compound should be treated as a hazardous chemical. The primary route for its disposal is through an institution's Environmental Health and Safety (EHS) office. Adherence to the following step-by-step procedure is critical.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), researchers must wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile gloves may offer protection for brief contact but can degrade; butyl rubber or fluoroelastomer gloves are recommended for extended handling)

  • A lab coat

Step 2: Waste Segregation and Containment

Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure compliant disposal.

  • Solid this compound Waste:

    • Collect any unused or expired pure this compound powder, as well as any materials used for weighing or transfer (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and any solvents used.

  • Liquid this compound Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.

    • Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as ethanol) to dissolve the this compound, followed by a thorough wash with detergent and water. The solvent rinse should be collected as liquid hazardous waste.

Step 3: Labeling of Hazardous Waste

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling by EHS personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound)

  • The concentration of this compound and any other components in the waste

  • The date of accumulation

  • The name of the principal investigator and the laboratory contact information

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment to prevent spills.

Step 5: Arranging for Disposal

Contact your institution's EHS office to schedule a pickup of the this compound hazardous waste. Follow their specific procedures for waste collection and documentation.

Experimental Protocols: Chemical Inactivation (Cautionary Note)

While general chemical degradation principles for steroidal compounds exist, no specific, validated protocol for the chemical inactivation of this compound in a laboratory setting has been published. The enol ether and ester functional groups in this compound are susceptible to cleavage under strong acidic or basic conditions, and the steroidal backbone can be oxidized. However, attempting such procedures without a validated protocol can be dangerous, potentially creating unknown and hazardous byproducts.

Therefore, direct chemical inactivation of this compound by researchers is not recommended. The most prudent and compliant approach is to manage this compound as hazardous waste and entrust its disposal to certified professionals through your EHS office.

This compound Signaling Pathway

This compound's biological activity is unique as it functions as both a partial agonist of the androgen receptor (AR) and an inhibitor of myostatin. This dual action is believed to contribute to its potent anabolic effects. The diagram below illustrates the proposed signaling pathway.

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Increased Expression Myogenic_Genes Myogenic Genes ARE->Myogenic_Genes Activation Follistatin Follistatin Follistatin_Gene->Follistatin Production Muscle_Growth Muscle Growth Myogenic_Genes->Muscle_Growth Myostatin Myostatin Muscle_Inhibition Muscle Growth Inhibition Myostatin->Muscle_Inhibition Follistatin->Myostatin Inhibition

Caption: Proposed signaling pathway of this compound in muscle cells.

By adhering to these rigorous disposal procedures, researchers can mitigate the risks associated with this investigational compound, ensuring a safe laboratory environment and responsible stewardship of chemical agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YK11
Reactant of Route 2
Reactant of Route 2
YK11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.